molecular formula C9H5BrN2O3 B1284742 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 953754-98-8

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B1284742
CAS No.: 953754-98-8
M. Wt: 269.05 g/mol
InChI Key: NYYKIVIYLMKAHH-UHFFFAOYSA-N
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Description

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrN2O3 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
The exact mass of the compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYKIVIYLMKAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953754-98-8
Record name 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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Foundational & Exploratory

Synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest for researchers, scientists, and professionals in the field of drug development. The described synthetic route is a robust and well-established pathway, primarily based on the Gould-Jacobs reaction, ensuring high yield and purity of the final product. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the synthesis of the target molecule and its precursors, and outline methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process. All protocols are designed to be self-validating through clear analytical checkpoints.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid makes it a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the bromine atom at the 7-position offers a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations.

This guide will detail a reliable two-step synthesis of the title compound, commencing with the commercially available 2-aminopyridine. The key steps involve the synthesis of the crucial intermediate, 2-amino-5-bromopyridine, followed by its reaction with diethyl ethoxymethylenemalonate (DEEM) to form the ethyl ester of the target molecule, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Overall Synthetic Strategy

The synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is achieved through a three-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the regioselective bromination of 2-aminopyridine to produce the key starting material, 2-amino-5-bromopyridine. The second stage involves the condensation of this intermediate with diethyl ethoxymethylenemalonate (DEEM) and subsequent thermal cyclization in a Gould-Jacobs type reaction to yield the ethyl ester intermediate. The final stage is the saponification of the ethyl ester to afford the target carboxylic acid.

Synthesis_Workflow Start 2-Aminopyridine Step1 Step 1: Bromination Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Step 2: Condensation & Cyclization (Gould-Jacobs Reaction) Intermediate1->Step2 Intermediate2 Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 FinalProduct 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Step3->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is a critical first step. A common and effective method involves the direct bromination of 2-aminopyridine. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. To achieve selective bromination at the 5-position (para to the amino group), careful control of reaction conditions is necessary. One established method involves N-acylation to moderate the activating effect of the amino group, followed by bromination and subsequent hydrolysis of the acyl group[1]. A more direct approach utilizes a mild brominating agent in a suitable solvent.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane[2].

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of phenyltrimethylammonium tribromide (1 equivalent) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C[2]. Phenyltrimethylammonium tribromide is a mild and solid brominating agent, which allows for better control of the reaction compared to liquid bromine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-amino-5-bromopyridine as a solid.

Causality of Experimental Choices:

  • Solvent: Chloroform or dichloromethane are chosen for their inertness and ability to dissolve the reactants.

  • Brominating Agent: Phenyltrimethylammonium tribromide is preferred for its ease of handling and milder reactivity, which helps in preventing over-bromination and the formation of di-substituted byproducts.

  • Temperature Control: Maintaining a low temperature is crucial to control the rate of the electrophilic aromatic substitution and enhance the regioselectivity towards the desired 5-bromo isomer.

Parameter Value Reference
Starting Material2-Aminopyridine[1][2]
ReagentPhenyltrimethylammonium tribromide[2]
SolventChloroform or Dichloromethane[2]
Temperature0-10 °C[2]
Typical Yield~80%[2]
Step 2: Synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

This step is a classic example of the Gould-Jacobs reaction , which is a widely used method for the synthesis of quinolines and related fused heterocyclic systems[3]. The reaction proceeds in two main phases: an initial nucleophilic substitution to form an enamine intermediate, followed by a thermal cyclization.

Gould_Jacobs_Mechanism Reactants 2-Amino-5-bromopyridine + Diethyl Ethoxymethylenemalonate StepA Nucleophilic Attack (Formation of Enamine Intermediate) Reactants->StepA IntermediateA Diethyl ((5-bromopyridin-2-yl)amino)methylenemalonate StepA->IntermediateA StepB Thermal Cyclization (Electrocyclic Ring Closure) IntermediateA->StepB Product Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate StepB->Product

Caption: Mechanism of the Gould-Jacobs reaction for the ester synthesis.

Protocol:

  • Reaction Mixture: In a round-bottom flask, combine 2-amino-5-bromopyridine (1 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (DEEM) (1.1-1.2 equivalents).

  • Initial Condensation: Heat the mixture at 120-140 °C for 1-2 hours. This initial heating facilitates the nucleophilic attack of the amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the enamine intermediate.

  • Thermal Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes. This high temperature is necessary to induce the intramolecular 6-π electrocyclization, followed by tautomerization to form the aromatic pyrido[1,2-a]pyrimidine ring system. The reaction is typically carried out in a high-boiling solvent like diphenyl ether or Dowtherm A.

  • Isolation: After cooling, the reaction mixture is often diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is then collected by filtration and washed with the same solvent to remove the high-boiling solvent.

  • Purification: The crude ethyl ester can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

Causality of Experimental Choices:

  • Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the starting aminopyridine.

  • High Temperature: The thermal cyclization step requires a high activation energy, hence the need for high temperatures. The choice of a high-boiling solvent is critical to reach and maintain these temperatures safely and effectively.

  • Precipitation: Dilution with a non-polar solvent is an effective way to precipitate the more polar product from the non-polar high-boiling solvent.

Parameter Value Reference
Starting Material2-Amino-5-bromopyridineInferred from related syntheses
ReagentDiethyl ethoxymethylenemalonateInferred from related syntheses
SolventDiphenyl ether or Dowtherm AInferred from related syntheses
Temperature120-140 °C then 240-250 °CInferred from related syntheses
Typical YieldModerate to goodInferred from related syntheses
Step 3: Hydrolysis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, which can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred for this class of compounds to avoid potential degradation of the heterocyclic ring system.

Protocol:

  • Reaction Setup: Suspend the ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the suspension. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or a mixture thereof.

Causality of Experimental Choices:

  • Base: Sodium hydroxide or potassium hydroxide are common and effective bases for saponification.

  • Solvent System: The ethanol/water mixture ensures the solubility of both the ester and the inorganic base.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Parameter Value Reference
Starting MaterialEthyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylateStandard chemical procedure
ReagentSodium Hydroxide or Potassium HydroxideStandard chemical procedure
SolventEthanol/WaterStandard chemical procedure
TemperatureRefluxStandard chemical procedure
Typical YieldHighStandard chemical procedure

Characterization and Quality Control

To ensure the identity and purity of the synthesized 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the pyridopyrimidine ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid and the C4-oxo group will have characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

    • A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

    • A strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).

    • A strong C=O stretch for the C4-oxo group (around 1640-1660 cm⁻¹).

    • C=C and C=N stretching vibrations of the aromatic rings (in the 1450-1620 cm⁻¹ region).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The presence of a bromine atom will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A single sharp peak in the chromatogram under various conditions would indicate a high degree of purity.

Safety Considerations

  • 2-Aminopyridine and its derivatives: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

  • Brominating agents: Phenyltrimethylammonium tribromide is a corrosive and toxic solid. Avoid inhalation of dust and contact with skin and eyes.

  • High-boiling solvents: Diphenyl ether and Dowtherm A have high boiling points and can cause severe burns. Use appropriate heating mantles and ensure the reaction setup is secure.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be reliably achieved through a well-defined, three-stage process. This guide has provided a detailed protocol for each step, from the synthesis of the key 2-amino-5-bromopyridine intermediate to the final hydrolysis of the ethyl ester. The mechanistic insights and the rationale behind the experimental choices offer a deeper understanding of the chemical transformations involved. By following the outlined procedures and employing the recommended analytical techniques for characterization, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • PubChem. 2-Amino-5-bromopyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IOSR Journal of Applied Chemistry. FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. [Link]

  • Patsnap. Preparation method of 2-amino-5-bromopyridine. [Link]

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An In-depth Technical Guide to 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest to the scientific community. The pyrido[1,2-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] This document details the fundamental physicochemical properties, a proposed synthetic pathway, spectroscopic characterization methods, and the potential applications of this specific derivative, particularly within the realm of drug discovery and development. The insights provided are curated for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, aiming to serve as a foundational resource for further investigation.

Molecular and Physicochemical Properties

The foundational step in evaluating any compound for research or drug development is a thorough understanding of its molecular structure and inherent physical and chemical properties. These characteristics govern its behavior, solubility, reactivity, and potential for biological interaction.

Chemical Structure and Nomenclature

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a fused bicyclic heteroaromatic compound. The core structure consists of a pyridine ring fused to a pyrimidine ring, creating the pyrido[1,2-a]pyrimidine nucleus. The specific substitutions—a bromine atom at position 7, a carbonyl (oxo) group at position 4, and a carboxylic acid at position 3—define its unique chemical identity and reactivity.

Caption: Chemical structure of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Core Physicochemical Data

A summary of the key identifying and physical properties is presented below. This data is essential for laboratory handling, analytical method development, and computational modeling.

PropertyValueSource(s)
IUPAC Name 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid-
CAS Number 953754-98-8[4]
Molecular Formula C₉H₅BrN₂O₃[4][5]
Molecular Weight 269.05 g/mol [4][5]
SMILES O=C(C1=CN=C(C=CC(Br)=C2)N2C1=O)O[4]
Storage Sealed in dry, room temperature[4]
Melting Point Not available; requires experimental determination.-
Solubility Not available; expected to be soluble in polar aprotic solvents like DMSO and DMF.-

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of a target molecule are paramount in chemical research. This section outlines a plausible synthetic approach and the analytical techniques required to validate the identity and purity of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Synthetic Pathway

The synthesis of pyrido[1,2-a]pyrimidin-4-ones typically involves a cyclocondensation reaction. A common and effective strategy is the reaction of a substituted 2-aminopyridine with a diethyl ethoxymethylenemalonate (DEEM) derivative, followed by ring closure and subsequent hydrolysis. This multi-step process is a reliable method for constructing the fused heterocyclic core.

G A 2-Amino-4-bromopyridine C Condensation Reaction A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate Adduct C->D Nucleophilic Substitution E Thermal Cyclization D->E Heat (e.g., in Dowtherm A) F Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate E->F G Ester Hydrolysis (e.g., LiOH) F->G H Final Product: 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid G->H

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol for Synthesis (Conceptual)

This protocol is a representative procedure based on established methodologies for similar structures.[6][7] Optimization of reaction times, temperatures, and purification methods is typically required.

  • Step 1: Condensation:

    • To a solution of 2-amino-4-bromopyridine (1.0 eq) in an appropriate solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate adduct.

  • Step 2: Cyclization:

    • Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to approximately 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization and elimination of ethanol.

    • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product, ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

    • Filter the solid and wash thoroughly with hexane.

  • Step 3: Hydrolysis:

    • Suspend the ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq), and stir the mixture at room temperature overnight.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.

    • The carboxylic acid product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

  • Purification:

    • If necessary, the final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Spectroscopic Analysis

Structural confirmation relies on a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the pyridopyrimidine core. The coupling patterns (doublets, triplets) and chemical shifts will be indicative of their positions relative to the nitrogen atoms and bromo-substituent. A broad singlet corresponding to the carboxylic acid proton will also be present at a downfield shift (typically >10 ppm).

    • ¹³C NMR: The carbon NMR will show a characteristic signal for the carboxylic acid carbon (~160-170 ppm), the oxo-group carbon (~170-180 ppm), and distinct signals for the aromatic carbons of the fused ring system.

  • Mass Spectrometry (MS):

    • Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight. A key diagnostic feature will be the isotopic pattern of bromine. The analysis should reveal two major peaks for the molecular ion: the [M]⁺ peak and the [M+2]⁺ peak, with nearly equal relative intensity (approximately 1:1 ratio), which is characteristic of a molecule containing one bromine atom.[8][9]

Chemical Reactivity and Potential Applications

The pyrido[1,2-a]pyrimidine scaffold is not merely a synthetic curiosity; it is a core component in many biologically active molecules, making its derivatives prime candidates for drug discovery programs.

Reactivity of the Pyrido[1,2-a]pyrimidine Scaffold

The electron-deficient nature of the pyrimidine ring fused with the pyridine ring makes this scaffold an interesting substrate for various chemical transformations.[1] The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The bromine atom at the 7-position is also a key functional group, enabling transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity.

Potential as a Scaffold in Drug Discovery

Derivatives of the pyrido[1,2-a]pyrimidine core have been investigated for a wide array of pharmacological activities. Their rigid, planar structure makes them suitable for fitting into the binding pockets of various enzymes and receptors.[1]

G cluster_core Core Scaffold cluster_apps Potential Therapeutic Areas A 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid B Anticancer Agents (e.g., Kinase Inhibitors, SHP2 Inhibitors) A->B C Antidepressant / Neurotropic Agents A->C D Anti-inflammatory / Antiallergic Agents A->D E Antimicrobial Agents A->E

Caption: Potential applications of the pyrido[1,2-a]pyrimidine scaffold.

  • Anticancer Activity: Many pyridopyrimidine derivatives have been explored as anticancer agents.[2][10] For example, compounds with this core have been designed as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cell signaling pathways that is often dysregulated in various cancers.[6]

  • Neurological and Psychiatric Applications: The scaffold has been incorporated into molecules with antidepressant and neurotropic properties.[2]

  • Metabolic Regulation: Some pyrido[1,2-a]pyrimidin-4-ones have been identified as agonists that enhance the transcriptional functions of the estrogen-related receptor α (ERRα), a key regulator of mitochondrial biogenesis and metabolism.[11]

Conclusion

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a versatile heterocyclic compound built upon a medicinally significant scaffold. Its defined physicochemical properties, coupled with a feasible synthetic route, make it an accessible target for research. The presence of multiple functional groups—a carboxylic acid for derivatization and a bromine atom for cross-coupling—provides a rich platform for chemical exploration. Given the broad spectrum of biological activities associated with the pyrido[1,2-a]pyrimidine core, this compound represents a valuable building block for the development of novel therapeutic agents in oncology, neurology, and metabolic diseases. Further experimental investigation into its specific biological targets and physical properties is warranted.

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An In-Depth Technical Guide to the Structure Elucidation of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrido[1,2-a]pyrimidine scaffold is a key feature in a variety of biologically active molecules.[1] The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for enabling further drug design and development efforts. This technical guide provides a comprehensive overview of the analytical methodologies and expected results for the complete structure elucidation of this target molecule.

This guide is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple listing of techniques to provide a rationale for the experimental choices and a detailed interpretation of the expected data, thereby offering a self-validating system for the structural confirmation of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Molecular Structure and Analytical Workflow

The structure of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, with the chemical formula C₉H₅BrN₂O₃ and a molecular weight of 269.05 g/mol , presents a unique analytical challenge due to its rigid, fused ring system and multiple functional groups. A multi-technique approach is essential for unambiguous structural confirmation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Target Molecule Purification Purification (e.g., Crystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Confirmation Final Structure Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation XRay->Confirmation

Figure 1: A representative experimental workflow for the synthesis and structural validation of novel pyridopyrimidine derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] For a molecule like 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Rationale: This experiment provides information on the number of chemically distinct protons, their chemical shifts (electronic environment), their integration (relative numbers), and their coupling patterns (connectivity to neighboring protons).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Rationale: This experiment identifies all unique carbon atoms in the molecule and their chemical shifts are indicative of their hybridization and electronic environment.[2]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Predicted NMR Data and Interpretation
¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~9.1s1HProton on the pyrimidine ring
H-6~8.8d1HProton on the pyridine ring
H-8~8.2dd1HProton on the pyridine ring
H-9~7.9d1HProton on the pyridine ring
COOH~13.5br s1HCarboxylic acid proton
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
C=O (Carboxylic Acid)~165C10
C=O (Keto)~175C4
Aromatic/Heteroaromatic C~110-160C2, C3, C4a, C6, C7, C8, C9

Interpretation:

  • The downfield chemical shift of the carboxylic acid proton (H-COOH) is expected due to strong hydrogen bonding and the electronegativity of the oxygen atoms.[3]

  • The protons on the pyridopyrimidine ring system will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the carbonyl groups, the bromine atom, and the nitrogen atoms.

  • The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons and the carbons of the fused ring system. The carbon bearing the bromine atom (C7) is expected to be shifted to a lower field compared to its non-brominated counterpart.

NMR_Interpretation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_assignment Structural Assignment H1_NMR 1H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (H-H Connectivity) H1_NMR->COSY Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR 13C NMR (Chemical Shifts) HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment COSY->Proton_Assignment HSQC->Carbon_Assignment HMBC HMBC (Long-Range C-H Correlation) Final_Structure Final Structure Confirmation HMBC->Final_Structure Proton_Assignment->HSQC Proton_Assignment->HMBC Proton_Assignment->Final_Structure Carbon_Assignment->HMBC Carbon_Assignment->Final_Structure

Figure 2: Logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] For the target molecule, Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method due to its soft ionization nature, which typically leaves the molecular ion intact.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

    • Rationale: Positive ion mode is expected to show the protonated molecule [M+H]⁺, while negative ion mode will likely show the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.

Expected Mass Spectrum Data and Interpretation
Ion Mode Expected m/z Ion Elemental Composition
Positive268.9559 / 270.9539[M+H]⁺C₉H₆⁷⁹BrN₂O₃⁺ / C₉H₆⁸¹BrN₂O₃⁺
Negative266.9403 / 268.9383[M-H]⁻C₉H₄⁷⁹BrN₂O₃⁻ / C₉H₄⁸¹BrN₂O₃⁻

Interpretation:

  • The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • The high-resolution mass data will provide the exact mass of the molecule, which can be used to confirm the elemental formula (C₉H₅BrN₂O₃).

  • Fragmentation patterns can also provide valuable structural information. For this molecule, common fragmentation pathways may include the loss of CO₂ from the carboxylic acid group and cleavage of the pyrimidine ring.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

    • Rationale: The KBr matrix is transparent in the mid-infrared region, allowing for the vibrational modes of the analyte to be observed without interference.

Predicted FT-IR Data and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=O stretch (keto)1680-1700Strong
C=O stretch (carboxylic acid)1700-1725Strong
C=C and C=N stretch (aromatic)1450-1650Medium-Strong
C-Br stretch500-600Medium

Interpretation:

  • The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer.[3]

  • The two distinct C=O stretching bands will confirm the presence of both the keto and carboxylic acid functionalities.

  • The absorptions in the 1450-1650 cm⁻¹ region are characteristic of the vibrations of the fused aromatic ring system.

  • The C-Br stretch will appear in the fingerprint region of the spectrum.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow high-quality single crystals of the compound. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, and the atomic positions are refined to obtain a final, accurate 3D model of the molecule.

Expected Results and Interpretation

The X-ray crystal structure will provide the definitive confirmation of the connectivity and stereochemistry of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. It will reveal the planarity of the fused ring system and the conformation of the carboxylic acid group. The bond lengths and angles obtained will be consistent with the assigned structure. For instance, a similar brominated chromone derivative was found to have a largely planar structure.[7]

Figure 3: A 2D representation of the molecular structure.

Conclusion

The comprehensive structural elucidation of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational framework of the molecule, mass spectrometry confirms the molecular formula, and FT-IR spectroscopy identifies the key functional groups. Ultimately, single-crystal X-ray diffraction offers the definitive and unambiguous three-dimensional structure. By following the detailed protocols and interpreting the expected data as outlined in this guide, researchers and scientists can confidently and accurately determine the structure of this and similar complex heterocyclic molecules, paving the way for their further investigation and application in drug discovery and development.

References

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online. [Link]

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An In-depth Technical Guide to the Core Mechanism of Action of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the hypothesized mechanism of action for the novel compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Based on extensive structural-activity relationship (SAR) analysis of its core chemical scaffold, we propose that this molecule functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This inhibition is predicted to impart significant immunomodulatory and anti-proliferative effects, particularly on rapidly dividing cells such as activated lymphocytes. This document provides a comprehensive overview of the proposed molecular interactions, the downstream cellular consequences, and a detailed roadmap for the experimental validation of this hypothesis, from initial enzymatic assays to cell-based functional studies.

Introduction and Rationale

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-atherosclerotic, and antiviral properties[1][2]. The specific compound, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, possesses key structural motifs—notably the pyrimidine core and a carboxylic acid group—that are reminiscent of known inhibitors of dihydroorotate dehydrogenase (DHODH)[3]. DHODH is a validated therapeutic target for autoimmune diseases and certain cancers, given its rate-limiting role in the synthesis of pyrimidines required for DNA and RNA replication[4][5]. The established clinical success of DHODH inhibitors like Leflunomide and its active metabolite, Teriflunomide, in treating conditions such as rheumatoid arthritis and multiple sclerosis, provides a strong rationale for investigating this mechanism for our lead compound[6][7][8][9].

This guide puts forth the central hypothesis that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exerts its biological effects through the targeted inhibition of DHODH. We will explore the theoretical underpinnings of this mechanism and present a rigorous, multi-faceted experimental strategy to validate this claim.

Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

We propose that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid acts as a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

2.1. The Role of DHODH in De Novo Pyrimidine Synthesis

DHODH is the fourth and only mitochondrial enzyme in the de novo pyrimidine synthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP)[5]. These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, glycoprotein and phospholipid synthesis, and cellular metabolism[10][11].

Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA replication and clonal expansion[12]. While most cells can utilize a "salvage pathway" to recycle existing pyrimidines, activated lymphocytes are heavily reliant on the de novo synthesis pathway[8][12]. This reliance creates a therapeutic window, allowing for selective targeting of pathogenic, hyper-proliferating immune cells with minimal impact on quiescent cells[13].

2.2. Molecular Action and Downstream Consequences

By inhibiting DHODH, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is expected to deplete the intracellular pool of pyrimidines. This leads to several key downstream effects:

  • Cell Cycle Arrest: The scarcity of pyrimidines prevents cells from completing the S phase of the cell cycle, leading to an arrest in the G1 phase. This has a cytostatic, rather than cytotoxic, effect on the target cells[8][14].

  • Inhibition of Lymphocyte Proliferation: The primary consequence is the suppression of activated T and B cell proliferation, which is central to the pathogenesis of many autoimmune diseases[9][15].

  • Reduced Pro-inflammatory Cytokine Production: By limiting the expansion of immune cells, the production of pro-inflammatory signaling molecules is subsequently reduced, mitigating the inflammatory cascade[9].

  • Antiviral and Anticancer Potential: Many viruses and cancer cells also have a high demand for pyrimidines to sustain their rapid replication, making DHODH an attractive target for antiviral and oncological therapies[4][15][16].

The proposed mechanism of action is visually summarized in the signaling pathway diagram below.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Glutamine Glutamine + Aspartate Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD enzyme Dihydroorotate->DHODH UMP UMP Orotate->UMP Nucleotides UTP, CTP, TTP UMP->Nucleotides Synthesis DNA & RNA Synthesis Nucleotides->Synthesis Proliferation Cell Proliferation (e.g., Activated Lymphocytes) Synthesis->Proliferation Inflammation Inflammation Proliferation->Inflammation Compound 7-bromo-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylic acid Compound->DHODH Inhibition

Caption: Proposed mechanism of DHODH inhibition.

Experimental Validation Strategy

To rigorously test our hypothesis, we have designed a three-part experimental workflow. This strategy is designed to provide self-validating evidence, beginning with direct target engagement and culminating in the characterization of the compound's functional cellular effects.

Experimental_Workflow cluster_PartA Part A: In Vitro Target Engagement cluster_PartB Part B: Cellular Effects cluster_PartC Part C: Functional Immunomodulation start Hypothesis: Compound inhibits DHODH EnzymeAssay DHODH Enzymatic Assay (Determine IC50) start->EnzymeAssay SPR Biophysical Binding Assay (SPR) (Confirm Direct Binding & Kd) EnzymeAssay->SPR ProlifAssay Lymphocyte Proliferation Assay (Measure Anti-proliferative Effect) SPR->ProlifAssay RescueExp Uridine Rescue Experiment (Confirm Mechanism) ProlifAssay->RescueExp CellCycle Cell Cycle Analysis (Confirm G1 Arrest) RescueExp->CellCycle CytokineAssay Cytokine Profiling (ELISA/Multiplex) (Measure Anti-inflammatory Effect) CellCycle->CytokineAssay end Conclusion: Mechanism Validated CytokineAssay->end

Caption: Experimental workflow for mechanism validation.

Part A: In Vitro Target Engagement & Enzyme Inhibition

Objective: To determine if 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid directly binds to and inhibits human DHODH enzyme activity.

Protocol 1: DHODH Enzymatic Inhibition Assay

  • Reagents: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP) as an electron acceptor, Coenzyme Q10.

  • Procedure:

    • Prepare a reaction buffer containing Triton X-100, and Coenzyme Q10.

    • Add recombinant human DHODH to the wells of a 96-well plate.

    • Add serial dilutions of the test compound (from 100 µM to 1 nM) and a known DHODH inhibitor (e.g., Teriflunomide) as a positive control. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a substrate mixture of dihydroorotate and DCIP.

    • Measure the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Expected Outcome: The compound will inhibit DHODH activity in a dose-dependent manner, yielding a potent IC50 value.

Part B: Cellular Consequences of DHODH Inhibition

Objective: To confirm that the compound's anti-proliferative effect on immune cells is a direct result of pyrimidine synthesis inhibition.

Protocol 2: Activated Lymphocyte Proliferation Assay with Uridine Rescue

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate with phytohemagglutinin (PHA) to induce proliferation.

  • Procedure:

    • Plate the activated PBMCs in a 96-well plate.

    • Treat cells with serial dilutions of the test compound.

    • For the rescue experiment, treat a parallel set of wells with the test compound and an excess of exogenous uridine (50-100 µM).

    • Incubate for 72 hours.

    • Assess cell proliferation using a standard method such as the MTS assay or by measuring ³H-thymidine incorporation.

  • Data Analysis: Calculate the percentage of proliferation relative to vehicle-treated controls. Compare the dose-response curves in the presence and absence of uridine.

Expected Outcome: The compound will inhibit the proliferation of activated PBMCs. This effect will be significantly reversed or "rescued" by the addition of exogenous uridine, confirming that the anti-proliferative activity is due to the blockade of the de novo pyrimidine synthesis pathway.

Table 1: Hypothetical Proliferation Data and Uridine Rescue

Compound Conc. (µM)% Proliferation (No Uridine)% Proliferation (+100 µM Uridine)
0 (Vehicle)100%100%
0.0185%98%
0.152%95%
115%91%
105%88%
EC50 ~0.09 µM > 10 µM
Part C: Downstream Functional Immunomodulatory Effects

Objective: To demonstrate that the inhibition of lymphocyte proliferation translates to a reduction in inflammatory mediator production.

Protocol 3: Pro-inflammatory Cytokine Measurement

  • Cell Culture and Treatment: Use the same experimental setup as the proliferation assay (Protocol 2).

  • Procedure:

    • After 48-72 hours of incubation with the test compound, collect the cell culture supernatants.

    • Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17), using commercially available ELISA kits or a multiplex bead array.

  • Data Analysis: Determine the IC50 for the inhibition of cytokine production and compare it to the anti-proliferative IC50.

Expected Outcome: The compound will inhibit the production of key pro-inflammatory cytokines, demonstrating its functional immunomodulatory potential.

Conclusion

The structural characteristics of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid strongly suggest a mechanism of action centered on the inhibition of dihydroorotate dehydrogenase. This proposed mechanism is highly plausible and therapeutically relevant, aligning with the action of established immunomodulatory drugs. The comprehensive experimental strategy outlined in this guide provides a clear and robust path to validate this hypothesis. Successful validation would position this compound as a promising candidate for further development in the treatment of autoimmune disorders, and potentially in oncology and virology.

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The Discovery of Novel Pyrido[1,2-a]pyrimidine-Based Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antidepressant, and neurotropic agents. This technical guide provides a comprehensive overview of the key aspects of the discovery and development of novel pyrido[1,2-a]pyrimidine-based inhibitors, with a focus on their synthesis, biological evaluation, and mechanism of action.

The Pyrido[1,2-a]pyrimidine Scaffold: A Versatile Pharmacophore

The pyrido[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle that offers a unique three-dimensional architecture for molecular recognition. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions with biological targets, including hydrogen bonding, and pi-stacking. This versatility has made it an attractive starting point for the design of inhibitors for a range of enzymes and receptors.

Synthetic Strategies for Pyrido[1,2-a]pyrimidine Derivatives

The synthesis of the pyrido[1,2-a]pyrimidine core and its derivatives can be achieved through several versatile and efficient methods. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic system.

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

A common and effective method for the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold involves a one-pot tandem Copper(I)-catalyzed C-N bond formation followed by an intramolecular amidation reaction. This approach allows for the modular synthesis of multi-substituted derivatives from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.

Experimental Protocol: One-Pot Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

  • Reaction Setup: To a reaction vessel, add 2-halopyridine (1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a solvent such as DMF.

  • Reaction Conditions: The reaction mixture is typically heated to 130 °C and stirred for a specified time, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrido[1,2-a]pyrimidin-4-one derivative.

Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

Another important class of derivatives is the pyrido[1,2-a]pyrimidine-3-carboxamides, which have shown promising anticancer activity.[2][3] A general synthetic route to these compounds starts from 2(1H)-pyridone.[2][3]

Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamides [2][3]

  • Preparation of Pyridin-2-amine: 2(1H)-pyridone undergoes hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield the key intermediate, pyridin-2-amine.[2][3]

  • Reaction with Diethyl 2-(ethoxymethylene)malonate (EMME): The pyridin-2-amine is reacted with EMME under conventional heating.[2][3]

  • Microwave-Assisted Cyclization: The resulting intermediate is then subjected to microwave irradiation to facilitate the cyclization and formation of the pyrido[1,2-a]pyrimidine core.[2][3]

  • Amide Coupling: The final step involves the coupling of the cyclized product with various substituted aliphatic amines to generate a library of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.[2]

G cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., 2-halopyridines, 2-aminopyridines) Intermediate Key Intermediates (e.g., Acrylate Esters, EMME Adducts) Start->Intermediate Cyclization Cyclization Reaction (e.g., Tandem Cu-catalyzed, MWI) Intermediate->Cyclization Core Pyrido[1,2-a]pyrimidine Core Cyclization->Core Derivatization Further Derivatization (e.g., Amide Coupling, Substitutions) Core->Derivatization Final Novel Inhibitors Derivatization->Final G cluster_invitro In Vitro Evaluation Workflow Compound Synthesized Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Enzyme Enzyme Inhibition Assay Mechanism->Enzyme Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Enzyme->Lead

Caption: Workflow for the in vitro evaluation of pyrido[1,2-a]pyrimidine inhibitors.

Mechanism of Action: Targeting Key Signaling Pathways

Pyrido[1,2-a]pyrimidine-based inhibitors have been shown to target a variety of key signaling molecules implicated in cancer and other diseases.

SHP2 Allosteric Inhibition

Several pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [4]SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. [4]Allosteric inhibitors bind to a site distinct from the active site, stabilizing the auto-inhibited conformation of the enzyme.

One notable compound, 14i, demonstrated high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM, while showing low inhibitory effect on the isolated SHP2-PTP domain (IC50 > 50 μM), confirming its allosteric mechanism. [4]

PIM-1 Kinase Inhibition

Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation. [5][6]For instance, certain compounds have exhibited potent PIM-1 kinase inhibition with IC50 values in the nanomolar range (e.g., 11.4 nM and 17.2 nM). [5][6]These inhibitors have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cells. [5][6]

Nitric Oxide Synthase (NOS) Inhibition

3-Aroylpyrido[1,2-a]pyrimidines have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS). [7]Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory processes and neurodegeneration. [8][9]Structure-activity relationship (SAR) studies have shown that the nature of the aroyl group at the 3-position and substitution on the pyrido[1,2-a]pyrimidine core significantly influence the inhibitory activity and selectivity towards iNOS. [7]

G cluster_pathway Targeted Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIM1 PIM-1 Kinase Apoptosis Inhibition of Apoptosis PIM1->Apoptosis iNOS iNOS NO Excess Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation PyridoInhibitor1 Pyrido[1,2-a]pyrimidine Inhibitor PyridoInhibitor1->SHP2 Allosteric Inhibition PyridoInhibitor2 Pyrido[1,2-a]pyrimidine Inhibitor PyridoInhibitor2->PIM1 Inhibition PyridoInhibitor3 Pyrido[1,2-a]pyrimidine Inhibitor PyridoInhibitor3->iNOS Inhibition

Caption: Targeted signaling pathways of pyrido[1,2-a]pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrido[1,2-a]pyrimidine scaffold and its substituents is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the inhibitors.

Table 1: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine-Based PIM-1 Kinase Inhibitors [5][6]

Compound R1 R2 PIM-1 IC50 (nM) MCF-7 IC50 (µM)
4 Benzoyl H 11.4 0.57
10 Thiophene-2-carbonyl H 17.2 -
6 2,4-Dichlorobenzoyl H 34.6 -

| 11 | 2-Furoyl | H | 21.4 | 1.31 |

For the pyrido[1,2-a]pyrimidine-based NOS inhibitors, it was found that compounds with a biphenyloyl, benzyloxybenzoyl, or naphthoyl group at the 3-position displayed the highest inhibitory effects. [7]Furthermore, the introduction of a methyl group at the 8-position of the pyrido[1,2-a]pyrimidine moiety enhanced the inhibitory activity. [7]

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel inhibitors.

Conclusion

The pyrido[1,2-a]pyrimidine scaffold continues to be a rich source of novel inhibitors with therapeutic potential in a variety of diseases, particularly cancer. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, and the multi-faceted biological evaluation strategies outlined in this guide provide a robust framework for the identification and characterization of lead compounds. Future efforts in this area will likely focus on further optimizing the drug-like properties of these inhibitors and exploring their potential in combination therapies.

References

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  • El-Sayed, M. F., Nafie, M. S., & El-Daly, M. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12857.
  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
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Sources

The Ascendant Pyrido[1,2-a]pyrimidine Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocyclic system. As a Senior Application Scientist, this document synthesizes rigorous scientific data with field-proven insights to provide a comprehensive resource for the rational design of novel pyrido[1,2-a]pyrimidine-based therapeutics.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine core, a fused bicyclic system of pyridine and pyrimidine rings, possesses a unique combination of structural rigidity and synthetic tractability. This has made it an attractive starting point for the development of a wide array of therapeutic agents. Its derivatives have shown significant promise in oncology, infectious diseases, and neurology, underscoring the importance of a deep understanding of its SAR.[1] This guide will explore the key structural modifications that influence the biological activity of this scaffold, providing a roadmap for the design of next-generation drug candidates.

Anticancer Activity: Targeting Key Signaling Pathways

The pyrido[1,2-a]pyrimidine scaffold has been extensively investigated for its anticancer properties, with derivatives showing potent activity against a range of cancer cell lines. A particularly promising area of research has been the development of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[2][3]

SHP2 Inhibition: A Novel Approach to Cancer Therapy

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are frequently dysregulated in cancer.[2][4] Allosteric inhibitors of SHP2 stabilize the enzyme in an auto-inhibited conformation, preventing its activation and downstream signaling.[5][6] This mechanism offers a promising strategy for treating cancers driven by aberrant SHP2 activity.[5][7]

A recent study on pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors revealed critical SAR insights. The introduction of a sulfur atom as a linker between the core and a 7-aryl group was found to enhance the flexibility of the molecule, leading to improved inhibitory activity.[2] One of the most potent compounds identified, 14i , exhibited an IC50 of 0.104 μM against full-length SHP2 and demonstrated significant antiproliferative activity against the Kyse-520 cancer cell line with an IC50 of 1.06 μM.[2]

Table 1: SAR of Pyrido[1,2-a]pyrimidin-4-one Derivatives as SHP2 Inhibitors [2]

CompoundRXSHP2 IC50 (μM)Kyse-520 IC50 (μM)
13a HCH>50>50
14i 4-F-PhS0.1041.06
SHP099 --0.0713.5

Data synthesized from multiple sources to illustrate key SAR points.

dot graph SHP2_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; Grb2 [label="Grb2", fillcolor="#F1F3F4"]; SOS [label="SOS", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrido[1,2-a]pyrimidine\nInhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

RTK -> Grb2 -> SOS -> RAS -> RAF -> MEK -> ERK -> Proliferation; RTK -> SHP2; SHP2 -> RAS [label="Promotes activation"]; Inhibitor -> SHP2 [label="Allosteric Inhibition", style=dashed, color="#EA4335"]; } Caption: SHP2 signaling pathway and the point of intervention by pyrido[1,2-a]pyrimidine inhibitors.

General Cytotoxic Activity

Beyond specific enzyme inhibition, pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have also demonstrated broad cytotoxic effects against various human cancer cell lines. A study identified several compounds with promising anticancer activity, highlighting the importance of the substituent on the carboxamide nitrogen.[3]

Antimicrobial Activity: A Renewed Arsenal Against Infections

The pyrido[1,2-a]pyrimidine scaffold has also been explored for its potential in combating microbial infections. Derivatives have shown activity against a range of bacteria and fungi.

One study reported the synthesis of imidazo[1,2-a]pyrimidines and their in vitro antimicrobial activity. The results indicated that the nature of the substituent at the 5-position significantly influences the antimicrobial potency. Notably, 5-n-octylaminoimidazo[1,2-a]pyrimidine showed significant activity against all the microorganisms tested.[8]

Table 2: Antimicrobial Activity of Pyrido[1,2-a]pyrimidine Derivatives (MIC in μg/mL)

CompoundSubstituent at C5S. aureusB. subtilisE. coliC. albicans
1 -NH-(n-octyl)12.56.252512.5
2 -Cl>100>100>100>100
3 -H>100>100>100>100

Illustrative data based on findings from referenced literature.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Pyrido[1,2-a]pyrimidine derivatives have shown potential as modulators of CNS targets, particularly serotonin receptors.

Serotonin 5-HT1A Receptor Ligands

Derivatives of 4-aryl-2H-pyrido[1,2-c]pyrimidine have been synthesized and evaluated for their affinity to the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.[9] Structure-activity relationship studies revealed that substituents on the aryl ring at the 4-position and the degree of saturation of the pyrido[1,2-c]pyrimidine ring significantly impact binding affinity.[10] For instance, certain derivatives with a para-substituted benzene ring exhibited high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range.[11]

Table 3: Binding Affinity of Pyrido[1,2-c]pyrimidine Derivatives for the 5-HT1A Receptor [10]

CompoundRR15-HT1A Ki (nM)
6c -OCH3H7.0
6g -FH10.0
7g -FH (tetrahydropyrido)5.0
7i -CF3H (tetrahydropyrido)9.5

Data highlights the impact of substitution and saturation on receptor affinity.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel pyrido[1,2-a]pyrimidine derivatives hinges on robust and reproducible experimental methodologies.

General Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

A common synthetic route to pyrido[1,2-a]pyrimidin-4-ones involves the condensation of 2-aminopyridines with β-ketoesters or their equivalents.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add the appropriate β-ketoester (1.1 mmol).

  • Cyclization: Heat the reaction mixture under reflux for a specified period (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired pyrido[1,2-a]pyrimidin-4-one.

A novel one-pot, three-component reaction has also been developed for the rapid synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines.[12]

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Starting Materials\n(2-Aminopyridine, β-Ketoester)", fillcolor="#4285F4"]; Reaction [label="Condensation &\nCyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Precipitation &\nFiltration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Recrystallization or\nChromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pyrido[1,2-a]pyrimidin-4-one", fillcolor="#34A853"];

Start -> Reaction -> Workup -> Purification -> Product; } Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[13][14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[14]

  • Formazan Solubilization: Add 100 μL of a detergent reagent to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective compounds. Future research should focus on exploring novel substitutions on the pyrido[1,2-a]pyrimidine core to enhance activity and selectivity for specific biological targets. Furthermore, a deeper understanding of the mechanisms of action, particularly the identification of novel cellular targets and signaling pathways, will be crucial for the clinical translation of these promising compounds. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of the next generation of pyrido[1,2-a]pyrimidine-based drugs.

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  • Herold, F., Ciesielska, A., Bojarski, A. J., & Nowak, G. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 24(20), 3757. [Link]

  • Anonymous. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2021). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Cancers, 13(4), 884. [Link]

  • Anonymous. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds... ResearchGate. [Link]

  • Anonymous. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, S., Singh, S., & Singh, P. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Biosciences, 48(1), 18. [Link]

  • Wee, S., & Wang, L. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine, 220(5), e20230239. [Link]

  • Anonymous. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • Herold, F., Ciesielska, A., Bojarski, A. J., & Nowak, G. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 24(20), 3757. [Link]

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A Spectroscopic Guide to 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Predictive and Interpretive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 953754-98-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation to serve as a valuable resource in the characterization of this and related heterocyclic compounds. While raw experimental data for this specific molecule is not publicly available, this guide offers a robust predictive framework based on analogous structures and foundational spectroscopic theory.

Introduction

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, with conventional atom numbering, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from electronegative atoms and resonance effects within the aromatic system.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.5 - 8.7s-Singlet due to no adjacent protons. Downfield shift due to proximity to the pyrimidine nitrogen and the carbonyl group.
H6~7.8 - 8.0d~9.0Doublet, coupled to H5. Shifted downfield by the adjacent nitrogen.
H5~7.6 - 7.8dd~9.0, ~2.0Doublet of doublets, coupled to H6 and H8.
H8~8.2 - 8.4d~2.0Doublet, coupled to H5. Downfield shift due to the anisotropic effect of the bromine atom.
COOH>12.0br s-Broad singlet, typical for a carboxylic acid proton, often exchanging with residual water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the exchangeable carboxylic acid proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C4 (C=O)~175 - 180Carbonyl carbon of the pyridone ring, significantly downfield.
COOH~165 - 170Carboxylic acid carbonyl carbon.
C10a~150 - 155Bridgehead carbon adjacent to nitrogen.
C2~145 - 150Olefinic carbon in the pyrimidine ring, adjacent to nitrogen.
C8a~140 - 145Bridgehead carbon.
C6~125 - 130Aromatic CH carbon.
C5~120 - 125Aromatic CH carbon.
C7~115 - 120Carbon bearing the bromine atom, shielded by the halogen.
C8~110 - 115Aromatic CH carbon.
C3~105 - 110Olefinic carbon in the pyrimidine ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 - 2500BroadO-H (Carboxylic Acid)Stretching
~1730 - 1700StrongC=O (Carboxylic Acid)Stretching
~1680 - 1650StrongC=O (Amide/Pyridone)Stretching
~1600 - 1450Medium-StrongC=C and C=NAromatic Ring Stretching
~1300 - 1200MediumC-OStretching
Below 1000Medium-StrongC-BrStretching

Interpretation:

  • The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1]

  • Two distinct carbonyl peaks are expected: one for the carboxylic acid and another for the pyridone ring. The exact positions will depend on the degree of conjugation and hydrogen bonding.[1][2]

  • The absorptions in the 1600-1450 cm⁻¹ range are typical for the C=C and C=N stretching vibrations within the fused aromatic ring system.[3]

  • The C-Br stretching vibration is expected to appear in the fingerprint region, below 1000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

m/zIonRationale
268/270[M]⁺Molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[4][5]
224/226[M-CO₂]⁺Loss of carbon dioxide from the carboxylic acid group.
196/198[M-CO₂-CO]⁺Subsequent loss of carbon monoxide from the pyridone ring.
145[M-Br-CO₂]⁺Loss of the bromine radical followed by the loss of carbon dioxide.

Fragmentation Pathway

fragmentation M [M]⁺ m/z 268/270 M_minus_CO2 [M-CO₂]⁺ m/z 224/226 M->M_minus_CO2 - CO₂ M_minus_Br_CO2 [M-Br-CO₂]⁺ m/z 145 M->M_minus_Br_CO2 - Br, -CO₂ M_minus_CO2_CO [M-CO₂-CO]⁺ m/z 196/198 M_minus_CO2->M_minus_CO2_CO - CO

Caption: Predicted major fragmentation pathway for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in ESI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative ion mode can be used. Positive mode is likely to show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation and observe the daughter ions.

  • Processing: The acquired data should be analyzed to determine the exact mass of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a foundational resource for researchers working with this compound. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data. The self-validating nature of combining these different spectroscopic techniques will allow for an unambiguous confirmation of the structure of this and related novel compounds.

References

  • PubChemLite. 7-bromo-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Available at: [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

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  • YouTube. Bromo pattern in Mass Spectrometry. (2023). Available at: [Link]

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Unlocking the Therapeutic Potential of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific derivative, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. We will delve into the mechanistic rationale for prioritizing certain target classes, grounded in the established activities of structurally related molecules. Furthermore, this document will serve as a practical handbook for researchers, offering detailed, field-proven experimental workflows for the deconvolution and validation of this compound's molecular targets. Our objective is to equip drug development professionals with the necessary strategic insights and methodological tools to accelerate the translation of this promising chemical entity into a clinically valuable therapeutic agent.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold - A Foundation for Diverse Bioactivity

The pyrido[1,2-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a versatile framework for the spatial presentation of various functional groups, enabling interactions with a wide array of biological macromolecules. Marketed drugs such as the anti-allergic agent pemirolast and the antipsychotic pirenperone feature this core structure, underscoring its clinical relevance.[1]

Derivatives of the broader pyridopyrimidine class have been reported to exhibit a remarkable range of biological effects, including:

  • Anticancer Properties: Inhibition of various kinases, including tyrosine kinases, PI3K, and cyclin-dependent kinases (CDKs), leading to the induction of apoptosis and cell cycle arrest.[2][3][4]

  • Anti-inflammatory Activity: Modulation of key inflammatory mediators like prostaglandins and nitric oxide.[5]

  • Neurotropic and Antidepressant Effects: Indicating potential interactions with targets within the central nervous system.[1]

  • Antimicrobial and Antiviral Activities: Highlighting its potential in infectious diseases.[6]

The subject of this guide, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, combines the pyrido[1,2-a]pyrimidine core with a carboxylic acid moiety at the 3-position, a common feature in compounds targeting enzymatic active sites, and a bromine atom at the 7-position, which can modulate the compound's electronic properties and potential for halogen bonding with target proteins. While this specific molecule is available as a research chemical, its biological activities and molecular targets are not yet elucidated.[7] This guide aims to bridge that gap by proposing a rational, evidence-based approach to its investigation.

Prioritizing Potential Therapeutic Target Classes

Based on the extensive literature on related compounds, we can logically prioritize several classes of therapeutic targets for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Protein Kinases: A Prominent Target Family

The inhibition of protein kinases is a cornerstone of modern cancer therapy. The pyrido[2,3-d]pyrimidine scaffold, an isomer of our core structure, is a well-established kinase inhibitor framework.[2][8] Several key kinase families warrant investigation:

  • Phosphoinositide 3-Kinases (PI3Ks): A recent study detailed the development of pyrido[1,2-a]pyrimidine-7-carboxamides as potent and selective PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumors.[9] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • Threonine Tyrosine Kinase (TTK): Pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as selective and orally bioavailable inhibitors of TTK, a key regulator of the spindle assembly checkpoint, making it an attractive target in oncology.[10]

  • Cyclin-Dependent Kinases (CDKs): Various pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against CDKs, such as CDK4/6, which are crucial for cell cycle progression.[2][4]

  • PIM Kinases: These serine/threonine kinases are frequently overexpressed in cancers and play a role in cell survival and proliferation. Pyrido[2,3-d]pyrimidines have been reported as PIM-1 kinase inhibitors.[3]

  • p21-Activated Kinase 4 (PAK4): Overexpressed in numerous cancers, PAK4 is involved in cell growth and motility. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit PAK4.[11]

Protein Tyrosine Phosphatases: The "Other Side" of Signaling

While kinases add phosphate groups, phosphatases remove them, acting as crucial counter-regulators in signaling pathways.

  • Src Homology-2 Containing Protein Tyrosine Phosphatase 2 (SHP2): A recent and highly significant finding identified pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of SHP2.[12] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways. Its overexpression or mutation is linked to various cancers, making it a high-priority target.[12]

Enzymes in Inflammatory and Allergic Pathways

The structural similarity to compounds with anti-inflammatory and anti-allergic properties suggests that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid could modulate enzymes involved in these processes.

  • Cyclooxygenases (COX-1 and COX-2): Pyrimidine-based anti-inflammatory agents often function by inhibiting COX enzymes, thereby reducing the production of prostaglandins.[5]

  • Nitric Oxide Synthase (NOS): Some pyrido[1,2-a]pyrimidine derivatives have been shown to inhibit NOS, which is involved in inflammatory responses.[5]

  • Mast Cell Mediators: Thieno[2,3-d]pyrimidine-2-carboxylic acids have demonstrated the ability to inhibit histamine release from mast cells, a key event in allergic reactions.[13]

The following table summarizes the high-priority potential targets and the rationale for their investigation.

Target Class Specific Examples Rationale for Investigation Relevant Disease Areas
Protein Kinases PI3Kβ/δ, TTK, CDKs, PIM-1, PAK4Strong precedent from structurally similar pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives.[2][3][9][10][11]Oncology, Inflammatory Disorders
Protein Tyrosine Phosphatases SHP2Direct evidence of pyrido[1,2-a]pyrimidin-4-one derivatives acting as allosteric inhibitors.[12]Oncology, Developmental Disorders
Inflammatory Enzymes COX-1/2, NOSEstablished anti-inflammatory activity of pyrimidine-based compounds.[5]Inflammation, Pain, Autoimmune Diseases
Mast Cell Mediators Enzymes involved in histamine releaseDocumented anti-allergic activity of structurally related thieno[2,3-d]pyrimidine-2-carboxylic acids.[13]Allergy, Asthma

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the molecular target(s) of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The following workflows provide a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Workflow for Unbiased Target Identification

This initial phase aims to identify potential binding partners of the compound without prior assumptions.

Unbiased_Target_ID cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Initial Validation A Affinity Chromatography-Mass Spectrometry D Bioinformatics Analysis (Pathway Enrichment, Druggability) A->D B Cellular Thermal Shift Assay (CETSA) B->D C Photoaffinity Labeling C->D E Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) D->E Top Candidates

Caption: Unbiased workflow for identifying potential protein targets.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Compound:

    • Synthesize an analogue of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid group is a natural point for linker attachment.

    • Couple the linker-modified compound to the beads according to the manufacturer's protocol.

    • Prepare a control column with beads that have been treated with the linker and quenching agent alone.

  • Protein Lysate Preparation:

    • Select a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors like HCT-116 or a cell line with PTEN deletion such as PC3).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the compound-conjugated beads and the control beads in parallel.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a competitive inhibitor (if known), a high salt concentration, or a denaturing agent (e.g., SDS-PAGE loading buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Workflow for Validating Prioritized Targets

Once a list of potential targets has been generated, a more focused, hypothesis-driven approach is required for validation.

Target_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation A Recombinant Protein Expression & Purification B Enzymatic Assays (e.g., KinaseGlo, Phosphatase Assay) A->B Purified Target C Determine IC50 / Ki B->C D Target Engagement Assays (e.g., NanoBRET, Western Blot for p-Substrate) C->D Confirmed in vitro activity E Phenotypic Assays in Genetically Modified Cells (KO/KD) D->E F Cell Proliferation / Apoptosis Assays E->F

Caption: Workflow for validating the activity of the compound on a specific target.

Step-by-Step Protocol: SHP2 Phosphatase Activity Assay

This protocol is based on the high-priority target identified from the literature.[12]

  • Reagents and Materials:

    • Recombinant full-length SHP2 protein.

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

    • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (test compound).

    • SHP099 as a positive control inhibitor.

    • 384-well black assay plates.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and the positive control in DMSO.

    • Add 2.5 µL of the compound dilutions to the assay plate.

    • Add 5 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of DiFMUP substrate (final concentration ~10 µM).

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve).

    • Normalize the data to the positive (enzyme + DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid molecule stands as a promising candidate for drug discovery, backed by the extensive and diverse biological activities of its parent scaffold. This guide has outlined a rational, evidence-based strategy for uncovering its therapeutic potential. The primary hypothesized targets lie within the domains of oncology and inflammation, with protein kinases (such as PI3K) and the protein tyrosine phosphatase SHP2 representing particularly compelling avenues for initial investigation.

The successful identification and validation of a high-affinity target using the detailed workflows presented herein will be a critical first step. Subsequent efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic profiling to assess the compound's drug-like properties. The ultimate goal is to leverage this foundational knowledge to propel 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, or an optimized analogue, into preclinical and clinical development, potentially delivering a novel therapeutic for patients in need.

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  • Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, M. A., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Al-Issa, S. A. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Held, J., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enzymatic Characterization of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrido[1,2-a]pyrimidine Derivative

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiallergic and antiviral properties.[1][2][3][4] The compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid represents a novel investigational molecule within this class. Its potential as a modulator of enzyme activity is of significant interest to the drug discovery community. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme assays, with a particular focus on its potential as a covalent inhibitor of GTPases or as a modulator of GTPase Activating Proteins (GAPs).

While specific enzymatic targets for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are still under investigation, its structural motifs suggest the potential for interaction with nucleotide-binding pockets or reactive cysteine residues present in certain enzyme classes. This guide will therefore present a series of robust, adaptable protocols to characterize the compound's enzymatic activity, determine its potency and mechanism of action, and establish its selectivity profile. The methodologies described herein are grounded in established principles of enzyme kinetics and inhibitor characterization, ensuring scientific rigor and reproducibility.

Principle of Investigation: A Multi-Faceted Approach to Enzyme Inhibition Analysis

The characterization of a novel small molecule inhibitor requires a multi-pronged experimental approach. This guide will focus on two primary classes of assays that are particularly relevant for GTPases and their regulators: bioluminescence-based assays for monitoring GTP hydrolysis and fluorescence-based assays for assessing nucleotide exchange and direct binding.

GTPase Activity Assays: Many enzymes of therapeutic interest, such as KRAS, are GTPases that act as molecular switches in signaling pathways.[5] Their activity is measured by the rate at which they hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (GDP). A common method to quantify this is to measure the amount of GTP remaining after an enzymatic reaction.[6]

Nucleotide Exchange Assays: The activation of GTPases is often facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP.[5] Inhibitors can target this process. Fluorescence polarization (FP) is a powerful technique to monitor these binding events in solution.[7][8][9][10]

Covalent Inhibition Assessment: The presence of a reactive moiety in an inhibitor suggests the possibility of covalent bond formation with the target enzyme.[11] Characterizing covalent inhibitors requires specialized kinetic analysis to determine parameters such as the inactivation rate constant (kinact) and the inhibitor concentration that yields half-maximal inactivation (KI).[12][13]

Experimental Workflows and Methodologies

Diagram: Overall Workflow for Inhibitor Characterization

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Selectivity & Final Characterization Primary_Assay Primary Enzyme Assay (e.g., GTPase-Glo) IC50_Determination IC50 Determination (Dose-Response) Primary_Assay->IC50_Determination Covalent_Binding_Assay Covalent Binding Assessment (k_inact / K_I) IC50_Determination->Covalent_Binding_Assay Nucleotide_Exchange_Assay Nucleotide Exchange Assay (e.g., Fluorescence Polarization) IC50_Determination->Nucleotide_Exchange_Assay Selectivity_Panel Selectivity Profiling (Against related enzymes) Covalent_Binding_Assay->Selectivity_Panel Nucleotide_Exchange_Assay->Selectivity_Panel Data_Analysis Comprehensive Data Analysis & Interpretation Selectivity_Panel->Data_Analysis

Caption: Workflow for characterizing a novel enzyme inhibitor.

Protocol 1: Primary Screening and IC50 Determination using a GTPase-Glo™ Assay

This protocol is designed to assess the inhibitory effect of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid on the GTPase activity of a target enzyme (e.g., KRAS G12C or ARHGAP35-stimulated RhoA). The GTPase-Glo™ assay measures the amount of GTP remaining after the GTPase reaction, where a decrease in luminescence indicates inhibition of GTP hydrolysis.[6][14]

Materials and Reagents
  • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (dissolved in DMSO)

  • GTPase-Glo™ Assay Kit (Promega, Cat.# V7681 or similar)

  • Recombinant GTPase (e.g., KRAS G12C)

  • GTPase Activating Protein (GAP), if applicable (e.g., ARHGAP35)[15][16][17][18]

  • GTPase/GAP Buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in DMSO. A typical starting concentration range for a primary screen is 10 mM down to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of GTPase/GAP buffer to each well of a 384-well plate.

    • Add 0.5 µL of the compound dilutions to the appropriate wells. For control wells, add 0.5 µL of DMSO.

    • Prepare a 2X enzyme/GTP mix containing the GTPase and GTP at twice the final desired concentration in GTPase/GAP buffer.

    • Initiate the reaction by adding 2.5 µL of the 2X enzyme/GTP mix to each well. The final reaction volume will be 5.5 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • GTP Detection:

    • Add 5 µL of reconstituted GTPase-Glo™ Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Add 10 µL of Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the luminescence using a plate reader.[5]

Data Analysis and Interpretation

The data should be normalized to controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a known potent inhibitor or no enzyme). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

ParameterExample Value
Final GTPase Concentration50 nM
Final GTP Concentration10 µM
Final Compound Concentration1 nM - 100 µM
Incubation Time90 minutes

Protocol 2: Mechanism of Action Studies using Fluorescence Polarization

This protocol utilizes a fluorescence polarization (FP) assay to investigate whether the compound inhibits the binding of a fluorescently labeled nucleotide analogue (e.g., BODIPY™-GDP) to the target GTPase.[19][20] This can elucidate if the compound acts by preventing nucleotide exchange.

Diagram: Principle of Fluorescence Polarization Assay

G cluster_0 Unbound State cluster_1 Bound State Unbound_Tracer Fluorescent Tracer (e.g., BODIPY-GDP) Low_Polarization Low Polarization (Rapid Tumbling) Unbound_Tracer->Low_Polarization Excitation with Polarized Light Bound_Complex Enzyme-Tracer Complex Unbound_Tracer->Bound_Complex + Enzyme High_Polarization High Polarization (Slow Tumbling) Bound_Complex->High_Polarization Excitation with Polarized Light

Caption: Principle of Fluorescence Polarization Assay for Binding.

Materials and Reagents
  • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

  • Recombinant GTPase

  • Fluorescently labeled GDP (e.g., BODIPY™ FL GDP)

  • GTP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the recombinant GTPase pre-loaded with the fluorescent GDP analogue.

    • Initiate the nucleotide exchange reaction by adding a saturating concentration of GTP.

  • Incubation: Incubate the plate at room temperature for a time sufficient to reach equilibrium (typically 30-60 minutes).

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., ~485 nm excitation and ~520 nm emission for BODIPY™ FL).

Data Analysis and Interpretation

A decrease in fluorescence polarization indicates that the test compound is preventing the binding of the fluorescent nucleotide, suggesting it may be acting as a competitive inhibitor at the nucleotide-binding site. The IC50 can be determined as described in Protocol 1.

ParameterExample Value
Final GTPase Concentration20 nM
Final Fluorescent GDP Concentration10 nM
Final GTP Concentration100 µM
Final Compound Concentration1 nM - 100 µM

Protocol 3: Assessment of Covalent Inhibition

This protocol is designed to determine if 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid acts as a covalent inhibitor by measuring the time-dependent loss of enzyme activity.[11]

Materials and Reagents
  • Same as Protocol 1, with the addition of a high concentration of substrate to quench the reaction.

Step-by-Step Protocol
  • Pre-incubation:

    • Incubate the enzyme with various concentrations of the inhibitor in the absence of substrate.

    • At different time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Dilute the aliquot into a reaction mixture containing a high concentration of substrate (e.g., GTP for a GTPase) to initiate the enzymatic reaction. This dilution also serves to minimize further covalent modification during the activity measurement.

    • Measure the initial reaction velocity (rate of product formation or substrate depletion) using an appropriate assay (e.g., GTPase-Glo™).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

    • The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. This plot can be fitted to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Data Interpretation

A time-dependent decrease in enzyme activity that is not reversible by dilution is indicative of covalent inhibition. The kinact represents the maximal rate of inactivation, and KI is the inhibitor concentration at which the inactivation rate is half-maximal.

ParameterDescription
kinact Maximal rate of inactivation
KI Inhibitor concentration for half-maximal inactivation
kinact/KI Second-order rate constant for covalent modification

Troubleshooting and Scientific Considerations

  • Compound Solubility: Ensure that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is fully dissolved in the assay buffer at the tested concentrations. Precipitation can lead to inaccurate results.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% to avoid effects on enzyme activity.

  • Assay Interference: Some compounds can interfere with the detection method (e.g., by quenching luminescence or fluorescence). It is crucial to run appropriate controls, such as testing the compound in the absence of the enzyme.

  • Enzyme Stability: Ensure the enzyme is stable under the assay conditions for the duration of the experiment.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a potential enzyme modulator. By systematically assessing its impact on enzyme activity, determining its potency, and elucidating its mechanism of action, researchers can gain valuable insights into the therapeutic potential of this novel compound. These methodologies, while presented in the context of GTPases, can be adapted for a wide range of enzyme targets, making them a valuable resource for the broader drug discovery community.

References

  • Promega Corporation. GTPase-Glo™ Assay Protocol. [6]

  • BellBrook Labs. KRAS G12C Assay | A Validated HTS Inhibitor Screening Assay. [21]

  • Promega Corporation. Measuring GTPase, GEF and GAP Activities Using the GTPase-Glo™ Assay and the GloMax® Discover System. [5]

  • Promega Corporation. GTPase-Glo™ Assay.

  • Bio-protocol. GTP turnover assay. [22]

  • Mons, E., Roet, S., Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [11]

  • BPS Bioscience. KRAS(G12C) Nucleotide Exchange Assay Kit. [19]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Niles, A. L., Moravec, R. A., Hesselberth, P. E., Scurria, M. A., Ma, D., & Riss, T. L. (2015). A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities. ASSAY and Drug Development Technologies, 13(5), 298-310. [14]

  • Amsbio. KRAS(G12C) Nucleotide Exchange Assay Kit, 79859. [20]

  • Reaction Biology. KRAS Assay Services. [23]

  • Zhang, Y., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [24]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [13]

  • Johnson, D. S., & Weïwer, M. (2022). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 17(8), 2025-2036. [25]

  • Lippincott, M. F., et al. (2022). The p190 RhoGAPs, ARHGAP35, and ARHGAP5 are implicated in GnRH neuronal development: Evidence from patients with idiopathic hypogonadotropic hypogonadism, zebrafish, and in vitro GAP activity assay. Genetics in Medicine, 24(9), 1937-1948. [26]

  • Utrecht University. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [27]

  • Lee, S., et al. (2023). Fluorescence-Based Detection of KRAS Mutations in Genomic DNA Using Magnetic Bead-Coupled LDR Assay. International Journal of Molecular Sciences, 24(23), 16983. [28]

  • UniProt. ARHGAP35 - Rho GTPase-activating protein 35 - Homo sapiens (Human). [15]

  • GeneCards. ARHGAP35 Gene - Rho GTPase Activating Protein 35. [16]

  • Molecular Devices. Fluorescence Polarization (FP). [7]

  • Al-Dhuayan, T. R. (2025). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Journal of Fluorescence, 35, 1-13. [8]

  • National Center for Biotechnology Information. Gene Result ARHGAP35 Rho GTPase activating protein 35 [ (human)]. [17]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176.
  • Gaber, R., et al. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Chemosensors, 9(10), 282. [10]

  • National Center for Biotechnology Information. Gene Result Arhgap35 Rho GTPase activating protein 35 [ (house mouse)]. [18]

  • Santa Cruz Biotechnology. 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [29]

  • Aaronchem. 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride. [30]

  • BLDpharm. 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [31]

  • Althuis, T. H., et al. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-882. [1]

  • Maddry, J. A., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 542-547. [2]

  • Sancineto, L., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. International Journal of Molecular Sciences, 24(13), 10834. [32]

  • Cecchetti, V., et al. (1995). Synthesis of new 2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acids. Il Farmaco, 50(6), 429-432.
  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [4]

  • Neamati, N., et al. (2003). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates-A new class of HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 11(17), 3845-3857. [33]

Sources

experimental protocol for amide coupling of ...-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Robust Amide Coupling of Indole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the amide coupling of indole-3-carboxylic acid, a crucial reaction in the synthesis of a wide range of biologically active molecules. Recognizing the unique electronic properties of the indole nucleus, this guide moves beyond generic protocols to offer a detailed exploration of mechanistic considerations, reagent selection, and practical, step-by-step methodologies. We present two field-proven protocols utilizing common coupling reagents, EDC/NHS and HATU, and provide in-depth explanations for each experimental choice to ensure reliable and reproducible outcomes. This guide is designed to empower researchers to confidently execute and troubleshoot amide coupling reactions involving this important heterocyclic building block.

Introduction: The Significance and Challenges of Indole-3-Carboxamides

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Indole-3-carboxamides, in particular, are a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities.[2] The synthesis of these compounds is most commonly achieved through the coupling of indole-3-carboxylic acid with a primary or secondary amine.[1]

However, the direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] To overcome this, activating agents, also known as coupling reagents, are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.[4]

The electron-rich nature of the indole ring in indole-3-carboxylic acid can influence the reactivity of the carboxyl group and potentially lead to side reactions if reaction conditions are not carefully controlled. Therefore, a nuanced understanding of the available coupling reagents and their mechanisms is essential for successful synthesis.

Mechanistic Overview of Amide Bond Formation

The fundamental principle behind amide coupling is the in-situ activation of the carboxylic acid. This is typically achieved by converting the carboxyl group into a more electrophilic species, such as an active ester, which is then readily attacked by the amine nucleophile.[1]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Indole-3-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product R-CO-NHR' (Amide Product) Activated_Intermediate->Amide_Product + Amine Amine R'-NH2 (Amine)

Caption: General workflow of a coupling-reagent-mediated amide bond formation.

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions like racemization in chiral substrates.

Coupling ReagentAcronymKey Features & Considerations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide; byproducts are easily removed by aqueous workup. Often used with additives like NHS or HOBt to increase efficiency and reduce side reactions.[4][5]
N,N'-DicyclohexylcarbodiimideDCCSimilar to EDC, but the dicyclohexylurea byproduct is insoluble in most organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[5]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUA highly efficient uronium-based reagent known for fast reaction times and low rates of racemization.[5][6] Particularly effective for sterically hindered or electron-deficient substrates.[6][7]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPA phosphonium salt-based reagent that is also highly effective for a wide range of substrates.[6]

For the purposes of this guide, we will focus on two of the most common and reliable reagents: EDC , often in combination with N-hydroxysuccinimide (NHS) , and HATU .

Experimental Protocols

General Considerations & Preparation
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly for reactions sensitive to moisture. Common solvents for amide coupling include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[1] Indole-3-carboxylic acid itself has good solubility in DMF and DMSO.[8]

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: EDC/NHS Mediated Amide Coupling

This two-step method is widely used due to the stability of the NHS-ester intermediate, which allows for a more controlled reaction with the amine.[9] The initial activation of the carboxylic acid with EDC is followed by the addition of NHS to form the active ester. This intermediate is then reacted with the amine to yield the desired amide.[10]

Mechanism Insight: EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[11] This intermediate can be unstable and prone to rearrangement. The addition of NHS traps this intermediate to form a more stable NHS ester, which then cleanly reacts with the amine.[9][10]

Materials:

  • Indole-3-carboxylic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

  • Standard laboratory glassware and stirring equipment

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve indole-3-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and maintain the stability of the active intermediate.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the cooled solution while stirring.

  • Activation: Allow the reaction mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the NHS ester.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq) followed by a tertiary amine base such as DIPEA (2.0-3.0 eq). The base is crucial to neutralize the carboxylic acid and any acid generated during the reaction.

  • Coupling Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl solution), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.[1]

Protocol 2: HATU Mediated Amide Coupling

HATU is a powerful coupling reagent that often provides higher yields and faster reaction times, especially for challenging substrates.[5][6] It is particularly useful for coupling with less nucleophilic amines or sterically hindered partners.

Mechanism Insight: HATU, in the presence of a base, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate derived from 7-aza-1-hydroxybenzotriazole (HOAt). This activated ester is more reactive than its HOBt-derived counterpart, leading to more efficient coupling.

Materials:

  • Indole-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and stirring equipment

Step-by-Step Procedure:

  • Reagent Solution: In a round-bottom flask under an inert atmosphere, dissolve indole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes at room temperature. The mixture may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Coupling Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.[12] Monitor the progress by TLC or LC-MS.

  • Workup: The workup procedure is similar to the EDC/NHS protocol. Dilute with ethyl acetate, wash with aqueous solutions (mild acid, mild base, brine), dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Characterization

To ensure the trustworthiness of the obtained results, the final product must be thoroughly characterized.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS chromatogram suggests a high degree of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized amide, confirming the successful coupling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton signal (for primary and secondary amines) are key indicators of a successful reaction.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Activation: Ensure all reagents are anhydrous and of high quality. Increase the activation time or consider a more powerful coupling reagent like HATU.

    • Poor Nucleophilicity of the Amine: For electron-deficient or sterically hindered amines, HATU is generally a better choice than EDC/NHS.[7] Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid decomposition.

  • Side Reactions:

    • Racemization: For chiral carboxylic acids or amines, additives like HOBt or HOAt (inherent in HATU) are crucial to minimize racemization.[5] Running the reaction at lower temperatures can also help.

    • Reaction with the Indole N-H: While the indole N-H is generally less reactive than the amine nucleophile, acylation at this position can occur under harsh conditions. Using a non-nucleophilic base like DIPEA is preferred over more nucleophilic bases. If this is a persistent issue, protection of the indole nitrogen may be necessary.

Experimental Workflow Start Start Reagent_Prep Prepare Reagents (Indole-3-carboxylic acid, Amine, Coupling Reagent, Base, Anhydrous Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Dissolve acid, cool to 0°C) Reagent_Prep->Reaction_Setup Activation Activation (Add coupling reagent) Reaction_Setup->Activation Coupling Coupling (Add amine and base) Activation->Coupling Monitoring Monitor Reaction (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Amide Product Characterization->End

Sources

application of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anticancer,[2][3] anti-inflammatory,[4] and antiallergic properties.[5] Notably, specific analogues have been identified as potent inhibitors of key signaling proteins, such as the SHP2 phosphatase[6] and various protein kinases,[7] which are critical targets in oncology and other therapeutic areas.

This application note focuses on 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , a specific derivative of this versatile scaffold. While the biological activity of this particular compound is not yet extensively characterized, its structural features suggest a strong potential for interaction with ATP-binding sites of enzymes, particularly protein kinases. Protein kinases have become one of the most important classes of targets for drug discovery, with numerous inhibitors approved for cancer therapy.[8]

The objective of this guide is to provide a comprehensive, field-proven framework for utilizing 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors. We will detail robust protocols for both a primary biochemical screen and a secondary cell-based confirmatory assay, providing the scientific rationale behind the chosen methodologies and ensuring a self-validating workflow from initial hit identification to lead validation.

Scientific Rationale: Targeting Protein Kinases

The rationale for screening this compound against a panel of protein kinases is threefold:

  • Scaffold Precedent: The broader pyrido[1,2-a]pyrimidine class has already yielded potent kinase inhibitors.[7] This established precedent significantly increases the probability that new derivatives will exhibit similar activities.

  • Structural Similarity: The planar, heterocyclic ring system is a common feature in many ATP-competitive kinase inhibitors, suggesting it can effectively occupy the adenine-binding region of the kinase ATP pocket.

  • Therapeutic Relevance: The discovery of novel, selective kinase inhibitors remains a high-priority area in drug development, particularly for cancers driven by aberrant kinase signaling.[8][9]

This HTS campaign will therefore focus on identifying which kinase or kinase families are most potently inhibited by 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, paving the way for future lead optimization studies.

HTS Campaign Workflow

The proposed screening campaign follows a logical progression from a broad, sensitive primary screen to a more physiologically relevant secondary assay to confirm activity and eliminate false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Progression Primary_Screen TR-FRET Biochemical Assay (e.g., Target Kinase: TK-X) Data_Analysis_1 Calculate % Inhibition Identify Primary Hits Primary_Screen->Data_Analysis_1 Raw Fluorescence Data Dose_Response IC50 Determination (TR-FRET Assay) Data_Analysis_1->Dose_Response Hit Compounds (>50% Inhibition) Secondary_Assay Cell-Based Assay (e.g., Cell Viability in TK-X dependent cell line) Dose_Response->Secondary_Assay Confirmed Hits SAR Structure-Activity Relationship Studies Secondary_Assay->SAR Validated Leads

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Part 1: Primary High-Throughput Screening

For the primary screen, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is selected. HTRF is a robust technology that combines Förster Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes short-lived background fluorescence from library compounds and biological materials, thereby increasing assay sensitivity and reducing interference.[10][11][12][13] This makes it exceptionally well-suited for HTS.

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a specific substrate by the target kinase. A biotinylated substrate peptide and a phosphorylation-specific antibody labeled with a Europium cryptate (donor) are used. Upon phosphorylation, a second antibody or streptavidin, labeled with an acceptor fluorophore, binds to the substrate. When the donor and acceptor are brought into close proximity by this binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[13] Inhibition of the kinase prevents substrate phosphorylation, disrupting the FRET pair and leading to a decrease in the acceptor signal.

TR_FRET_Principle cluster_0 Kinase Active cluster_1 Kinase Inhibited Kinase_A Kinase P_Substrate_A Biotin-Substrate-P Kinase_A->P_Substrate_A Phosphorylation ATP_A ATP ATP_A->P_Substrate_A Substrate_A Biotin-Substrate Substrate_A->P_Substrate_A Ab_Eu Ab-Eu³⁺ (Donor) P_Substrate_A->Ab_Eu Binds SA_XL SA-Acceptor P_Substrate_A->SA_XL Binds Ab_Eu->SA_XL FRET Signal Inhibitor Compound Kinase_I Kinase Inhibitor->Kinase_I Blocks Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP Ab_Eu_I Ab-Eu³⁺ (Donor) SA_XL_I SA-Acceptor Ab_Eu_I->SA_XL_I No FRET

Caption: Principle of the TR-FRET Kinase Assay.

Protocol: Primary TR-FRET Screen

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Target Kinase: Dilute the kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio (typically in the low nM range).

  • Substrate/ATP Mix: Prepare a 4X mix containing the biotinylated substrate peptide and ATP at their respective Km values in assay buffer.

  • Test Compound: Prepare 10 mM DMSO stock of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Serially dilute in DMSO for dose-response plates. For single-point screening, create a working stock that gives a final assay concentration of 10 µM.

  • Detection Mix: Prepare a 2X mix of the Europium-labeled antibody and the Streptavidin-acceptor in detection buffer as per the manufacturer's instructions (e.g., SwiftFluo® TR-FRET Kits).[14]

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells of a low-volume 384-well assay plate.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells except the negative control (no enzyme) wells. Add 5 µL of assay buffer to the negative control wells.

  • Initiate Reaction: Add 5 µL of the 4X Substrate/ATP mix to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes (or an optimized time).

  • Stop & Detect: Add 10 µL of the 2X detection mix to all wells. This stops the enzymatic reaction and initiates the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

3. Plate Layout and Controls:

WellsCompoundKinaseSubstrate/ATPPurpose
1-16DMSOYesYesHigh Signal (0% Inhibition)
17-32Control Inhibitor (e.g., Staurosporine)YesYesLow Signal (100% Inhibition)
33-48Test CompoundYesYesScreening Sample
49-64DMSONoYesBackground (No enzyme activity)

4. Data Analysis:

  • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low)).

  • Calculate Z'-factor to validate assay quality: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|. An assay with a Z' > 0.5 is considered robust for HTS.[15]

  • Identify primary "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the high signal control).

Part 2: Secondary (Confirmatory) Cell-Based Assay

Primary hits from biochemical assays must be validated in a cellular context to confirm their activity on the target within a physiological environment and to rule out artifacts.[16][17][18] A cell viability assay using a cancer cell line known to be dependent on the target kinase is an excellent secondary screen.

Principle of the CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[16] The reagent lyses the cells and provides the luciferase enzyme and substrate, which generates a luminescent signal that is directly proportional to the number of viable cells in culture. A potent inhibitor of a critical survival kinase will induce cell death, leading to a decrease in ATP and a corresponding loss of luminescent signal.

Protocol: Secondary Cell Viability Screen

1. Cell Culture & Plating:

  • Select a human cancer cell line whose survival is driven by the target kinase identified in the primary screen.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells and seed them into a 384-well white, clear-bottom plate at a pre-optimized density (e.g., 2,500 cells/well in 40 µL of media).

  • Incubate the plates for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Perform a serial dilution of the hit compounds from the primary screen to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Add 10 µL of the diluted compound solutions (or DMSO control) to the cell plates.

  • Incubate the plates for 72 hours.

3. Data Acquisition:

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a standard plate reader.

4. Data Analysis:

  • Normalize the data to controls: % Viability = 100 * (Luminescence_Sample / Luminescence_DMSO).

  • Plot the % Viability against the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Expected Data and Interpretation

A successful HTS campaign will yield data that clearly distinguishes active compounds.

Table 1: Example Primary HTS Data (Single 10 µM Concentration)

Compound ID% InhibitionHit (Y/N)
7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid85.2%Y
Analogue 112.5%N
Analogue 292.1%Y
Analogue 35.8%N
Z'-factor for plate0.82-

Table 2: Example Secondary Assay Data for a Primary Hit

Compound Concentration% Cell Viability
50 µM4.5%
16.7 µM10.2%
5.6 µM25.8%
1.9 µM48.9%
0.6 µM75.1%
0.2 µM91.3%
Calculated IC₅₀2.0 µM

A compound is considered a validated lead if it shows potent activity in the primary biochemical assay and a corresponding dose-dependent effect in the secondary cell-based assay. Such a result strongly suggests that the compound engages the intended target in a cellular environment to produce a desired phenotypic outcome.

References

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The Versatile 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Scaffold: A Gateway to Novel Chemical Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrido[1,2-a]pyrimidine Core

The pyrido[1,2-a]pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Derivatives of this core structure have demonstrated potential as anticancer, anti-inflammatory, neurotropic, and gastroprotective agents.[1] The inherent drug-like properties of this scaffold make it an excellent starting point for the development of diverse chemical libraries aimed at identifying novel therapeutic agents.

This application note provides a comprehensive guide for researchers on utilizing 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a versatile scaffold for chemical library synthesis. We will detail the synthesis of the core scaffold, followed by robust protocols for diversification at two key positions through amide bond formation and Suzuki-Miyaura cross-coupling reactions. These methodologies are designed to be efficient and adaptable, enabling the generation of a multitude of analogues for high-throughput screening and lead optimization.

Physicochemical Properties of the Scaffold

A foundational understanding of the starting material is crucial for successful library synthesis. The key properties of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are summarized below.

PropertyValue
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF
Storage Store in a cool, dry place away from light

Strategic Approach to Library Synthesis

The design of our library synthesis strategy leverages the two reactive handles present on the scaffold: the carboxylic acid at the 3-position and the bromo group at the 7-position. This allows for a divergent approach to introduce a wide array of chemical functionalities.

G Scaffold 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine- 3-carboxylic acid Amide_Coupling Amide Coupling (Position 3) Scaffold->Amide_Coupling Primary/Secondary Amines (R1-NH2) Suzuki_Coupling Suzuki-Miyaura Coupling (Position 7) Scaffold->Suzuki_Coupling Aryl/Heteroaryl Boronic Acids (R2-B(OH)2) Library_A Amide Library (R1 diverse) Amide_Coupling->Library_A Combined_Library Combined Library (R1 & R2 diverse) Amide_Coupling->Combined_Library Library_B Suzuki Library (R2 diverse) Suzuki_Coupling->Library_B Suzuki_Coupling->Combined_Library Library_A->Suzuki_Coupling Aryl/Heteroaryl Boronic Acids (R2-B(OH)2) Library_B->Amide_Coupling Primary/Secondary Amines (R1-NH2)

Diagram 1: Divergent Library Synthesis Strategy. This workflow illustrates the two primary diversification pathways from the central scaffold, enabling the creation of single-modification and dual-modification compound libraries.

Part 1: Synthesis of the Core Scaffold

The synthesis of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid core is efficiently achieved through the Gould-Jacobs reaction.[2] This classic method involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization and subsequent hydrolysis of the resulting ester.

Protocol 1: Synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Step 1: Condensation

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to 140-150 °C for 2-3 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the intermediate, diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate.

  • Filter the precipitate, wash with a non-polar solvent like hexane or ether, and dry under vacuum.

Step 2: Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to 240-250 °C for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the cyclized product, ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • Filter the solid, wash thoroughly with the non-polar solvent, and dry.

Step 3: Hydrolysis

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., 2N HCl) to a pH of 2-3.

  • The desired carboxylic acid will precipitate out of solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Part 2: Library Synthesis Methodologies

With the core scaffold in hand, the next stage is to introduce diversity at positions 3 and 7.

Protocol 2: Amide Library Synthesis via Amide Coupling

The carboxylic acid at position 3 provides a reliable handle for creating an amide library. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents are available.[4] For this scaffold, a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended for efficient coupling with a diverse range of primary and secondary amines.

G

Diagram 2: General Workflow for Amide Library Synthesis. This diagram outlines the key steps from reaction setup to final product characterization.

Materials:

  • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU or EDC/HOBt

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, water, brine

  • Magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vial, dissolve 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DMSO.

  • Add the desired amine (1.1-1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the coupling reagent solution to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by automated flash chromatography or preparative HPLC.

Protocol 3: Aryl and Heteroaryl Library Synthesis via Suzuki-Miyaura Coupling

The bromo-substituent at the 7-position is ideal for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful tool for introducing aryl and heteroaryl moieties.[5]

Recommended Reaction Conditions:

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G2/XPhosPd(PPh₃)₄ is a reliable catalyst for a broad range of substrates.[5] Buchwald-Hartwig type ligands like XPhos can improve yields and reaction times for more challenging couplings.[6]
Base K₂CO₃ or Cs₂CO₃These carbonate bases are effective in Suzuki couplings and are generally well-tolerated by many functional groups.[5]
Solvent 1,4-Dioxane/Water or Toluene/WaterA mixture of an organic solvent and water is typically required for the Suzuki reaction to solubilize both the organic and inorganic reagents.[5]
Temperature 80-100 °CHeating is usually necessary to drive the catalytic cycle to completion.

Procedure:

  • To a microwave vial or a sealed tube, add 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid or its corresponding amide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC.

Part 3: Purification and Characterization of the Library

The purification of a chemical library presents a unique set of challenges due to the number and diversity of the compounds.

  • High-Throughput Purification: Automated flash chromatography and preparative HPLC systems are indispensable for the efficient purification of library members.[7] These systems can be programmed to handle multiple samples with varying chromatographic properties.

  • Quality Control: Each purified compound should be analyzed to confirm its identity and purity.

    • LC-MS: Liquid chromatography-mass spectrometry is the primary tool for high-throughput analysis, providing retention time and mass-to-charge ratio data for each compound.[8]

    • NMR: Nuclear magnetic resonance spectroscopy provides detailed structural information and is crucial for confirming the structure of novel compounds.[8] For library quality control, ¹H NMR is often sufficient.

Part 4: Potential Applications and Biological Screening

Libraries synthesized from the 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold are rich in functionality and structural diversity, making them suitable for screening against a variety of biological targets.

  • Kinase Inhibitors: The pyrido[1,2-a]pyrimidine core is a known kinase hinge-binding motif. Libraries based on this scaffold are prime candidates for screening against various kinase families implicated in cancer and inflammatory diseases.[9][10]

  • Anticancer Agents: The demonstrated anticancer properties of related compounds suggest that libraries derived from this scaffold could yield novel cytotoxic or cytostatic agents.[11]

  • Anti-inflammatory and Antiallergic Agents: The anti-inflammatory and antiallergic potential of the broader pyrido[1,2-a]pyrimidine class warrants the screening of these new libraries in relevant cellular and biochemical assays.[12]

A typical high-throughput screening (HTS) campaign would involve screening the library at a single concentration against the target of interest.[13] Hits from the primary screen would then be subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Conclusion

The 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold is a powerful and versatile starting point for the construction of diverse chemical libraries. The robust and adaptable protocols for amide coupling and Suzuki-Miyaura reactions detailed in this application note provide a clear path for researchers to generate novel compound collections. The rich pharmacological potential of the pyrido[1,2-a]pyrimidine core makes these libraries highly valuable for screening in a wide range of therapeutic areas, with a particularly strong rationale for their evaluation as kinase inhibitors and anticancer agents.

References

  • Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505–510. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). Molecules, 26(24), 7579. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega, 8(3), 3255–3266. [Link]

  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Heber, D., Ravens, U., & Schulze, T. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity. Pharmazie, 48(7), 509–513. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). Magnetic Resonance in Chemistry, 56(6), 465–478. [Link]

  • High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. (2015). PLoS ONE, 10(4), e0123987. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

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  • Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14, 133–145. [Link]

  • Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. (1954). Journal of the American Chemical Society, 76(2), 512–515. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry, 150, 107661. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 393–420. [Link]

  • High-Throughput Purification of Single Compounds and Libraries. (2002). Journal of Combinatorial Chemistry, 4(4), 281–291. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2012). Tetrahedron Letters, 53(1), 108–111. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(9), 2214–2217. [Link]

  • High-throughput screening for kinase inhibitors. (2005). ChemBioChem, 6(3), 481–490. [Link]

  • LC-NMR-MS in drug discovery. (2007). Drug Discovery Today, 12(11-12), 484–491. [Link]

  • Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. (2006). Tetrahedron Letters, 47(36), 6413–6417. [Link]

  • Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. (2016). Organic & Biomolecular Chemistry, 14(43), 10258–10266. [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2018). SLAS TECHNOLOGY: Translating Life Sciences Innovation, 23(3), 256–266. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5035. [Link]

  • Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible? ResearchGate. [Link]

  • Compound Libraries Available for HTS. Stanford University. [Link]

  • LCMS vs NMR for compound ID. Reddit. [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (2015). Chemical & Pharmaceutical Bulletin, 63(8), 584–590. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2020). Organic & Biomolecular Chemistry, 18(33), 6527–6538. [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. (2008). Scholarly Research Exchange, 2008, 434329. [Link]

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  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

  • Integrated and Automated High-Throughput Purification of Libraries on Microscale. (2020). CHIMIA International Journal for Chemistry, 74(11), 868–873. [Link]

  • Reaction of Ethoxymethylenemalononitrile with 2-Aminopyridines. (1974). Chemical and Pharmaceutical Bulletin, 22(2), 243–247. [Link]

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Sources

Application Notes & Protocols for the Synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its analogs. The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antiallergy properties.[1][2][3] This guide focuses on the robust and versatile Gould-Jacobs reaction, offering detailed, step-by-step protocols, mechanistic insights, and strategies for analog generation to support structure-activity relationship (SAR) studies.

Scientific Rationale and Strategic Overview

The synthesis of substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids is most effectively achieved through the Gould-Jacobs reaction.[4][5][6] This classical method involves a two-stage process: first, the condensation of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature, thermally-induced cyclization.

Causality of the Gould-Jacobs Reaction: The reaction proceeds via an initial nucleophilic substitution where the amino group of the pyridine attacks the electron-deficient enol ether carbon of DEEMM, eliminating ethanol to form a stable aminomethylenemalonate intermediate. The subsequent crucial step is an intramolecular 6-electron cyclization, which requires significant thermal energy to overcome the activation barrier. This thermal cyclization is an electrocyclic reaction that forms the pyrimidine ring, followed by tautomerization to the more stable 4-oxo aromatic system.[4]

The primary points of diversification for generating analogs are the initial choice of the substituted 2-aminopyridine and the subsequent chemical modifications of the 3-carboxylic acid moiety. This guide will first detail the synthesis of the core scaffold and then explore these diversification strategies.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification 2-Aminopyridine Substituted 2-Aminopyridine Intermediate Diethyl aminomethylenemalonate Intermediate 2-Aminopyridine->Intermediate Nucleophilic Substitution DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate EtOH1 EtOH Intermediate->EtOH1 Intermediate_ref Product_Ester Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine -3-carboxylate EtOH2 EtOH Product_Ester->EtOH2 Product_Ester_ref Intermediate_ref->Product_Ester Thermal Intramolecular Cyclization (Δ) Product_Acid 4-Oxo-4H-pyrido[1,2-a]pyrimidine -3-carboxylic Acid Product_Ester_ref->Product_Acid Base Hydrolysis (e.g., NaOH)

Caption: General workflow for the synthesis of the target scaffold.

Synthesis of Key Precursor: 2-Amino-4-bromopyridine (1)

The availability of the starting 2-aminopyridine derivative is critical. 2-Amino-4-bromopyridine is a versatile building block for introducing the desired 7-bromo substitution on the final pyrido[1,2-a]pyrimidine core.[7] While commercially available, its synthesis from inexpensive starting materials is often more economical for large-scale work. A reliable, multi-step route begins with 4-bromopyridine hydrochloride.[8][9]

Precursor_Synthesis Start 4-Bromopyridine HCl Ester 4-Bromo-2-pyridinecarboxylic Acid Ethyl Ester Start->Ester Esterification Amide 4-Bromo-2-pyridinecarboxamide Ester->Amide Amination Product 2-Amino-4-bromopyridine (1) Amide->Product Hofmann Degradation Analog_Generation cluster_0 A-Ring Diversification cluster_1 C3-Position Diversification Start_Analogs Diverse 2-Aminopyridines (e.g., 7-Me, 7-Cl, 8-F, etc.) Core_Reaction Gould-Jacobs Reaction (Protocols 3.1 & 3.2) Start_Analogs->Core_Reaction A_Ring_Analogs A-Ring Substituted Analogs Core_Reaction->A_Ring_Analogs Target_Acid Target Carboxylic Acid (4) Amide_Coupling Amide Coupling (HBTU, R-NH₂) Target_Acid->Amide_Coupling Esterification Esterification (SOCl₂, R-OH) Target_Acid->Esterification Amide_Analogs Amide Analogs Amide_Coupling->Amide_Analogs Ester_Analogs Ester Analogs Esterification->Ester_Analogs

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel chemical entities.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Recent studies have highlighted the emerging potential of this class of compounds as anticancer agents, with derivatives demonstrating promising cytotoxic effects against various human cancer cell lines.[1][2] However, identifying a lead compound for preclinical development requires a rigorous and systematic evaluation of its biological activity. A simplistic cytotoxicity screen is insufficient; a multi-faceted approach is essential to not only confirm efficacy but also to elucidate the mechanism of action, a critical step for rational drug design and predicting clinical response.

This comprehensive guide provides a suite of validated protocols and expert insights for assessing the anticancer activity of novel pyrido[1,2-a]pyrimidine derivatives. We will journey through a logical workflow, from initial high-throughput screening for cytotoxic effects to detailed mechanistic assays that probe the compound's impact on core cancer hallmarks such as apoptosis, cell cycle progression, migration, and invasion, culminating in target validation and considerations for in vivo testing.

Part 1: Primary Screening for Cytotoxicity and Antiproliferative Effects

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose, making it ideal for initial screening of a library of pyrido[1,2-a]pyrimidine derivatives.[3]

Core Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Scientific Principle: The assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.[4] A decrease in formazan production in treated cells indicates either reduced viability (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) C 3. Treat Cells (24-72 hours) A->C B 2. Prepare Compound Dilutions B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & IC50 Value G->H

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Pyrido[1,2-a]pyrimidine derivatives dissolved in DMSO (stock solution)

  • MTT powder or solution (e.g., 5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[4]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium. For all cells, add 100 µL of solubilization buffer (e.g., DMSO) to each well.[3][5] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Percent Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) × 100.

  • Plot percent viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

ParameterRecommended Value/RangeRationale (Expert Insight)
Cell Seeding Density 1,000 - 100,000 cells/wellMust be optimized for each cell line to ensure they are in the exponential growth phase during the assay, preventing confluence or nutrient depletion from confounding results.[4]
MTT Incubation Time 2 - 4 hoursSufficient time for formazan production in viable cells. Over-incubation can lead to cytotoxicity from the MTT reagent itself.
Solubilization Agent DMSO or 10% SDSDMSO is fast and effective. SDS is gentler and can be useful for suspension cells to avoid centrifugation steps.
Absorbance Wavelength 550 - 600 nmThis is the peak absorbance range for the formazan product. Using a reference wavelength >650 nm helps correct for background noise.[6]

Part 2: Elucidating the Mechanism of Cell Death & Proliferation Arrest

Compounds that exhibit potent cytotoxicity (low IC₅₀ values) must be further investigated to understand their mechanism of action. Key questions include: Does the compound induce programmed cell death (apoptosis)? Does it interfere with the cell division cycle?

A. Apoptosis Detection

Scientific Principle: A hallmark of effective anticancer drugs is their ability to induce apoptosis, a controlled form of cell death that avoids inflammation.[7][8] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis and distinguishing it from necrosis.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[10]

Simplified Intrinsic Apoptosis Pathway

Apoptosis_Pathway Compound Pyrido[1,2-a]pyrimidine Derivative Mito Mitochondrial Stress Compound->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: A simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (typically provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the pyrido[1,2-a]pyrimidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. The data allows for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

B. Cell Cycle Analysis

Scientific Principle: Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[11] This can be analyzed using flow cytometry by staining DNA with a fluorescent dye like Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the DNA content: cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N, and cells in the S phase have an intermediate amount.[11]

Workflow for Cell Cycle Analysis

CellCycle_Workflow A 1. Treat Cells with Compound B 2. Harvest & Count Cells A->B C 3. Fix Cells (e.g., cold 70% ethanol) B->C D 4. Wash with PBS C->D E 5. RNase Treatment D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze with Flow Cytometer F->G H 8. Model Data to Quantify G0/G1, S, and G2/M Phases G->H

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Experimental Protocol: Cell Cycle Analysis

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[12] Expert Insight: Ethanol fixation is preferred as it permeabilizes the cells while preserving DNA integrity for consistent staining.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Expert Insight: RNase treatment is critical because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The resulting DNA content histogram is then analyzed using modeling software to quantify the percentage of cells in each phase of the cell cycle.[12]

Part 3: Assessing Impact on Cancer Metastatic Potential

Metastasis is the primary cause of cancer-related mortality. Therefore, evaluating a compound's ability to inhibit cell migration and invasion is a crucial step in characterizing its anticancer profile.

A. Cell Migration (Wound Healing / Scratch Assay)

Scientific Principle: This assay models collective cell migration in two dimensions, mimicking the process of cells moving to close a gap, such as in wound healing.[13][14] A "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close this cell-free area is monitored over time.[15]

Detailed Experimental Protocol: Wound Healing Assay

Materials:

  • Sterile p200 or p1000 pipette tip

  • Microscope with a camera

Procedure:

  • Seeding: Seed cells in a 12- or 24-well plate and grow until they form a confluent monolayer.[13]

  • Scratching: Using a sterile pipette tip, create a straight scratch across the center of the monolayer with firm, consistent pressure.[13][15]

  • Washing: Gently wash the well twice with medium to remove detached cells.[13]

  • Treatment & Imaging: Add fresh medium containing the test compound (or vehicle control). Immediately capture the first image (T=0) of the scratch.[15]

  • Monitoring: Continue capturing images of the same field of view at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 image.

B. Cell Invasion (Transwell / Boyden Chamber Assay)

Scientific Principle: This assay assesses a cell's ability to invade through an extracellular matrix (ECM) barrier, a critical step in metastasis.[16] It uses a two-chamber system where the upper and lower chambers are separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[17] Cells are seeded in the upper chamber, and a chemoattractant in the lower chamber stimulates them to degrade and move through the ECM barrier and the pores.[17]

Detailed Experimental Protocol: Transwell Invasion Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel (or other ECM component)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Insert Preparation: Thaw Matrigel on ice. Coat the upper surface of the Transwell inserts with a diluted Matrigel solution and incubate at 37°C for 1 hour to allow it to solidify.[18]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 2.5 - 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.[18]

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]

  • Incubation: Incubate the plate at 37°C for 24-48 hours.[18]

  • Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.[17][18]

  • Fixation & Staining: Fix the invaded cells on the lower surface of the membrane (e.g., with methanol) and then stain them (e.g., with 0.1% crystal violet).[18]

  • Quantification: Allow the inserts to dry, then visualize and count the stained, invaded cells in several fields of view using a microscope.

Part 4: Molecular Target Engagement & Pathway Analysis

After characterizing the phenotypic effects of a compound, the next logical step is to investigate its impact on the underlying molecular signaling pathways. Western blotting is a powerful technique for this purpose.

Core Method: Western Blotting

Scientific Principle: Also known as immunoblotting, this technique allows for the detection and semi-quantification of specific proteins within a complex mixture, such as a cell lysate.[19][20] Proteins are separated by size via gel electrophoresis, transferred to a solid membrane, and then probed with antibodies specific to the target protein. This can reveal changes in protein expression levels or post-translational modifications (like phosphorylation) that indicate the activation or inhibition of signaling pathways.[19][21]

Detailed Experimental Protocol: Western Blotting

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% nonfat milk or BSA in TBST)

  • Primary antibodies (specific to targets of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse them on ice to extract total protein.[22]

  • Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by molecular weight on a polyacrylamide gel.[19]

  • Transfer: Electro-transfer the separated proteins from the gel to a membrane.[22]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., overnight at 4°C), followed by incubation with an HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).[22][23]

  • Detection: Apply an ECL reagent to the membrane and capture the chemiluminescent signal with an imaging system.[23]

  • Analysis: Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.

Potential Protein TargetsPathway/Process InvestigatedRationale
Cleaved Caspase-3, Cleaved PARP ApoptosisKey executioner caspase and its substrate; their cleavage confirms apoptotic pathway activation.
Bcl-2, Bax Apoptosis RegulationInvestigate changes in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.
Cyclin D1, CDK4/6, p21 Cell Cycle ControlAssess levels of key proteins that regulate progression through the G1/S checkpoint.
p-Akt, p-ERK Survival/Proliferation PathwaysDetermine if the compound inhibits pro-survival signaling cascades commonly hyperactive in cancer.[21]

Part 5: Preliminary In Vivo Efficacy Assessment

While in vitro assays are indispensable for screening and mechanistic studies, they lack the complexity of a whole organism.[24] In vivo testing is a critical step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more clinically relevant setting.[25][24]

Core Model: Human Tumor Xenografts

Scientific Principle: This model involves the transplantation of human tumor cells or tissues into immunodeficient mice (e.g., athymic nude or SCID mice) to avoid immune rejection.[24][26] The growth of these human tumors in the mouse host allows for the evaluation of an anticancer agent's ability to inhibit tumor progression in a living system.[27]

Brief Methodological Overview:

  • Implantation: Human cancer cells are injected into the mice, typically either subcutaneously (under the skin) for easy tumor measurement or orthotopically (into the organ of origin) for a more relevant tumor microenvironment and metastatic potential.[24][26]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The pyrido[1,2-a]pyrimidine derivative is administered according to a predetermined dose and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting) to confirm the drug's mechanism of action in vivo.

Expert Insight: The choice between a subcutaneous and an orthotopic model is critical. While subcutaneous models are excellent for initial efficacy screening due to their simplicity and ease of measurement, orthotopic models provide a more accurate representation of human disease, including interactions with the native organ microenvironment and the potential for metastasis, making them superior for advanced preclinical evaluation.[24]

Conclusion

The evaluation of pyrido[1,2-a]pyrimidine derivatives as potential anticancer agents requires a comprehensive and hierarchical testing strategy. This guide outlines a logical progression from broad cytotoxicity screening to detailed in vitro mechanistic studies and essential in vivo validation. By systematically applying these protocols, researchers can effectively identify the most promising candidates, elucidate their mechanisms of action, and build a robust data package to support their advancement into further preclinical and clinical development.

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Application Notes and Protocols for Developing Cell-Based Assays with 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a Putative KRAS Pathway Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of cell-based assays using the novel small molecule, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. While the specific biological target of this compound is yet to be fully elucidated, its structural features suggest potential as a modulator of critical cellular signaling pathways. This guide will proceed under the hypothesis that the compound is an inhibitor of the KRAS signaling pathway, a frequently mutated and highly sought-after target in oncology.[1][2][3] The protocols and methodologies detailed herein are designed to be robust and adaptable, providing a framework for characterizing the compound's activity, from initial target engagement to its effects on downstream cellular phenotypes.

Introduction: The Rationale for Targeting KRAS

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in major signaling pathways controlling cell proliferation, differentiation, and survival.[3] Activating mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and driving tumorigenesis in a significant percentage of cancers, including lung, colorectal, and pancreatic cancers.[2][4] For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets.[5] However, recent breakthroughs in identifying and targeting a cryptic pocket in mutants like KRAS(G12C) have revitalized efforts to develop both covalent and non-covalent inhibitors.[2][5]

The compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, available from suppliers such as Santa Cruz Biotechnology and BLDpharm, represents a novel chemical scaffold.[6][7] Its pyrido[1,2-a]pyrimidine core is found in other biologically active molecules, suggesting its potential for interaction with key biological targets.[8][9] This application note will use the KRAS pathway as a framework to describe how to systematically evaluate the cellular activity of this compound.

Putative Mechanism of Action: Inhibition of the KRAS Signaling Cascade

We hypothesize that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid may interfere with the KRAS signaling pathway. This could occur through several mechanisms: direct binding to a mutant form of KRAS, inhibition of nucleotide exchange from GDP to GTP, or disruption of the interaction between KRAS and its downstream effectors like RAF kinases.[2][4] The ultimate effect would be the downregulation of the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS (Inactive) GDP-bound KRAS_GTP KRAS (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Effector Binding SOS1->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation Compound 7-bromo-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylic acid Compound->KRAS_GTP Hypothesized Inhibition

Caption: Hypothesized KRAS signaling pathway and the potential point of inhibition.

Assay Development: Foundational Parameters

Before proceeding to specific protocols, it is critical to establish foundational parameters for robust and reproducible assay development.

Compound Handling and Preparation
  • Solubility Testing: The carboxylic acid moiety suggests potential solubility challenges in neutral aqueous solutions. Initial solubility tests in DMSO and various buffered solutions (pH 6.0-8.0) are essential. The hydrochloride salt version may offer improved aqueous solubility.[10]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, create intermediate dilutions in culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%).

Cell Line Selection

The choice of cell line is paramount and depends on the specific KRAS mutation being targeted. A panel of cell lines is recommended to assess selectivity.[3]

Cell LineCancer TypeKRAS StatusRationale for Use
NCI-H358 Lung AdenocarcinomaKRAS G12CModel for G12C specific inhibitors.[5]
MIA PaCa-2 Pancreatic CancerKRAS G12CAlternative G12C model.[5]
A549 Lung AdenocarcinomaKRAS G12SNon-G12C mutant control.
HCT116 Colorectal CarcinomaKRAS G13DNon-G12 mutant control.
Calu-1 Lung Squamous CellKRAS WTWild-type control for selectivity assessment.

Protocol 1: Cellular Target Engagement Assay (CETSA®)

A Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Workflow Diagram

CETSA_Workflow A 1. Cell Culture (e.g., NCI-H358) B 2. Compound Treatment (Vehicle vs. Test Compound) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Precipitated Fractions D->E F 6. Protein Quantification (e.g., Western Blot, ELISA) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol
  • Cell Plating: Plate KRAS mutant cells (e.g., NCI-H358) in sufficient quantity to obtain adequate protein for analysis (e.g., 5-10 million cells per condition).

  • Compound Incubation: Treat cells with the test compound (e.g., 10 µM 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: Resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a gradient of temperatures (e.g., 44°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble KRAS protein remaining at each temperature point using a standard Western Blot or a quantitative immunoassay like an ELISA.

  • Data Interpretation: Plot the percentage of soluble KRAS protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Protocol 2: Downstream Signaling Inhibition Assay (pERK HTRF)

To determine if target engagement translates into functional pathway inhibition, a downstream signaling assay is essential. A Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the phosphorylation of ERK (pERK) is a high-throughput method to assess MAPK pathway activity.[2][12]

Workflow Diagram

HTRF_Workflow A 1. Plate Cells in 384-well plate B 2. Compound Titration & Incubation A->B C 3. Cell Lysis (Lysis Buffer with HTRF Antibodies) B->C D 4. Incubation (2-4 hours at RT) C->D E 5. Read Plate (HTRF-compatible reader) D->E F 6. Data Analysis (IC50 Curve Generation) E->F

Caption: Workflow for a pERK HTRF signaling assay.

Step-by-Step Protocol
  • Cell Plating: Seed KRAS mutant cells (e.g., NCI-H358) into a 384-well, low-volume, white plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare a serial dilution of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (e.g., from 100 µM to 1 nM final concentration). Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours). Include vehicle-only (0% inhibition) and a known MEK inhibitor (e.g., Trametinib) as a 100% inhibition control.

  • Lysis and Antibody Incubation: Remove the culture medium. Add the HTRF lysis buffer containing both the anti-total-ERK antibody (labeled with a donor fluorophore, e.g., Eu3+ cryptate) and the anti-phospho-ERK antibody (labeled with an acceptor fluorophore, e.g., d2).

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours to allow for cell lysis and antibody binding.

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: 3D Spheroid Proliferation Assay

To assess the compound's effect in a more physiologically relevant context, a 3D spheroid growth assay is recommended.[3][13] This model better recapitulates tumor microenvironments.

Step-by-Step Protocol
  • Spheroid Formation: Plate cells in an ultra-low attachment round-bottom 96-well plate to promote the formation of a single spheroid in each well. Allow spheroids to form and compact for 3-4 days.

  • Compound Treatment: Once uniform spheroids have formed, add the test compound at various concentrations.

  • Long-Term Incubation: Culture the spheroids in the presence of the compound for an extended period (e.g., 7-10 days), refreshing the medium and compound every 2-3 days.

  • Viability Readout: At the end of the treatment period, measure spheroid viability. This can be done by:

    • Imaging: Acquire brightfield images of each well and calculate the spheroid volume.

    • ATP Measurement: Use a reagent like CellTiter-Glo® 3D to measure the ATP content, which correlates with the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated control spheroids. Plot the normalized viability/size against compound concentration to determine the GI50 (50% growth inhibition) value.

Data Validation and Interpretation

For each assay, it is crucial to calculate validation parameters to ensure data quality.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay statistical effect size.Z' > 0.5
Signal-to-Background Ratio of the mean signal of the high control to the low control.S/B > 5
IC50/GI50 Reproducibility Consistency of potency values across multiple experiments.Within 3-fold variation

A successful characterization would show a clear structure-activity relationship: evidence of direct target binding in CETSA®, leading to a dose-dependent inhibition of pERK signaling, which ultimately translates into potent, selective inhibition of proliferation in KRAS mutant cancer cell lines, particularly in 3D models.

References

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Unveiling Protein Interactions: A Guide to Chemoproteomics using 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Probes in Proteomics

Modern proteomics seeks to understand the intricate dance of proteins within a cell, mapping their interactions, functions, and dynamic changes. Chemoproteomics has emerged as a powerful discipline that utilizes small molecule probes to explore protein function directly in their native biological environment.[1][2] A key strategy within chemoproteomics is the use of covalent labeling, where a reactive small molecule forms a stable, irreversible bond with a specific amino acid residue on a protein.[3][4] This targeted modification allows for the identification of binding sites, the assessment of protein accessibility, and the discovery of novel drug targets.[5][6]

This application note introduces 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , a versatile chemical tool for proteomics research.[7] While its specific applications are an active area of investigation, its chemical structure suggests a potent role as a covalent labeling agent. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[8][9] The presence of a bromo-substituent and a carboxylic acid moiety provides reactive handles for potential covalent modification of proteins. This guide will provide a hypothesized mechanism of action and a detailed protocol for its application in a typical chemoproteomics workflow.

Proposed Mechanism of Action: A Michael Acceptor for Nucleophilic Residues

The chemical architecture of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid suggests its utility as a Michael acceptor. The electron-withdrawing nature of the pyridopyrimidine ring system, enhanced by the bromo-substituent, can render the C6 and C8 positions susceptible to nucleophilic attack by amino acid side chains. Cysteine and lysine residues, with their highly nucleophilic thiol and amine groups respectively, are the most probable targets for covalent modification.

cluster_0 Proposed Covalent Labeling Mechanism Protein Protein with Nucleophilic Residue (Cys/Lys) Covalent_Adduct Covalently Modified Protein Protein->Covalent_Adduct Nucleophilic Attack Compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Compound->Covalent_Adduct

Caption: Proposed mechanism of covalent modification.

Application: Mapping Ligand Binding Sites and Identifying Off-Target Effects

A primary application of covalent labeling agents like 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is in "protein footprinting" to map the binding sites of small molecules or other proteins.[3] The principle is that the binding of a ligand to a protein will shield the amino acid residues in the binding pocket from covalent modification. By comparing the labeling pattern of a protein in the presence and absence of a ligand, one can infer the location of the binding site.[3][10] This technique is invaluable for:

  • Validating drug-target engagement: Confirming that a drug candidate physically interacts with its intended target protein within a complex biological system.

  • Identifying off-target effects: Uncovering unintended protein interactions of a drug candidate, which is crucial for predicting potential toxicity and side effects.[5]

  • Discovering novel binding pockets: Identifying previously unknown functional sites on proteins that can be targeted for therapeutic intervention.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for a chemoproteomics experiment using a covalent labeling agent. This should be considered a starting point, and optimization of parameters such as probe concentration and incubation time is recommended for each specific biological system.

A 1. Sample Preparation (Cell Lysate / Purified Protein) B 2. Covalent Labeling (Incubation with Compound) A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. Enrichment of Labeled Peptides (Optional, e.g., Biotin-Streptavidin) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Peptide Identification & Quantification) E->F

Caption: General chemoproteomics workflow.

Protocol: Covalent Labeling and Mass Spectrometry Analysis

1. Sample Preparation

  • For Cell Lysates:

    • Culture cells to the desired confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • For Purified Proteins:

    • Prepare the purified protein in a suitable buffer (e.g., PBS or HEPES).

    • Ensure the protein concentration is accurately determined.

2. Covalent Labeling

  • Aliquot the protein sample (cell lysate or purified protein) into two sets of tubes: a "control" group and a "treatment" group.

  • For ligand competition experiments, pre-incubate the "treatment" group with the ligand of interest for 30-60 minutes at the desired temperature.

  • Prepare a stock solution of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in a compatible solvent (e.g., DMSO).

  • Add the covalent labeling agent to all samples at a final concentration to be optimized (typically in the low micromolar range). Add an equivalent volume of solvent to the "no probe" control.

  • Incubate for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.

3. Protein Digestion

  • Denature the proteins by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

  • Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

4. Enrichment of Labeled Peptides (Optional)

If the labeling efficiency is low, enrichment of the modified peptides may be necessary. This can be achieved if the probe is synthesized with a biotin tag, allowing for streptavidin-based affinity purification.[11]

5. LC-MS/MS Analysis

  • Resuspend the desalted peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[1][5]

6. Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database, specifying the mass shift corresponding to the covalent modification by 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

  • Identify and quantify the labeled peptides in each sample.

  • For ligand competition experiments, compare the relative abundance of labeled peptides between the control and ligand-treated samples to identify protected residues.

Parameter Recommended Starting Point Considerations for Optimization
Probe Concentration 1-10 µMHigher concentrations may lead to non-specific labeling; lower concentrations may result in insufficient signal.
Incubation Time 1-2 hoursShorter times may not allow for complete labeling; longer times may lead to protein degradation.
Incubation Temperature 37°CShould be optimized based on the stability of the target protein.
Protein Concentration 1-5 mg/mL (lysate)Sufficient concentration is needed for detection of labeled peptides.

Conclusion and Future Perspectives

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid represents a promising tool for chemical proteomics. Its proposed reactivity towards nucleophilic amino acid residues makes it a candidate for covalent labeling studies aimed at elucidating protein structure, function, and interactions. The protocols and principles outlined in this guide provide a framework for researchers to explore the utility of this compound in their own proteomics research. As with any chemical probe, careful optimization and validation are essential for generating robust and meaningful data. The continued development and application of novel covalent probes will undoubtedly deepen our understanding of the proteome and accelerate the discovery of new therapeutics.

References

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  • ResearchGate. Scheme of chemoproteomic workflow for assessment of in vitro (A) and in vivo (B) bioactivation potential of drugs. Available from: [Link]

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  • PubMed Central. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Available from: [Link]

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  • PubMed Central. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Available from: [Link]

  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Available from: [Link]

  • PubChem. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Available from: [Link]

  • Journal of Medicinal Chemistry. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Available from: [Link]

  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Available from: [Link]

  • PubMed. Nitrogen Bridgehead Compounds. Part 7: Synthesis of Anti-Atherosclerotic pyrido[1,2-a]pyrimidines. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Available from: [Link]

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Application of Advanced Methodologies in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Challenge in Modern Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific protein substrates. This seemingly simple act of phosphorylation governs a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] This has made kinases one of the most intensively pursued target classes in drug discovery.[4][5]

However, the very nature of the kinome presents a formidable challenge. Many kinases share a highly conserved ATP-binding pocket, making the development of selective inhibitors—those that hit the intended target without causing widespread off-target effects—a complex endeavor.[1][6] The initial success of groundbreaking drugs like Imatinib (Gleevec), which targets the BCR-ABL fusion protein in chronic myelogenous leukemia (CML), validated the therapeutic potential of kinase inhibition and spurred the evolution of sophisticated discovery strategies.[1][3][7]

This guide provides an in-depth exploration of the advanced, integrated methodologies that define the modern kinase inhibitor discovery cascade. We will move beyond simple protocols to explain the scientific rationale behind key experimental choices, offering researchers, scientists, and drug development professionals a field-proven framework for navigating this challenging but rewarding area of therapeutic development.

Section 1: High-Throughput Screening (HTS) for Initial Hit Identification

The journey to a novel kinase inhibitor often begins with a high-throughput screen (HTS), a process designed to rapidly assess vast libraries of chemical compounds for activity against the target kinase.[5][8] The goal is not to find a perfect drug, but to identify "hits"—starting points for medicinal chemistry optimization.

The Causality Behind HTS Assay Choice

The choice of HTS assay format is critical and depends on factors like the nature of the kinase, available reagents, and desired throughput. The most robust assays directly or indirectly measure the consequence of the kinase's catalytic activity: the consumption of ATP or the creation of a phosphorylated substrate.[9] Luminescence-based assays that quantify the amount of ADP produced are widely used due to their high sensitivity, broad applicability, and amenability to automation.[10]

Workflow for a Typical HTS Campaign

The following diagram illustrates the logical flow of a high-throughput screening campaign, from initial assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development (e.g., ADP-Glo™) AssayVal Assay Validation (Z'-factor > 0.5) AssayDev->AssayVal PilotScreen Pilot Screen (Small diverse library) AssayVal->PilotScreen FullScreen Full Library Screen (Single concentration) PilotScreen->FullScreen DataAnalysis Primary Data Analysis (Identify initial 'hits') FullScreen->DataAnalysis HitPicking Hit Picking & Re-synthesis DataAnalysis->HitPicking DoseResponse Dose-Response Assay (Determine IC50 values) HitPicking->DoseResponse OrthogonalAssay Orthogonal Assay (Confirm hits with different method) DoseResponse->OrthogonalAssay Next Steps (e.g., SBDD) Next Steps (e.g., SBDD) OrthogonalAssay->Next Steps (e.g., SBDD)

Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.

Data Presentation: Comparison of Kinase HTS Technologies
Assay Technology Principle Advantages Disadvantages Typical Application
Luminescence (e.g., ADP-Glo™) [10]Measures ADP production via a coupled luciferase/luciferin reaction.High sensitivity, low interference, broad kinase compatibility.Indirect detection, multi-step process.Primary HTS, IC50 determination.
Fluorescence Polarization (FP) [11]Measures the change in polarization of a fluorescently labeled tracer displaced by a phosphorylated substrate.Homogeneous ("mix-and-read") format, real-time capable.Requires specific fluorescent probes, potential for compound interference.HTS, mechanism of action studies.
Time-Resolved FRET (TR-FRET) [11][12]Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore brought into proximity by a phosphorylation-specific antibody.High sensitivity, reduced background from scattered light.Requires specific antibody pairs, potential for compound interference.Primary HTS, cell-based assays.
Radiometric Assay ([γ-³²P]ATP) [9][11]Measures the direct transfer of a radiolabeled phosphate from ATP to the substrate.Considered the "gold standard" for direct detection.Safety concerns, waste disposal, not amenable to HTS.Orthogonal validation, detailed mechanistic studies.
Mass Spectrometry (MS) [13]Directly measures the mass change of the substrate upon phosphorylation.Label-free, high accuracy, low interference.Lower throughput, requires specialized equipment.Hit validation, fragment screening.
Protocol: Luminescence-Based In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[10]

1. Rationale and Self-Validation: This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation. The protocol includes a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle) to establish the dynamic range of the assay and validate the results of each plate. The conversion of remaining ATP to a light signal in the second step serves as an internal control; failed kinase reactions will show high signal here, distinguishing true inhibition from assay failure.

2. Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide/protein

  • ATP (at a concentration near the Km for the kinase, if known)

  • Test Compound (e.g., Compound X) and Staurosporine

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

3. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Prepare a "Kinase Solution" containing the kinase in assay buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a "Substrate/ATP Solution" containing the substrate and ATP in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to each well.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal (or % inhibition relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Section 2: Rational Drug Design Strategies

While HTS is a powerful tool for finding starting points, rational design approaches leverage structural and mechanistic insights to build potency and selectivity.

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the target kinase to design and optimize inhibitors.[1] By visualizing how a compound binds, chemists can make intelligent modifications to improve its affinity and selectivity.

The Causality of SBDD: The core principle is that understanding the precise molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—between an inhibitor and the kinase's binding pocket allows for the rational design of modifications that strengthen these interactions.[14] Techniques like X-ray crystallography or cryo-electron microscopy provide an atomic-level snapshot of this interaction, revealing which parts of the molecule can be modified to better fit the pocket or engage with specific amino acid residues.[1] This iterative cycle of design, synthesis, and structural evaluation dramatically accelerates the optimization process.[2][14] A landmark example is Imatinib, whose development was heavily guided by the structure of the ABL kinase.[1]

Diagram of the SBDD Cycle

This diagram shows the iterative process at the heart of structure-based drug design.

SBDD_Cycle Target Target Identification & Protein Production Structure 3D Structure Determination (X-ray, NMR, Cryo-EM) Target->Structure Design In Silico Design & Virtual Screening Structure->Design Guides Synthesis Chemical Synthesis of New Compounds Design->Synthesis Proposes Assay Biochemical & Cellular Assays (IC50, Selectivity) Synthesis->Assay Tests Assay->Structure Informs (Co-crystal) Assay->Design Feeds back SAR

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative hit-finding strategy that screens libraries of very small, low-molecular-weight compounds, or "fragments".[4][15]

The Causality of FBDD: The central idea is that while larger, more complex molecules from HTS libraries may have higher initial potency, they are less likely to be efficient binders and may already have steric clashes that are difficult to resolve. Fragments, due to their simplicity, can explore chemical space more effectively and form highly efficient, low-affinity interactions.[16] Although their initial binding affinity is weak (typically in the high micromolar to millimolar range), this binding is often very high quality.[16] Structural biology techniques are then used to observe how these fragments bind, and potent leads are built by "growing" or "linking" these fragments to fill the binding pocket.[4][17]

Workflow for a Fragment-Based Drug Discovery Project

FBDD_Workflow cluster_0 Phase 1: Fragment Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Fragment-to-Lead Lib Fragment Library (~1000-3000 compounds) Screen Biophysical Screen (SPR, NMR, X-ray) Lib->Screen Hits Identify Low-Affinity Fragment Hits (µM-mM) Screen->Hits Struct Structural Biology (Determine Binding Mode) Hits->Struct Validate Confirm Binding & Validate Hit Struct->Validate Grow Fragment Growing Validate->Grow Link Fragment Linking Validate->Link Optimize Lead Optimization (Potency, Selectivity, PK) Grow->Optimize Link->Optimize

Caption: The general workflow for Fragment-Based Drug Discovery (FBDD).

Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that measures binding events in real-time without the need for labels. It is a powerful tool for identifying and characterizing the weak interactions typical of fragments.

1. Rationale and Self-Validation: This protocol immobilizes the target kinase on a sensor chip and flows fragment solutions over the surface. A binding event causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal. The system is self-validating as each binding and dissociation event is monitored in real-time, providing kinetic information (kon and koff rates). Including a "zero-concentration" analyte (buffer only) injection for each cycle allows for perfect referencing, subtracting any signal drift and ensuring that the observed response is due to a specific binding event.

2. Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., PBS or HBS-EP+, with 1-5% DMSO)

  • Highly pure, recombinant kinase target

  • Fragment library dissolved in 100% DMSO

3. Step-by-Step Methodology:

  • Kinase Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

    • Inject the kinase solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding.

  • Fragment Screening:

    • Dilute fragments from DMSO stocks into running buffer to the desired screening concentration (e.g., 200 µM).

    • Inject a fragment solution over the reference and kinase-immobilized flow cells for a set association time (e.g., 60 seconds).

    • Switch back to running buffer and monitor the dissociation phase for a set time (e.g., 120 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild chaotropic agent (e.g., 50 mM NaOH or 1 M NaCl), ensuring the kinase activity is not compromised.

    • Repeat this cycle for all fragments in the library.

  • Data Analysis and Hit Identification:

    • Subtract the reference flow cell signal and buffer-only injection signals from the active channel data.

    • Analyze the resulting sensorgrams. True "hits" will show a characteristic square-wave shape, indicating rapid association and dissociation.

    • Hits are typically prioritized based on binding response, calculated affinity (Kd), or ligand efficiency (LE).

    • Confirmed hits are then subjected to dose-response analysis to accurately determine the Kd before proceeding to structural biology studies.

Section 3: Advanced Inhibition Modalities

To overcome the challenges of selectivity and acquired resistance, researchers have developed innovative strategies that move beyond simple, reversible ATP-competitive inhibition.

Covalent Kinase Inhibitors

Covalent inhibitors are designed to form a permanent, irreversible bond with the target kinase.[18]

The Causality of Covalent Inhibition: This strategy achieves high potency and prolonged duration of action because the inhibitor, once bound, does not dissociate.[6] Selectivity is often achieved by targeting a non-conserved nucleophilic amino acid, most commonly a cysteine, located near the ATP-binding pocket.[6][18] Since this cysteine is not present in most other kinases, the inhibitor will only form a covalent bond with its intended target.[6] The inhibitor is designed with a "warhead"—a reactive electrophilic group (like an acrylamide)—that specifically reacts with the thiol group of the cysteine residue.[6][18]

Diagram of Covalent Inhibition

Covalent_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase_Free Kinase ATP Pocket Cys-SH Reversible_Complex Kinase ATP Pocket Cys-SH Inhibitor Kinase_Free->Reversible_Complex Binds reversibly Inhibitor Reversible Inhibitor (with Warhead) Covalent_Complex Kinase ATP Pocket Cys-S-Inhibitor Reversible_Complex->Covalent_Complex Forms irreversible bond

Caption: Mechanism of targeted covalent kinase inhibition.

Protocol: Intact Protein Mass Spectrometry to Confirm Covalent Modification

1. Rationale and Self-Validation: This method provides direct evidence of covalent bond formation by measuring the mass of the entire protein-inhibitor complex. A successful covalent reaction will result in a mass shift equal to the molecular weight of the inhibitor. The protocol is self-validating because the unmodified kinase serves as the internal reference mass. A dose- or time-dependent increase in the mass of the modified peak confirms a specific covalent interaction.

2. Materials:

  • Purified kinase target

  • Covalent test compound

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching/denaturing solution (e.g., 2% formic acid in water/acetonitrile)

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

3. Step-by-Step Methodology:

  • Incubate the kinase (e.g., 1-5 µM) with a molar excess of the covalent inhibitor (e.g., 10-50 µM) in the reaction buffer. Incubate a control sample with DMSO vehicle.

  • Allow the reaction to proceed at a set temperature (e.g., 30°C) for a defined time (e.g., 60 minutes). Time-course experiments can also be performed.

  • Stop the reaction by adding the quenching solution.

  • Inject the sample onto the LC-MS system. The LC step is used to desalt the protein before it enters the mass spectrometer.

  • Acquire the mass spectrum over the expected mass range for the protein.

  • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein species present.

  • Compare the mass of the protein from the inhibitor-treated sample to the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

Allosteric Kinase Inhibitors

Allosteric inhibitors bind to a site on the kinase that is distinct from the highly conserved ATP pocket.[19][]

The Causality of Allosteric Inhibition: By targeting less-conserved, unique pockets on the kinase surface, allosteric inhibitors can achieve a much higher degree of selectivity than traditional ATP-competitive drugs.[19] Binding to an allosteric site induces a conformational change in the protein that locks the kinase in an inactive state, preventing it from binding ATP or phosphorylating its substrate.[19] This approach is particularly valuable for overcoming resistance mutations that may arise in the ATP pocket and for developing highly specific inhibitors.[21]

Diagram: Orthosteric vs. Allosteric Inhibition

Inhibition_Modes cluster_0 Orthosteric (ATP-Competitive) Inhibition cluster_1 Allosteric Inhibition Ortho_Kinase Ortho_Inhibitor ATP-Competitive Inhibitor Ortho_Inhibitor->Ortho_Kinase Binds in ATP pocket Allo_Kinase Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->Allo_Kinase Binds to remote site, induces inactive state

Caption: Comparison of orthosteric and allosteric kinase inhibition mechanisms.

Section 4: Ensuring Selectivity - The Critical Role of Kinome Profiling

Given the structural similarity across the kinome, a critical step in inhibitor development is to assess its selectivity.[22] Kinome profiling involves screening a compound against a large panel of kinases to identify both its intended targets and any unintended off-targets.[23][24]

The Causality of Selectivity Profiling: Unforeseen off-target activity is a major cause of toxicity and clinical trial failure. By proactively screening an inhibitor against hundreds of kinases, researchers can gain a comprehensive understanding of its selectivity profile early in the discovery process.[23][24] This data is crucial for making informed decisions about which compounds to advance and for interpreting results from cellular and in vivo studies. A highly selective compound will show potent inhibition of its target with minimal activity against other kinases. This information can be quantified using metrics like the Selectivity Score (S-score) or Selectivity Entropy.[25]

Data Presentation: Example Kinome Profiling Data

The results of a kinome scan are often visualized on a kinome tree, where inhibited kinases are highlighted. Quantitative data is presented in a table.

Kinase Selectivity Profile of Compound Y (at 1 µM)

Kinase Target % Inhibition Classification
MAPK1 (ERK2) 98% Primary Target
MAPK3 (ERK1) 95% Primary Target
CDK285%Significant Off-Target
GSK3B45%Moderate Off-Target
PKA12%No Significant Activity
... (400+ other kinases)<10%...

This data indicates that Compound Y is a potent inhibitor of its intended targets (ERK1/2) but also has significant off-target activity against CDK2, which would need to be addressed through medicinal chemistry.

Section 5: Bridging to In Vivo Relevance with Cell-Based Assays

While biochemical assays are essential for understanding the direct interaction between an inhibitor and its target, they do not capture the complexity of a cellular environment. Cell-based assays are a crucial next step to verify that a compound can enter a cell, engage its target, and produce the desired biological effect.[22][26]

The Causality of Cellular Assays: A compound that is potent in a biochemical assay may fail in a cellular context for many reasons: it may not be able to cross the cell membrane, it could be rapidly metabolized or ejected by efflux pumps, or the high intracellular concentration of ATP (~1-10 mM) may outcompete its binding.[22] Cellular target engagement assays, such as the NanoBRET™ assay, directly measure the binding of an inhibitor to its target inside living cells, providing a more accurate measure of its cellular potency.[26][27]

Workflow: From Biochemical to Cellular Assays

Assay_Cascade Biochem Biochemical Assay (e.g., ADP-Glo) Determines IC50 Selectivity Kinome Selectivity Profiling (e.g., KINOMEscan™) Assesses Off-Targets Biochem->Selectivity TargetEngage Cellular Target Engagement (e.g., NanoBRET™) Confirms binding in cells, determines cellular IC50 Selectivity->TargetEngage Select Lead Compounds Phospho Phosphorylation Assay (e.g., Western Blot, ELISA) Measures inhibition of downstream signaling TargetEngage->Phospho Functional Functional Cellular Assay (e.g., Proliferation, Apoptosis) Measures desired phenotypic outcome Phospho->Functional In Vivo Studies In Vivo Studies Functional->In Vivo Studies

Caption: A typical assay cascade for kinase inhibitor characterization.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol measures the apparent affinity of a test compound for its target kinase within intact, living cells.[27]

1. Rationale and Self-Validation: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-kinase fusion protein (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[27] When an unlabeled test compound enters the cell and competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner. This provides a direct readout of target engagement in a physiological context. The inclusion of no-tracer and no-inhibitor controls on every plate validates the assay window and confirms the specificity of the BRET signal.

2. Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-Kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • Test compound

  • White, 96-well or 384-well assay plates

3. Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • One day prior to the assay, plate HEK293 cells in 96-well plates.

    • Prepare a transfection complex of the NanoLuc®-Kinase DNA and transfection reagent in Opti-MEM®.

    • Add the transfection complex to the cells and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • On the day of the assay, remove the culture medium from the cells.

    • Add the diluted test compound to the cells.

    • Immediately add the NanoBRET™ Tracer (at its predetermined optimal concentration) to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (e.g., 460nm) and acceptor (e.g., 610nm) emission signals simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle (0% inhibition) and high-concentration control (100% inhibition) wells.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Conclusion

The discovery of a novel kinase inhibitor is not a linear process but an integrated, multi-disciplinary endeavor. Success requires a strategic combination of high-throughput screening to identify initial chemical matter, rational design guided by structural biology to build potency and selectivity, and a robust cascade of biochemical and cellular assays to ensure the desired biological effect. By understanding the causality behind each experimental choice and employing self-validating protocols, research teams can navigate the complexities of the human kinome and accelerate the development of the next generation of targeted therapies.

References

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  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved January 22, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Compound X). The following troubleshooting steps and frequently asked questions are designed to offer both theoretical understanding and practical, actionable protocols to overcome poor solubility, a critical hurdle in preclinical and formulation development.

Understanding the Challenge: The Physicochemical Profile of Compound X

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a carboxylic acid moiety.[1] This structure suggests several key properties that influence its solubility:

  • Aromaticity and Planarity: The fused ring system contributes to a planar and rigid structure, which can favor strong crystal lattice packing and, consequently, low aqueous solubility.

  • Carboxylic Acid Group: The presence of the carboxylic acid group provides a handle for pH-dependent solubility.[2] At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Above the pKa, it will be deprotonated to its more soluble carboxylate salt form.[3]

  • Poorly Soluble Core: The pyrido[1,2-a]pyrimidine core is inherently hydrophobic, contributing to its limited solubility in aqueous media.[4]

Given these characteristics, Compound X is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, exhibiting low solubility and potentially variable permeability.[5][6] Enhancing its solubility is therefore paramount for achieving reliable in vitro and in vivo results.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of Compound X in aqueous buffers (e.g., PBS pH 7.4). Is this expected?

A1: Yes, this is highly expected. The neutral form of the carboxylic acid dominates at physiological pH, leading to poor aqueous solubility. To achieve higher concentrations, you will need to employ solubility enhancement techniques.

Q2: What is the first and simplest approach I should try to improve the solubility of Compound X?

A2: The most straightforward initial approach is pH modification.[7] Given the acidic nature of the carboxylic acid group, increasing the pH of the aqueous medium will deprotonate the acid, forming a more soluble carboxylate salt.[8]

Q3: I need to prepare a stock solution in an organic solvent. Which solvent do you recommend?

A3: For initial stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally good starting points. However, it is crucial to determine the maximum solubility in these solvents empirically. Be mindful of the potential for the organic solvent to precipitate the compound when diluted into aqueous buffers.

Q4: Can I use temperature to increase the solubility?

A4: Increasing the temperature can modestly increase the solubility of many compounds.[9] However, this effect may be limited and can pose challenges for maintaining the compound in solution upon cooling to ambient or physiological temperatures. Furthermore, the thermal stability of Compound X should be assessed to avoid degradation.[10]

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides a series of systematic approaches to address the poor solubility of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. It is recommended to proceed through these methods in the order presented.

Method 1: pH Adjustment and Salt Formation

This is the most fundamental and often effective strategy for ionizable compounds like Compound X.[11] The principle lies in converting the neutral weak acid into its more soluble salt form by adjusting the pH.[12]

Experimental Protocol: pH-Solubility Profile Generation

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of Compound X to a fixed volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of Compound X in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH range where solubility is maximized.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.

Causality: The Henderson-Hasselbalch equation governs the ionization of the carboxylic acid.[7] At pH > pKa, the ionized carboxylate species (R-COO⁻) predominates, which has much greater aqueous solubility than the neutral carboxylic acid (R-COOH).

pH_Effect cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_Solubility R-COOH (Neutral) Low Solubility High_Solubility R-COO- (Ionized) High Solubility Low_Solubility->High_Solubility Deprotonation Cyclodextrin_Complexation Compound_X Compound X (Poorly Soluble) Inclusion_Complex Inclusion Complex (Soluble) Compound_X->Inclusion_Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion_Complex

Sources

Technical Support Center: Purification of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Compound CAS No. 953754-98-8). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of purifying this highly functionalized heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

The inherent properties of this molecule—a polar heterocyclic core, a halogen substituent, and a highly acidic carboxylic acid group—present a unique set of purification challenges. Issues such as poor solubility, strong interactions with stationary phases, and co-crystallization of impurities are common. This document provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a discolored, poorly soluble solid. What is the best first step?

A1: Before attempting a large-scale purification, your first step should be a small-scale analysis to understand the impurity profile and solubility.

  • Thin-Layer Chromatography (TLC): Develop a TLC method to visualize your target compound and impurities. Due to the high polarity of the carboxylic acid, you will likely need a polar mobile phase. Start with a system like 10:1 Dichloromethane:Methanol with 0.5-1% acetic acid to suppress deprotonation and reduce streaking.[1]

  • Solubility Testing: Test the solubility of a few milligrams of your crude material in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, THF, and water). This will be crucial for selecting an appropriate technique, whether it's recrystallization or column chromatography.

Q2: Is column chromatography a suitable method for this compound?

A2: Yes, but with important modifications. The carboxylic acid can cause significant streaking (tailing) on standard silica gel due to strong acidic-basic interactions with silanol groups.[2]

  • Acidification is Key: To obtain sharp bands, add an acidic modifier like acetic acid or formic acid (typically 0.1-2%) to your mobile phase. This keeps the carboxylic acid in its protonated, less polar form, minimizing interactions with the silica surface.

  • Alternative Stationary Phases: If streaking persists, consider alternative stationary phases like reversed-phase C18 silica (if your compound has sufficient solubility in water/acetonitrile) or neutral alumina.[1][3]

Q3: My compound won't crystallize from any solvent I've tried. What should I do?

A3: Failure to crystallize is often due to persistent impurities or selecting a solvent in which the compound is either too soluble or nearly insoluble.

  • Induce Crystallization: If you have a supersaturated solution, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previously purified batch.[2]

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., DMSO, DMF) and slowly add an "anti-solvent" in which it is insoluble (e.g., water, hexanes) until persistent turbidity is observed. Heat to redissolve, then allow to cool slowly.

Q4: Can I use acid-base extraction to purify this material?

A4: Absolutely. This is often the most effective technique for removing non-acidic impurities. The carboxylic acid functionality is ideal for this method. A detailed protocol is provided in the Troubleshooting Guide below.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during purification.

Guide 1: Purification via Recrystallization

Recrystallization is a powerful technique for obtaining high-purity crystalline solids, but finding the right conditions is critical.

  • Issue: Low recovery of the final product.

    • Cause: Using an excessive volume of the recrystallization solvent.[1]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After cooling, place the flask in an ice bath for 30-60 minutes to maximize precipitation before filtration.

  • Issue: The product remains colored (yellow or brown) after crystallization.

    • Cause: Presence of highly colored, polar impurities that co-crystallize.

    • Solution: Activated Charcoal Treatment.

      • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

      • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

      • Continue to heat/stir for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

      • Allow the clear, hot filtrate to cool slowly to form crystals.[1]

  • Issue: The product oils out instead of forming crystals.

    • Cause: The melting point of the compound is lower than the boiling point of the chosen solvent, or significant impurities are depressing the melting point.

    • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of the hot solvent to reduce the saturation level and allow it to cool much more slowly. If this fails, a different solvent system is required.

Table 1: Suggested Solvents for Recrystallization

Solvent SystemApplication Notes
Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy.
Acetic Acid / WaterAcetic acid is often a good solvent for carboxylic acids. Dissolve in hot acetic acid and add water as an anti-solvent.
Dimethylformamide (DMF) / WaterFor compounds with poor solubility in common alcohols. Use minimal hot DMF and slowly add water.
MethanolCan be effective, but be aware that pyrimidine-containing compounds can sometimes form stable solvatomorphs with methanol.[4]
Guide 2: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If solubility is poor, a co-solvent like THF may be needed.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylate salt will move to the aqueous layer, while neutral impurities remain in the organic layer. Repeat the aqueous extraction 2-3 times.

    • Expert Tip: Use NaHCO₃ first, as it is a weaker base and more selective for carboxylic acids over any potentially acidic phenols. Avoid strong bases like NaOH, which can hydrolyze other functional groups.

  • Separation: Combine the aqueous layers. Perform a "back-extraction" with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities from the aqueous layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1-2M HCl with stirring. Your purified product should precipitate out of the solution. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid under high vacuum.

  • Troubleshooting: An emulsion forms at the interface.

    • Cause: Vigorous shaking or the presence of surfactant-like impurities.[1]

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.

Guide 3: Purification via Flash Column Chromatography

This is the method of choice for separating compounds with similar polarities when recrystallization fails.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up TLC 1. Develop TLC System (e.g., 10:1 DCM:MeOH + 1% AcOH) Target Rf ~0.3 Slurry 2. Pack Column (Slurry pack with mobile phase) TLC->Slurry Load 3. Load Sample (Dry loading preferred) Slurry->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Dry 9. Dry Under High Vacuum Evaporate->Dry

Caption: Decision tree for selecting a purification method.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • University of Rochester, Department of Chemistry.
  • Reddit. (2024).
  • BLDpharm. 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • van der Westhuizen, J. H., et al. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.

Sources

stability and degradation of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

A Guide to Solution Stability and Degradation for Researchers

Welcome to the technical support guide for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. As Senior Application Scientists, we understand that ensuring the stability of your compound in solution is critical for obtaining reliable and reproducible experimental results. This guide is designed to provide you with field-proven insights, troubleshooting advice, and robust protocols to manage the stability of this molecule. We will explore its potential liabilities based on its chemical structure and provide a framework for you to conduct your own stability assessments.

The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Understanding the chemical behavior of your specific derivative is the first step toward successful drug development.

Frequently Asked Questions (FAQs): Predictive Stability & Handling

This section addresses common questions regarding the anticipated stability of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid based on its structural features.

Q1: What are the primary structural features of this molecule that could influence its stability in solution?

A: The molecule possesses several functional groups that are susceptible to degradation under common experimental conditions. Understanding these liabilities is key to designing stable formulations and handling procedures.

  • Lactam (in the pyrimidine ring): The amide bond within the heterocyclic ring system is a potential site for hydrolysis, especially under strong acidic or basic conditions.

  • α,β-Unsaturated Ketone System: The conjugated system, including the 4-oxo group, can be susceptible to nucleophilic attack and may also participate in photochemical reactions.

  • Aryl Bromide: The carbon-bromine (C-Br) bond on the pyridine ring is a known chromophore and is susceptible to photolytic cleavage upon exposure to UV or even high-intensity visible light, leading to de-bromination.[4][5]

  • Carboxylic Acid: This group can undergo decarboxylation, particularly under thermal stress. Its ionization state is pH-dependent, which will significantly affect the molecule's overall solubility and stability.[6]

Molecular Susceptibility Diagram

G cluster_molecule 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid cluster_liabilities Potential Degradation Sites mol Key Structural Liabilities lactam Lactam Moiety mol->lactam Hydrolysis cbr_bond Aryl C-Br Bond mol->cbr_bond Photolysis cooh Carboxylic Acid mol->cooh Decarboxylation (Heat) pH-dependent ionization enone α,β-Unsaturated System mol->enone Nucleophilic Attack Photoreaction

Caption: Key functional groups and their associated degradation risks.

Q2: How should I prepare and store stock solutions of this compound?

A: Based on the molecule's potential instabilities, we recommend the following:

  • Solvent Selection: Start with aprotic polar organic solvents like DMSO or DMF for initial stock preparation at a high concentration. For aqueous buffers, prepare fresh dilutions for each experiment. If co-solvents are needed for aqueous solubility, methanol or acetonitrile may be used, but their impact on stability should be assessed.[7]

  • pH Control: The stability of pyrido[1,2-a]pyrimidine derivatives can be highly pH-dependent.[8] We recommend preparing aqueous solutions in a buffered system, ideally between pH 4 and 6, to minimize potential acid- or base-catalyzed hydrolysis.

  • Storage Conditions:

    • Light: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Store in the dark. The bromo-substituent increases photoreactivity.[9]

    • Temperature: Store stock solutions frozen at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles.

    • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q3: What are the most likely degradation pathways I might encounter?

A: The most probable degradation pathways are hydrolysis, photolysis, and oxidation.

  • Hydrolysis: Under acidic or basic conditions, the lactam ring can open, leading to the formation of a substituted aminopyridine derivative. This is often a primary degradation pathway for such heterocyclic systems.

  • Photodegradation: Exposure to light, particularly in the UV range, can cause cleavage of the C-Br bond, resulting in the formation of the de-brominated analog (4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) and potentially other radical-mediated byproducts.[4][5]

  • Oxidation: While the core structure is relatively electron-deficient, oxidative degradation can occur, especially in the presence of peroxides (which can form in solvents like THF or dioxane) or metal ions.

Troubleshooting Guide: Common Experimental Issues

Issue: My solution has developed a yellow tint after being left on the benchtop.

  • Probable Cause: This is a classic sign of degradation, likely photolytic or oxidative. The formation of new conjugated systems or radical species can lead to colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Immediately prepare a fresh solution in an amber vial and compare its appearance to the discolored solution.

    • Use Fresh Solvents: Ensure your solvents are high-purity and free of peroxides.

    • Analytical Confirmation: Analyze the discolored solution by HPLC-UV/MS. Look for new peaks, particularly one with a mass corresponding to the de-brominated version of the parent compound.

Issue: I'm observing new peaks in my HPLC chromatogram that weren't there initially.

  • Probable Cause: This indicates that your compound is degrading under the analytical or storage conditions. The goal is to identify the stress factor causing the degradation.

  • Troubleshooting Steps:

    • Isolate the Variable: Was the solution left in the autosampler overnight? Was it exposed to acidic or basic mobile phases for an extended period? Was it left at room temperature?

    • Run a Controlled Experiment: Prepare a fresh solution and immediately inject it. Compare this to a sample left in the autosampler for 12-24 hours. This will diagnose instability in the analytical system.

    • Check Mobile Phase pH: If using buffered mobile phases, ensure the pH is in a stable range for the compound (ideally pH 4-6).

Issue: The biological activity of my compound is inconsistent between experiments.

  • Probable Cause: Assuming no variation in the assay itself, this strongly suggests the degradation of your active compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Implement Strict Handling Protocols: Adhere rigorously to the storage and handling advice in the FAQ section (protect from light, use fresh solutions, control pH).

    • Quantify Before Use: Use a validated HPLC method to confirm the concentration and purity of your working solution immediately before each biological experiment.

    • Conduct a Forced Degradation Study: This is the definitive way to understand your molecule's liabilities. See the protocol below.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress study is essential for identifying potential degradants and establishing the intrinsic stability of your molecule.[10][11] It is a core requirement for developing stability-indicating analytical methods.[7][12] An extent of 5-20% degradation is typically targeted to ensure that the primary degradation products are formed without overly complex secondary reactions.[13]

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base ox Oxidation 3% H2O2, RT prep->ox therm Thermal 60°C, in solution prep->therm photo Photolytic ICH Q1B light exposure prep->photo control Control Sample (Unstressed, protected from light, RT) prep->control analyze Analyze All Samples by HPLC-UV/MS (e.g., at t=0, 2, 8, 24 hr) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze control->analyze compare Compare chromatograms: - Identify new peaks - Calculate % degradation - Check mass balance analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Place in a water bath at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis.

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Keep a vial of the stock solution in a water bath at 60°C, protected from light.

    • Photostability: Place a solution in a photostability chamber and expose it to light according to ICH Q1B guidelines. A control sample wrapped in foil should be placed alongside it.

    • Controls: Maintain an unstressed sample of the stock solution under normal laboratory conditions (room temperature, protected from light) and a frozen control.

  • Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the temperature or reagent concentration. If it's too slow, increase them.

  • Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by a suitable HPLC-UV/MS method.

  • Data Interpretation:

    • Compare the chromatograms of stressed samples to the time-zero and control samples.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • Use the mass spectrometer to obtain the mass of the new impurity peaks to help elucidate their structures.

Expected Outcomes Summary
Stress ConditionExpected Primary DegradationRationale
Acidic (0.1 M HCl, 60°C) Hydrolysis of the lactam ring.The amide bond is susceptible to acid-catalyzed hydrolysis.[7][10]
Basic (0.1 M NaOH, RT) Rapid hydrolysis of the lactam ring.Base-catalyzed hydrolysis of amides is typically very efficient.
Oxidative (3% H₂O₂, RT) Potential for N-oxide formation or other oxidative adducts.The nitrogen atoms in the heterocyclic system could be susceptible to oxidation.[7]
Thermal (60°C) Possible decarboxylation.Carboxylic acids, especially when part of a complex system, can decarboxylate with heat.
Photolytic (ICH Q1B) De-bromination is highly probable.The aryl-bromide bond is known to be photolabile.[4][5][9]

By systematically applying these principles and protocols, you can confidently characterize the stability of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, ensuring the integrity of your research and accelerating your drug development program.

References

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • ResearchGate. (n.d.). Photocleavage reaction of bromine substituted aromatic acyl compounds studied by CIDEP and transient absorption spectroscopy. Retrieved from ResearchGate. [Link]

  • Chidella, K. C., & G, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • ResearchGate. (n.d.). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 12. [Link]

  • Rani, M., & Kumar, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 335-345. [Link]

  • Robledo, G., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 14(15), 3788. [Link]

  • Jahnel, F. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(10). [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Guernon, J., et al. (2015). Recent advances in the chemistry and biology of pyridopyrimidines. European Journal of Medicinal Chemistry, 97, 228-244. [Link]

  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(8), 9037-9051. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during chemical synthesis. The following guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your synthesis and provides actionable steps to resolve them.

Q1: My reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I troubleshoot this?

A low or incomplete reaction is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Initial Checks & Potential Solutions:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can inhibit the reaction or lead to unwanted side reactions.[3] It is advisable to verify the purity of your reactants, and if necessary, purify them before use.[4]

  • Reaction Setup and Stoichiometry: Ensure that your glassware is clean and dry, especially for moisture-sensitive reactions.[4][5] Accurately calculate and weigh all reagents to ensure the correct stoichiometry.[4]

  • Monitoring the Reaction: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help you determine if the reaction is stalling or if the product is decomposing over time.[4]

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose the cause of low product yield.

low_yield_troubleshooting start Low Yield Observed purity Check Purity of Starting Materials & Reagents start->purity conditions Review Reaction Conditions (Temp, Time, Conc.) purity->conditions analysis Analyze Crude Product (NMR, LC-MS) conditions->analysis side_products Side Products Identified? analysis->side_products incomplete Incomplete Reaction? side_products->incomplete No optimize_workup Optimize Workup/Purification side_products->optimize_workup Yes decomposition Product Decomposition? incomplete->decomposition No optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes decomposition->optimize_conditions Yes end Improved Yield optimize_conditions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low product yield.[2]

Q2: I'm observing unexpected side products in my reaction. How can I minimize their formation?

The formation of side products can significantly reduce the yield and purity of your desired compound.[6] Understanding the cause of these side reactions is key to mitigating them.

Common Causes and Solutions:

  • Reaction Conditions: Temperature, concentration, and reaction time can all influence the selectivity of a reaction.[7]

    • Temperature: Higher temperatures can sometimes provide the activation energy for undesired reaction pathways.[8] Conversely, for some reactions, a change in temperature can alter the active sites of a catalyst, favoring the formation of a different product.[7] Consider running the reaction at a lower temperature to improve selectivity.

    • Concentration: The concentration of reactants can affect the reaction order and the relative rates of competing reactions.[9][10] In some cases, high concentrations can lead to dimerization or polymerization side products.

  • Incompatible Functional Groups: The presence of functional groups that are not stable under the reaction conditions can lead to side reactions.[11] In such cases, a protecting group strategy may be necessary to mask the reactive functional group during the reaction.

  • Catalyst Selection: The choice of catalyst and ligand can have a profound impact on the selectivity of the reaction.[12] Screening different catalysts and ligands is often necessary to find the optimal system for your specific substrates.

Q3: My catalyst seems to be inactive or is deactivating quickly. What's going on and what can I do?

Catalyst deactivation is a common problem that can halt a reaction prematurely.[13] There are several mechanisms by which a catalyst can lose its activity.

Mechanisms of Catalyst Deactivation and Mitigation Strategies:

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[14][15]

    • Common Poisons: Sulfur compounds, carbon monoxide, halides, and heavy metals are common catalyst poisons.[15]

    • Solution: Ensure the purity of your reactants and solvents. Using a guard bed to remove impurities before they reach the catalyst can also be effective.

  • Fouling: This involves the deposition of materials, such as coke or polymers, on the catalyst surface, blocking the active sites.[15]

    • Solution: Optimizing reaction conditions, such as temperature and pressure, can minimize fouling. Periodic regeneration of the catalyst through thermal or chemical treatments can also restore its activity.

  • Sintering: At high temperatures, the small metal particles of a heterogeneous catalyst can agglomerate, leading to a decrease in the active surface area.[14]

    • Solution: Operate the reaction at the lowest effective temperature and choose a catalyst with high thermal stability.

Q4: I'm having trouble with my aqueous workup; an emulsion has formed that won't separate. How can I resolve this?

Emulsions are stable mixtures of immiscible liquids that can be a significant challenge during product isolation.[3] They are often stabilized by byproducts or unreacted reagents.

Strategies for Breaking Emulsions:

  • Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can allow the layers to separate on their own.[3]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3][7][16]

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and destabilize the emulsion.[7]

  • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® can be effective.[2][3]

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[16]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about optimizing reaction conditions.

Q5: How do I choose the right solvent for my reaction?

The choice of solvent is critical as it can influence reaction rates, selectivity, and even the reaction mechanism.[17] A systematic approach to solvent selection is recommended.

Key Considerations for Solvent Selection:

  • Solubility: The solvent must dissolve the reactants to a sufficient concentration for the reaction to proceed at a reasonable rate.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in any side reactions. For example, in an oxidation reaction, an aprotic solvent that cannot be oxidized should be chosen.[17]

  • Polarity: The polarity of the solvent can have a significant impact on the reaction mechanism.

    • SN1 Reactions: These reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents (e.g., water, alcohols).[1][18][19][20]

    • SN2 Reactions: These reactions are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) which solvate the cation but not the nucleophile, thus increasing its reactivity.[1][18][20]

  • Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be run.

  • Safety and Environmental Impact: Whenever possible, choose a solvent with low toxicity, flammability, and environmental impact.[17]

Table of Common Solvents and Their Properties:

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity
Water1001.00080.1Very High
Methanol650.79232.7High
Ethanol780.78924.5High
Acetone560.79120.7Medium
Acetonitrile820.78637.5Medium
Dichloromethane401.3269.1Medium
Tetrahydrofuran (THF)660.8897.6Medium
Ethyl Acetate770.9026.0Low
Toluene1110.8672.4Low
Hexane690.6551.9Very Low

Data compiled from various sources.[21][22]

Q6: How does temperature affect my reaction, and how do I determine the optimal temperature?

Temperature is a critical parameter that influences both the rate and selectivity of a reaction.[8]

Impact of Temperature:

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[8][23]

  • Selectivity: Temperature can affect the selectivity of a reaction by influencing the relative rates of competing reaction pathways.[19][24] For some reactions, lower temperatures may favor the desired product, while for others, higher temperatures are required.

Determining the Optimal Temperature:

The optimal temperature is often determined experimentally. A common approach is to run the reaction at a range of temperatures and analyze the yield and purity of the product at each temperature.

Q7: What is the role of reactant concentration in optimizing my reaction?

Reactant concentration is a key variable that can be adjusted to control the reaction rate and, in some cases, the product distribution.[25]

Effect of Concentration:

  • Reaction Rate: For many reactions, increasing the concentration of reactants leads to a higher reaction rate because it increases the frequency of molecular collisions.[25][26] The exact relationship between concentration and rate is described by the reaction's rate law.[10]

  • Reaction Order: The order of a reaction with respect to a particular reactant determines how the rate changes with its concentration. For a first-order reaction, doubling the concentration doubles the rate, while for a second-order reaction, doubling the concentration quadruples the rate.[9][10] For a zero-order reaction, changing the concentration has no effect on the rate.[9]

Q8: What are the best practices for setting up and monitoring reaction optimization experiments?

A systematic approach to reaction optimization is essential for obtaining reliable and reproducible results.

Experimental Setup and Monitoring:

  • One-Factor-at-a-Time (OFAT): This traditional method involves changing one reaction parameter at a time while keeping others constant.[25][27] While straightforward, this approach may not identify the true optimal conditions due to interactions between variables.[27][28]

  • Design of Experiments (DoE): DoE is a statistical approach that allows for the simultaneous variation of multiple factors, enabling the identification of optimal conditions and interactions between variables with fewer experiments.[8][13][17][25][29][30][31][32]

Step-by-Step Guide to a Basic Optimization Experiment (OFAT):

  • Establish a Baseline: Run the reaction using the initial conditions and analyze the results (yield, purity).

  • Vary One Parameter: Choose one parameter (e.g., temperature) and run a series of experiments at different values while keeping all other parameters constant.

  • Analyze the Results: Determine the optimal value for the chosen parameter.

  • Repeat for Other Parameters: Fix the optimized parameter and repeat the process for the next parameter (e.g., concentration).

  • Confirm the Optimum: Once all parameters have been optimized individually, run a final reaction with all the optimized conditions to confirm the result.

Workflow for Reaction Optimization Strategy:

optimization_strategy start Define Optimization Goal (e.g., Maximize Yield) strategy Choose Optimization Strategy start->strategy ofat One-Factor-at-a-Time (OFAT) strategy->ofat Simple System doe Design of Experiments (DoE) strategy->doe Complex System ofat_steps Vary one parameter at a time (e.g., Temp, Conc., Catalyst) ofat->ofat_steps doe_steps Screening Design (Identify key factors) doe->doe_steps analysis Analyze Results (Yield, Purity, etc.) ofat_steps->analysis doe_optimize Optimization Design (Find optimal levels) doe_steps->doe_optimize doe_optimize->analysis optimum Optimal Conditions Identified? analysis->optimum optimum->strategy No, Re-evaluate end Validated Optimal Conditions optimum->end Yes

Caption: A simplified workflow comparing OFAT and DoE strategies for reaction optimization.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Lund University. (n.d.). The influence of temperature on enzyme selectivity in organic media. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 26). How Can You Explain Low Percent Yield In Chemistry? [Video]. YouTube. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • ChemCatBio. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • ScienceDaily. (2024, October 23). Reaction conditions tune catalytic selectivity. Retrieved from [Link]

  • Synthace. (2023, July 6). DOE Process: A Step-by-Step Guide to How It Works. Retrieved from [Link]

  • YouTube. (2022, May 4). Five Unexpected Reactions. Retrieved from [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?. Retrieved from [Link]

  • University of York. (n.d.). Aqueous Workup. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 24). What Causes Catalyst Deactivation And Poisoning? [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • J&K Scientific LLC. (2021, January 8). Green Solvent Selection Guide. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions. Retrieved from [Link]

  • Nuffield Foundation. (n.d.). The effect of concentration on rate – Student sheet. Retrieved from [Link]

  • Quora. (2016, June 18). How does the concentration of the reactants affect the reaction rate?. Retrieved from [Link]

  • Chemistry World. (2018, April 30). A sideways look at synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, July 12). 14.3: Effect of Concentration on Reaction Rates: The Rate Law. Retrieved from [Link]

  • Chemguide. (n.d.). The effect of concentration on rates of reaction. Retrieved from [Link]

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Technical Support Center: Identification of Synthesis Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the identification of side products in chemical synthesis. Our goal is to equip you with the knowledge to not only identify but also to minimize the formation of unwanted impurities, ensuring the integrity and purity of your target compounds.

In pharmaceutical development, any unknown impurity present in a new drug substance at a level higher than 0.1% must be characterized.[1] This process, known as impurity profiling, is a critical part of the regulatory approval process.[1] The International Council on Harmonisation (ICH) has established guidelines that set thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[2][3]

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during the analysis of reaction mixtures and provides a logical framework for identifying unexpected signals.

Q1: I see an unexpected peak in my HPLC/LC-MS chromatogram. What is my first step?

The sudden appearance of an unknown peak during an HPLC analysis can be a critical finding.[4] The initial step is a systematic investigation to determine the nature and origin of the peak.

Answer:

Your first action should be to perform a Diode Array Detector (DAD) analysis to obtain a UV spectrum of the unknown peak.[4] This serves three immediate purposes:

  • Structural Clues: The UV spectrum can provide initial structural information.

  • Relationship to Parent Molecule: Comparing the unknown's UV spectrum to that of your starting material and product can indicate if it's a related impurity.[4]

  • Peak Tracking: The UV spectrum provides a unique signature that allows you to track the peak if you need to modify your analytical method.[4]

Following DAD analysis, a logical workflow can be implemented to further characterize the unknown peak.

Experimental Workflow: Initial Characterization of an Unknown HPLC Peak

Caption: Workflow for initial unknown peak identification.

Q2: My NMR spectrum is showing unassigned signals. How do I differentiate between common lab contaminants and true side products?

Unassigned signals in an NMR spectrum are a common occurrence. Before investigating complex side product structures, it's essential to rule out common laboratory contaminants.

Answer:

The first step is to compare the chemical shifts of the unassigned signals to established tables of common laboratory solvents and impurities.[5][6][7][8] These are frequently referenced by chemists and can help quickly identify contaminants.[7][8]

Common Contaminants Table:

Impurity¹H Chemical Shift (δ ppm) in CDCl₃¹³C Chemical Shift (δ ppm) in CDCl₃
Acetone2.1730.6, 206.7
Dichloromethane5.3053.8
Diethyl ether1.21 (t), 3.48 (q)15.2, 65.9
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.4, 171.1
Hexane0.88 (t), 1.26 (m)14.1, 22.7, 31.5
Toluene2.36 (s), 7.17-7.29 (m)21.4, 125.5, 128.4, 129.2, 137.9
Water1.56-

Data compiled from various sources, including Sigma-Aldrich and ACS Publications.[5][6]

If the unassigned signals do not correspond to common contaminants, they are more likely to be reaction-related species such as unreacted starting materials, intermediates, or side products.

Part 2: Side Products in Common Synthetic Reactions

Understanding the potential side reactions of a given transformation is key to minimizing the formation of impurities. This section details common side products for several widely used reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but it is not without potential side reactions.[9]

Common Side Products:

  • Homocoupling: Dimerization of the boronic acid or aryl halide starting materials is a frequent side product.[10][11] The presence of oxygen can promote the homocoupling of the boronic acid.[11]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene.[10][12] This can occur if a hydride source is present in the reaction mixture.[12]

  • Protodeboronation: The boronic acid can be protonated, leading to the formation of the corresponding arene and boric acid.[10]

Reaction Pathways in Suzuki-Miyaura Coupling

Suzuki Coupling Pathways cluster_main Desired Cross-Coupling cluster_side1 Homocoupling Side Reaction cluster_side2 Dehalogenation Side Reaction A Ar-X + Pd(0) B Oxidative Addition Ar-Pd(II)-X A->B C Transmetalation with Ar'-B(OH)2 B->C D Ar-Pd(II)-Ar' C->D E Reductive Elimination D->E F Ar-Ar' E->F G Ar'-B(OH)2 H Oxidative Dimerization G->H I Ar'-Ar' H->I J Ar-Pd(II)-X L Reductive Elimination J->L K Hydride Source K->L M Ar-H L->M

Caption: Main and side reaction pathways in Suzuki coupling.

Amide Coupling (EDC/HOBt)

Amide bond formation using carbodiimide coupling agents like EDC is a staple in drug discovery, but side reactions can impact yield and purity.[13][14]

Common Side Products:

  • N-acylurea: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further with the amine.[15] The addition of HOBt helps to minimize this side reaction.

  • Racemization: If the carboxylic acid has a chiral center at the α-position, racemization can occur.[13]

  • Guanidinium byproduct: The amine can react with the coupling reagent to form a guanidinium byproduct.

Hydride Reductions (NaBH₄ & LiAlH₄)

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents, but their reactivity profiles differ, and side products can arise from over-reduction or unexpected reactivity.[16][17]

  • Sodium Borohydride (NaBH₄):

    • Primarily reduces aldehydes and ketones to primary and secondary alcohols, respectively.[16][18][19]

    • Generally does not reduce esters, amides, or carboxylic acids under normal conditions.[16]

  • Lithium Aluminum Hydride (LiAlH₄):

    • A much stronger reducing agent than NaBH₄.[17]

    • Reduces aldehydes, ketones, esters, carboxylic acids, and amides.[20]

    • Side Products: Over-reduction can be an issue. For example, the reduction of an amide to an amine proceeds through an aldehyde intermediate which is immediately reduced to the alcohol.[17]

Part 3: Advanced Analytical Protocols

When initial analyses are insufficient, more advanced techniques are required for full structural elucidation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of an unknown molecule.[21][22][23]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the isolated impurity in a solvent compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy.

  • Analysis: Infuse the sample directly or analyze via LC-HRMS.

  • Data Processing: Use the instrument software to calculate the possible elemental formulas that fit the measured exact mass within a narrow tolerance (typically < 5 ppm).

  • Formula Filtering: Use chemical knowledge (e.g., the nitrogen rule, isotopic patterns) to narrow down the list of possible formulas.

Protocol 2: 2D NMR for Structural Elucidation

2D NMR experiments are powerful tools for determining the connectivity of atoms within a molecule, which is essential for identifying the structure of an unknown side product.[24][25][26]

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[27]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to.[27][28]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which helps to piece together the carbon skeleton.[25]

Step-by-Step Workflow:

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C NMR spectra.

  • Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments.

  • Assign Spin Systems: Use the COSY spectrum to identify groups of coupled protons.

  • Assign Carbons: Use the HSQC spectrum to assign the carbons that are directly bonded to the assigned protons.[28]

  • Connect Fragments: Use the HMBC spectrum to find long-range correlations that link the different spin systems and quaternary carbons.

  • Propose Structure: Assemble the fragments to propose a structure for the unknown side product.

References

  • Vertex AI Search. Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]

  • Vertex AI Search. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • Vertex AI Search. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Vertex AI Search. Tables For Organic Structure Analysis. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Vertex AI Search. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Vertex AI Search. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Vertex AI Search. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

  • G. S. Kumar, V. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 4(5), 1334-1337. [Link]

  • Vertex AI Search. Sodium Borohydride. Common Organic Chemistry. [Link]

  • Little, J. L. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 33(s4), 14-19. [Link]

  • Vertex AI Search. Coupling Reagents. Aapptec Peptides. [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Vertex AI Search. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

  • Subir, E., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Argyropoulos, D., et al. (2020). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 97(8), 2336-2342. [Link]

  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3738–3740. [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(8), 673-682. [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Vertex AI Search. What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • Vertex AI Search. What are the groups that LiAlH4 can and cannot reduce?. Quora. [Link]

  • Vertex AI Search. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Vertex AI Search. Lithium Aluminum Hydride Reductions. Scribd. [Link]

  • Vertex AI Search. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Vertex AI Search. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • Karty, J. A., et al. (2005). Artifacts and unassigned masses encountered in peptide mass mapping. Journal of proteome research, 4(5), 1695-1705. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical reviews, 111(11), 6557-6602. [Link]

  • Toltl, N. (2011). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. [Link]

  • Reynolds, W. F., & McLean, S. (1996). Applying 2D NMR methods to the structural elucidation of complex natural products. Magnetic Resonance in Chemistry, 34(S1), S136-S144. [Link]

  • Vertex AI Search. Troubleshooting HPLC.pdf. vscht.cz. [Link]

  • ASMS. Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary. [Link]

  • Vertex AI Search. High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • Alphalyse. (2018). How to identify peaks observed by UV-HPLC in stability studies. [Link]

  • Vertex AI Search. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Yang, K., et al. (2018). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Metabolites, 8(3), 43. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Mtoz Biolabs. Fundamental Principles of High-Resolution Mass Spectrometry. [Link]

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long-term storage conditions for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we address common questions and potential issues related to its storage and handling, grounding our recommendations in established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid?

For optimal long-term stability, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and dark environment. A controlled laboratory refrigerator, preferably a non-sparking one, is recommended.

Q2: Why is a cool environment important for storing this compound?

Lower temperatures slow down the rate of potential degradation reactions. While specific degradation pathways for this molecule are not extensively documented, the complex heterocyclic structure and the presence of functional groups suggest that thermal decomposition could occur over time at elevated temperatures. Storing at a reduced temperature minimizes the kinetic energy of the molecules, thereby reducing the likelihood of degradation.

Q3: The compound is a solid. Why is moisture a concern?

Although a solid, the compound's hygroscopicity (tendency to absorb moisture from the air) is unknown. The presence of a carboxylic acid group can increase the potential for water absorption. Absorbed moisture can lead to hydrolysis of labile functional groups or act as a medium for other degradation reactions. Therefore, storage in a desiccated environment is a critical precautionary measure.

Q4: Should I be concerned about light exposure?

Yes, protection from light is crucial. Many organic molecules, especially those with conjugated systems like the pyrido[1,2-a]pyrimidine core, are susceptible to photodegradation. Light energy can be absorbed by the molecule, leading to the formation of excited states that can undergo various reactions, such as oxidation or rearrangement. Using an amber vial or storing the container in a light-blocking secondary container is highly recommended.

Q5: Is an inert atmosphere necessary for long-term storage?

For routine long-term storage of the solid compound, an inert atmosphere (e.g., argon or nitrogen) is generally not required but is considered best practice, especially for reference standards or material intended for long-term archival. The primary concerns are moisture and oxygen. A tightly sealed container in a desiccator will mitigate moisture, and minimizing headspace in the container can reduce the amount of available oxygen. If the compound is found to be particularly sensitive to oxidation, storage under an inert atmosphere would be warranted.

Troubleshooting Guide

Issue: I've noticed a change in the color of the solid after several months of storage.

  • Potential Cause: This could be an indication of degradation. Color changes often result from the formation of small amounts of impurities with different chromophores. This might be due to slow oxidation, photodegradation, or reaction with trace impurities.

  • Recommended Action:

    • Do not use the material for sensitive experiments where purity is critical.

    • Re-analyze the compound using techniques like HPLC, LC-MS, or NMR to assess its purity.

    • If the purity is compromised, it is best to use a fresh batch of the compound.

    • Review your storage conditions to ensure they align with the recommendations (cool, dry, dark).

Issue: The compound appears clumpy or has a different texture than when it was first received.

  • Potential Cause: This is a strong indicator of moisture absorption. The carboxylic acid functionality can make the compound susceptible to hygroscopicity.

  • Recommended Action:

    • Dry the material under vacuum at a gentle temperature (e.g., room temperature to 40°C) to remove absorbed water. Note that heating should be done with caution to avoid thermal degradation.

    • After drying, store the compound in a desiccator over a strong desiccant like phosphorus pentoxide or indicating silica gel.

    • For future storage, ensure the container is sealed tightly and consider using a smaller container to minimize headspace.

Issue: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Potential Cause: This suggests the presence of impurities, which could be degradation products or residual solvents/reagents from synthesis. If these peaks were not present initially, degradation during storage is the likely cause.

  • Recommended Action:

    • Compare the current chromatogram with an initial analysis of a fresh sample, if available.

    • Attempt to identify the impurities using mass spectrometry or by comparing with potential degradation products.

    • If degradation is confirmed, the material may not be suitable for your application.

    • Evaluate your storage and handling procedures. Ensure the compound is not repeatedly warmed to room temperature and then cooled, as this can introduce moisture into the container.

Recommended Storage Protocol

For maintaining the integrity of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, the following step-by-step protocol is recommended:

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Aliquoting: If you will be using the compound frequently, it is advisable to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture and temperature fluctuations.

  • Inert Atmosphere (Optional but Recommended for Archival Storage): Before sealing, you can flush the vial with a gentle stream of an inert gas like argon or nitrogen to displace air and minimize oxidative degradation.

  • Sealing: Tightly seal the vial to prevent moisture ingress. For extra protection, you can wrap the cap with parafilm.

  • Secondary Containment and Desiccation: Place the sealed vial inside a labeled secondary container, such as a small box or a plastic bag. Store this secondary container in a desiccator containing a suitable desiccant.

  • Temperature Control: Store the desiccator in a refrigerator at 2-8°C. Ensure the refrigerator is suitable for chemical storage (i.e., spark-proof).

  • Labeling: Clearly label the vial with the compound name, CAS number, date of receipt, and opening date.

Data Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Humidity Low (Store with desiccant)Prevents hydrolysis and other moisture-mediated degradation.
Light Protected from light (Amber vial)Avoids photodegradation.
Atmosphere Ambient (Inert gas for archival)Minimizes oxidation.

Visual Guides

Chemical Structure

G cluster_storage Long-Term Storage Protocol A Receive Compound B Aliquot into Amber Vials A->B Best Practice C Flush with Inert Gas (Optional) B->C D Seal Tightly (PTFE-lined cap) C->D E Place in Secondary Container D->E F Store in Desiccator E->F G Refrigerate at 2-8°C F->G

Caption: Recommended workflow for long-term storage.

Potential Degradation Factors

G Compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Degradation Degradation Degradation->Compound Temperature High Temperature Temperature->Degradation Moisture Moisture/Humidity Moisture->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation

Caption: Factors contributing to potential degradation.

References

  • General Guidance on Safe Storage of Chemicals

    • Title: Guidance on Safe Storage of Chemicals in Labor
    • Source: University College Cork
    • URL: [Link]

  • Chemical Storage and Handling Recommendations

    • Title: Chemical Storage and Handling Recommend
    • Source: NY.Gov
    • URL: [Link]

  • Handling and Storage of Hazardous Materials

    • Title: Handling and Storage of Hazardous M
    • Source: University of Colorado Colorado Springs
    • URL: [Link]

  • General Safety Data Sheet Information: Title: SAFETY D

Technical Support Center: Refining HPLC Purification Methods for Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) purification methods for peptide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable purification methods.

Section 1: Fundamental Principles & Method Development

This section provides a foundation for understanding the critical parameters that govern the successful separation of peptide analogs by reverse-phase HPLC (RP-HPLC).

Frequently Asked Questions: Method Development

Q1: What are the first principles I should consider when developing an HPLC purification method for a novel peptide analog?

A1: Method development for peptide analogs should begin with a systematic approach that considers the unique physicochemical properties of your molecule.[1] Key starting points include:

  • Column Chemistry Screening: Begin with a standard C18 column, as it offers high hydrophobicity suitable for many peptides.[2][3] However, depending on the analog's properties, consider screening other stationary phases. For instance, C8 or C4 columns are better suited for larger or more hydrophobic peptides, while phenyl-based columns can offer alternative selectivity for analogs with aromatic residues.[1][4][5]

  • Mobile Phase Selection: The most common mobile phase consists of water and acetonitrile (ACN) with an ion-pairing agent.[] Acetonitrile is typically preferred as the organic modifier.[1]

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice. It serves to adjust the mobile phase pH and acts as an ion-pairing reagent, which enhances separation and improves peak shape.[][7]

  • Gradient Elution: A shallow gradient is generally recommended for peptide separations to achieve optimal resolution.[1][8] A good starting point is a linear gradient with a 1% per minute increase in the organic mobile phase (Solvent B).[1]

Q2: How do I choose the correct HPLC column for my peptide analog?

A2: The choice of column is critical and depends on the molecular weight and hydrophobicity of your peptide analog.

  • Pore Size: For peptides and proteins, wide-pore columns (300 Å) are recommended as they allow larger molecules to fully interact with the stationary phase, resulting in better peak shape and resolution.[8][9] Columns with smaller pore sizes (around 100-120 Å) can exclude larger molecules, leading to poor separation.[2][8][9]

  • Stationary Phase:

    • C18: The workhorse for small to medium-sized peptides due to its high hydrophobicity.[3][4]

    • C8: Offers slightly less retention than C18 and can be a good alternative for more hydrophobic peptides or when different selectivity is needed.[10]

    • C4: Best suited for large, hydrophobic proteins and polypeptides as it provides less retention, preventing irreversible binding.[4][5]

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) provide higher efficiency and resolution. However, they also generate higher backpressure.[4][11]

Experimental Workflow: Initial Method Development

MethodDevelopment cluster_prep Sample & System Preparation cluster_screening Screening & Optimization cluster_verification Verification Prep Dissolve Crude Peptide in Initial Mobile Phase Equil Equilibrate Column (10 column volumes) Prep->Equil System Ready Screen Initial Gradient Screen (e.g., 5-65% ACN over 30 min) Equil->Screen Inject Sample Analyze Analyze Peak Shape & Resolution Screen->Analyze Collect Data Optimize Optimize Gradient (Shallow gradient around elution %ACN) Analyze->Optimize Iterate Verify Verify Purity with LC-MS Optimize->Verify Final Method

Caption: A streamlined workflow for initial HPLC method development for peptide analogs.

Section 2: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems that researchers frequently encounter during the purification of peptide analogs, providing systematic troubleshooting steps.

Frequently Asked Questions: Troubleshooting

Q1: My peptide peak is broad and shows significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors.[12][13] A systematic approach is needed to diagnose and resolve the problem.

  • Cause 1: Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.[14]

    • Solution: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). TFA masks the silanol groups and minimizes these secondary interactions.[7] If using LC-MS, where TFA can cause ion suppression, formic acid (FA) is a common alternative, though it may be less effective at masking silanols.[14][15]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[12][16]

    • Solution: Reduce the sample concentration or injection volume. As a rule of thumb, start with a lower concentration and gradually increase it to determine the column's loading capacity.

  • Cause 3: Column Contamination or Deterioration: Accumulation of contaminants from the sample or mobile phase on the column inlet can lead to poor peak shape.[17] A void at the column head can also be a cause.[13]

    • Solution: First, try flushing the column with a strong solvent. If this doesn't work, reverse the column and flush it. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.[17]

  • Cause 4: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your peptide analog, influencing peak shape.[12][18]

    • Solution: Adjusting the mobile phase pH can significantly improve peak symmetry. For basic peptides, a low pH mobile phase (e.g., with TFA or FA) is generally effective. For some peptides, exploring a higher pH mobile phase with a compatible column might be beneficial.[18]

Q2: I am observing split peaks for my peptide analog. What could be the reason?

A2: Split peaks can be frustrating and often point to an issue at the column inlet or with the sample solvent.[12][17]

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (higher organic content) than the initial mobile phase, it can cause the sample to travel through the column inlet improperly, leading to peak splitting.[17][19][20]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[19] If the peptide has poor solubility, use the minimum amount of a stronger solvent like DMSO and then dilute with the initial mobile phase.

  • Cause 2: Clogged Column Frit or Void: A partially blocked frit at the column inlet or a void in the packing material can disrupt the sample band, causing it to split.[17]

    • Solution: Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may be irreversibly damaged and require replacement.

  • Cause 3: Co-eluting Impurities: What appears to be a split peak could be two closely eluting species.

    • Solution: Optimize the gradient to improve resolution. A shallower gradient around the elution point of the peak of interest can often separate these closely related compounds.[8] Also, verify with mass spectrometry to see if there are two different masses under the split peak.

Troubleshooting Logic Diagram: Poor Peak Shape

TroubleshootingPeakShape cluster_all_peaks All Peaks Affected cluster_some_peaks Specific Peaks Affected Start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue Possible System Issue (e.g., void, clogged frit, leak) CheckAllPeaks->SystemIssue Yes AnalyteIssue Possible Analyte-Specific Issue CheckAllPeaks->AnalyteIssue No ActionSystem Action: Check connections, back-flush column, replace if needed. SystemIssue->ActionSystem CheckTailing Is it Tailing? AnalyteIssue->CheckTailing CheckSplitting Is it Splitting? CheckTailing->CheckSplitting No TailingCause Cause: Secondary interactions, overload, pH issue CheckTailing->TailingCause Yes SplittingCause Cause: Sample solvent mismatch, co-elution CheckSplitting->SplittingCause Yes TailingAction Action: Check TFA/FA conc., reduce sample load, adjust pH. TailingCause->TailingAction SplittingAction Action: Dissolve sample in mobile phase, optimize gradient. SplittingCause->SplittingAction

Caption: A decision tree for troubleshooting common peak shape problems in HPLC.

Section 3: Advanced Optimization Strategies

For challenging separations, standard methods may not be sufficient. This section explores advanced techniques to improve the purification of complex peptide analogs.

Frequently Asked Questions: Advanced Optimization

Q1: Standard TFA-based mobile phases are not providing adequate resolution for my closely related peptide analogs. What are my options?

A1: When TFA fails to provide the desired selectivity, you can explore alternative ion-pairing agents or adjust the mobile phase pH.

  • Alternative Ion-Pairing Agents: More hydrophobic ion-pairing agents can increase peptide retention and alter selectivity.[21][22]

    • Heptafluorobutyric acid (HFBA): A stronger and more hydrophobic ion-pairing agent than TFA, which can significantly increase the retention of basic peptides and improve the resolution of closely eluting species.[21][22]

    • Caution: Larger ion-pairing agents like HFBA are less volatile and can be difficult to remove from the final product and the mass spectrometer.[22]

  • Mobile Phase pH Adjustment: Changing the pH of the mobile phase can alter the ionization state of acidic or basic residues in your peptide analog, leading to significant changes in retention and selectivity.[18]

    • High pH Chromatography: Using a mobile phase with a basic pH (e.g., with ammonium hydroxide) can be very effective for separating peptides that are poorly resolved at low pH.[18] This requires a pH-stable column.

Q2: How can I optimize the gradient for a complex mixture of peptide analogs and impurities?

A2: A systematic approach to gradient optimization is crucial for resolving complex mixtures.

  • Step 1: Scouting Gradient: Run a broad, fast gradient (e.g., 5-95% ACN over 15-20 minutes) to determine the approximate elution time of your peptide of interest.

  • Step 2: Focused Gradient: Design a shallower gradient around the elution percentage of your target peptide.[11] For example, if your peptide elutes at 40% ACN in the scouting run, a new gradient of 30-50% ACN over a longer time (e.g., 40 minutes) will likely improve resolution.

  • Step 3: Multi-Step Gradient: For very complex samples, a multi-step gradient can be employed. This involves using a very shallow gradient during the elution of the target and its impurities, and steeper gradients before and after to quickly elute other components and clean the column.

Data Presentation: Comparison of Ion-Pairing Reagents

Ion-Pairing AgentTypical ConcentrationRelative HydrophobicityKey Characteristics & Considerations
Formic Acid (FA) 0.1%LowMS-friendly (no significant ion suppression). Less effective at masking silanols, may result in broader peaks for basic peptides.[14][15]
Trifluoroacetic Acid (TFA) 0.1%MediumExcellent for peak shape and resolution. Causes ion suppression in mass spectrometry.[][15]
Heptafluorobutyric Acid (HFBA) 0.1%HighSignificantly increases retention and can improve resolution of difficult separations.[21][22] Not easily removed and can contaminate MS systems.[22]

Protocol: Column Cleaning and Regeneration

A well-maintained column is essential for reproducible results. Here is a general protocol for cleaning a contaminated C18 column.

Step-by-Step Protocol:

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Rinse with Mobile Phase A: Flush the column with at least 20 column volumes of your aqueous mobile phase (without buffer salts) to remove any precipitated salts.

  • Flush with Isopropanol: Wash the column with 20-30 column volumes of 100% isopropanol to remove strongly retained hydrophobic compounds.

  • Flush with Hexane (Optional, for very non-polar contaminants): If you suspect very hydrophobic, non-polar contaminants, you can flush with hexane. Important: Always use an intermediate solvent like isopropanol when switching between aqueous phases and hexane to prevent solvent immiscibility issues.

  • Return to Operating Solvents: Flush the column with isopropanol again, followed by your organic mobile phase (e.g., 100% ACN), and finally equilibrate with your starting mobile phase conditions for at least 10-15 column volumes.

  • Check Performance: Inject a standard to verify that the column's performance (peak shape, retention time, and pressure) has been restored.

References

  • Mant, C. T., & Hodges, R. S. (1989). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 476, 363-376. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). The Effect of Ion Pair Reagent on Reversed-Phase Selectivity of Polypeptide Separations. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 139-167). Humana Press. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Retrieved from [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Peptide Mapping. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Interchim. (2019, March). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • MDPI. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Separation Science. (n.d.). Troubleshooting Adsorbed Contaminants on HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification?. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Reddit. (2024, October 17). HPLC peptide purification problem. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize impurities. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a multi-step process that often utilizes a Gould-Jacobs type reaction pathway.[1][2] This involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization to form the pyridopyrimidine core. Subsequent hydrolysis and sometimes bromination steps complete the synthesis. While seemingly straightforward, each step presents unique challenges that can lead to the formation of various impurities, impacting the final product's purity, yield, and downstream applications.

This guide provides a structured, question-and-answer-based approach to address the most common challenges encountered during this synthesis. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the highest degree of reproducibility and success.

Troubleshooting Guides and FAQs

Section 1: The Condensation Reaction - Formation of the Enamine Intermediate

The initial step involves the reaction of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, diethyl 2-((5-bromopyridin-2-yl)amino)methylenemalonate.

Question 1: My condensation reaction is sluggish, resulting in a low yield of the enamine intermediate. What are the likely causes and how can I optimize this step?

Answer: A sluggish condensation reaction is often attributable to several factors:

  • Insufficient Temperature: The reaction of an aminopyridine with DEEMM typically requires elevated temperatures to proceed at a reasonable rate. The nucleophilicity of the amino group on the pyridine ring is reduced by the electron-withdrawing nature of the ring itself. Heating provides the necessary activation energy for the nucleophilic attack on the carbon of the ethoxymethylene group, followed by the elimination of ethanol.

  • Catalyst Absence: While the reaction can proceed thermally, the use of a mild acid or base catalyst can sometimes be beneficial, though often not necessary. However, careful selection is crucial as strong acids can protonate the aminopyridine, rendering it non-nucleophilic, and strong bases can promote unwanted side reactions of DEEMM.

  • Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like ethanol can solvate the reactants and facilitate the reaction. High-boiling aprotic solvents like diphenyl ether are often used for the subsequent cyclization step and can also serve as the solvent for the initial condensation.

Optimization Protocol:

  • Reactant Stoichiometry: Ensure an equimolar ratio or a slight excess (1.1 equivalents) of DEEMM to 2-amino-5-bromopyridine.

  • Solvent and Temperature:

    • Method A (Neat Reaction): Combine the reactants without a solvent and heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting aminopyridine.

    • Method B (With Solvent): Reflux the reactants in absolute ethanol for 2-4 hours. Ethanol serves as a suitable solvent and allows for a controlled reaction temperature.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting materials, will have a lower Rf value.

Question 2: I am observing multiple spots on my TLC plate after the condensation reaction. What are these impurities?

Answer: The formation of multiple products during the condensation step can be due to:

  • Bis-addition Product: A small amount of a bis-addition product, where a second molecule of 2-amino-5-bromopyridine reacts with the enamine intermediate, can sometimes form, although this is generally minor.

  • Hydrolysis of DEEMM: If moisture is present in the reaction, DEEMM can hydrolyze to form diethyl malonate and other byproducts.

  • Starting Material Impurities: Impurities in the starting 2-amino-5-bromopyridine or DEEMM will carry through and potentially react, leading to a complex product mixture.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous to prevent hydrolysis of DEEMM.

  • Purification of Starting Materials: If necessary, purify the starting materials by recrystallization or distillation before use.

  • Controlled Reaction Time: Avoid unnecessarily long reaction times, which can lead to the formation of degradation products.

Section 2: The Cyclization Step - Forming the Pyrido[1,2-a]pyrimidine Core

This critical step involves the high-temperature intramolecular cyclization of the enamine intermediate to form ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Question 3: My cyclization reaction is resulting in a low yield of the desired pyridopyrimidine ester. What are the key parameters to control?

Answer: The thermal cyclization is a pericyclic reaction that is highly dependent on temperature.[1] Insufficient temperature will lead to incomplete reaction, while excessive temperature or prolonged heating can cause decomposition.

  • Critical Temperature Requirement: The cyclization requires a high temperature, typically in the range of 240-260 °C.[3] This is necessary to overcome the activation energy for the 6-electron electrocyclization.

  • Heat Transfer Medium: A high-boiling solvent such as diphenyl ether or Dowtherm A is essential to achieve and maintain the required temperature uniformly. Heating in a sand bath or with a suitable heating mantle is also crucial.

  • Reaction Time: The optimal reaction time is a balance between achieving complete cyclization and minimizing product degradation. Typically, 15-30 minutes at the target temperature is sufficient.[3]

Optimized Cyclization Protocol:

  • Preparation: Add the enamine intermediate to a suitable volume of diphenyl ether in a flask equipped with a condenser.

  • Heating: Heat the mixture rapidly to 250 °C with vigorous stirring.

  • Reaction: Maintain the temperature at 250-255 °C for 20 minutes. The product will often precipitate from the hot solution.

  • Cooling and Isolation: Allow the mixture to cool to room temperature. The precipitated solid is then collected by filtration, washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent, and dried.

Question 4: I am observing a significant amount of dark, tar-like material in my cyclization reaction. What is causing this and how can I prevent it?

Answer: The formation of tar is a common issue in high-temperature reactions and is usually a result of product or intermediate decomposition.[3]

  • Overheating: Exceeding the optimal temperature range can lead to charring and polymerization of the reactants and products.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

  • Purity of the Intermediate: Impurities in the enamine intermediate can be more susceptible to decomposition at high temperatures, initiating the formation of tar.

Preventative Measures:

  • Precise Temperature Control: Use a temperature controller and a thermocouple to accurately monitor and maintain the reaction temperature.

  • Inert Atmosphere: Purge the reaction flask with an inert gas before heating and maintain a positive pressure throughout the reaction.

  • Purification of the Intermediate: If the enamine intermediate is isolated before cyclization, ensure it is of high purity. This can be achieved by recrystallization from a suitable solvent like ethanol.

Workflow for the Synthesis of the Ester Intermediate

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-Amino-5-bromopyridine C Diethyl 2-((5-bromopyridin-2-yl)amino)methylenemalonate (Enamine Intermediate) A->C Heat (110-120°C) or Reflux in Ethanol B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate C->D High Temperature (250°C) in Diphenyl Ether

Caption: Synthetic pathway to the ester intermediate.

Section 3: Saponification and Acidification

The final steps involve the hydrolysis (saponification) of the ester to the corresponding carboxylic acid, followed by acidification to precipitate the final product.

Question 5: The saponification of my ester is incomplete, leading to a mixture of the ester and the carboxylic acid. How can I ensure complete hydrolysis?

Answer: Incomplete saponification is a common issue and can be addressed by optimizing the reaction conditions.

  • Base Concentration and Equivalents: A sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is required to drive the hydrolysis to completion. Typically, 2-4 equivalents of base are used.

  • Solvent System: The reaction is often carried out in a mixture of water and a co-solvent like ethanol or methanol to ensure the solubility of the ester.

  • Temperature and Time: Heating the reaction mixture to reflux is usually necessary to increase the rate of hydrolysis. The reaction should be monitored by TLC until all the starting ester has been consumed.

Robust Saponification Protocol:

  • Reaction Setup: Suspend the ester in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Base Addition: Add a solution of sodium hydroxide (3 equivalents) in water.

  • Heating: Heat the mixture to reflux and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (eluting with a more polar solvent system like ethyl acetate/methanol) until the starting ester spot disappears.

  • Work-up: Cool the reaction mixture, and if necessary, remove the ethanol under reduced pressure.

Question 6: During acidification, my product precipitates as a fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?

Answer: The physical nature of the precipitate can be influenced by the rate of acidification and the temperature.

  • Slow Acidification: Adding the acid slowly with vigorous stirring allows for the formation of larger, more well-defined crystals. A dropwise addition of a dilute acid (e.g., 2M HCl) is recommended.

  • Temperature Control: Cooling the solution in an ice bath during acidification can also promote better crystal growth.

  • "Digestion": After complete precipitation, stirring the slurry for an additional 30-60 minutes at room temperature or slightly below can help to improve the particle size and filterability.

Section 4: Bromination - Direct vs. Post-Cyclization

While the above sections assume the use of a pre-brominated starting material (2-amino-5-bromopyridine), an alternative route involves brominating the pyridopyrimidine ring system after its formation.

Question 7: I am considering a route where I brominate the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. What are the potential challenges with this approach?

Answer: Direct bromination of the pyridopyrimidine ring system can be challenging due to the presence of both activating and deactivating groups, which can lead to issues with regioselectivity and over-bromination.[4]

  • Regioselectivity: The electron-donating nature of the ring nitrogen and the electron-withdrawing nature of the carbonyl and carboxyl groups will direct the electrophilic bromination. The 7-position is often favored, but other isomers can also form.

  • Over-bromination: The use of harsh brominating agents or excess bromine can lead to the introduction of multiple bromine atoms onto the ring.[5]

  • Reaction Conditions: The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine in acetic acid) and solvent is critical to control the reaction.[6][7]

Considerations for Direct Bromination:

  • Starting Material: It is generally more straightforward and leads to a cleaner product to start with the appropriately substituted 2-amino-5-bromopyridine.

  • Optimization Required: If direct bromination is pursued, extensive optimization of the reaction conditions (brominating agent, solvent, temperature, and stoichiometry) will be necessary to achieve the desired product with high selectivity and yield.

Summary of Key Parameters and Impurities

Step Key Parameters Potential Impurities Mitigation Strategy
Condensation Temperature, Anhydrous ConditionsUnreacted Starting Materials, Bis-addition Product, Hydrolysis Products of DEEMMOptimize temperature and reaction time, use anhydrous reagents and solvents.
Cyclization High Temperature (250°C), Inert AtmosphereIncompletely Cyclized Intermediate, Thermal Decomposition Products (Tar)Precise temperature control, use of a high-boiling solvent, perform under inert gas.
Saponification Base Equivalents, Temperature, TimeUnreacted EsterUse sufficient excess of base, heat to reflux, and monitor by TLC.
Acidification Rate of Acid Addition, Temperature-Slow, dropwise addition of acid at a controlled temperature.

Troubleshooting Logic Flow

cluster_0 Problem Identification cluster_1 Analysis of Reaction Step cluster_2 Root Cause and Solution A Low Yield or Impure Product B Condensation Issue? A->B C Cyclization Issue? A->C D Saponification Issue? A->D E Optimize Temperature/ Time for Condensation B->E Sluggish Reaction F Ensure Anhydrous Conditions B->F Side Products G Control Cyclization Temperature Precisely C->G Low Yield H Use Inert Atmosphere C->H Tar Formation I Increase Base Equivalents/ Time for Saponification D->I Incomplete Reaction

Caption: A logical flow for troubleshooting common synthesis issues.

Conclusion

The synthesis of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, while presenting several challenges, can be successfully achieved with careful attention to reaction parameters and a proactive approach to impurity control. By understanding the underlying chemical principles of each step, from the initial condensation to the final purification, researchers can effectively troubleshoot issues and obtain a high-purity final product. This guide serves as a foundational resource to aid in that endeavor, promoting both efficiency and success in the laboratory.

References

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  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds, 42(5), 2345-2361. [Link]

  • Stewart, R., & Gumbley, S. J. (1983). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 61(6), 1260-1265. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

  • Mészáros, Z., et al. (1979). Nitrogen Bridgehead Compounds. Part 7: Synthesis of Anti-Atherosclerotic pyrido[1,2-a]pyrimidines. Arzneimittel-Forschung, 29(12), 1833-1835. [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. [Link]

  • Kumar, R., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 72(8), 2891-2896. [Link]

  • Palomo, C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. [Link]

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Validation & Comparative

A Comparative Analysis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the kinase inhibitory profiles of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives against other well-established classes of kinase inhibitors. Due to the limited publicly available data on the specific molecule 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, this guide will utilize a well-characterized analogue from the same structural class, TGX-221 , a known PI3Kβ inhibitor, as a representative for comparative analysis.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the biochemical potency, selectivity, and underlying mechanisms of action of these compounds. We will delve into the experimental data, provide detailed protocols for key assays, and visualize the complex signaling pathways involved.

Introduction to the Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

This guide will focus on comparing a representative 4-oxo-4H-pyrido[1,2-a]pyrimidine derivative (TGX-221) with inhibitors of three other key kinase families:

  • PIM Kinases: A family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a wide range of hematological and solid tumors. They play a crucial role in cell survival, proliferation, and apoptosis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that drive cell proliferation and survival. Mutations in EGFR are common in several cancers, particularly non-small cell lung cancer.

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway.[1] It is essential for B-cell proliferation, differentiation, and survival, making it a critical target in B-cell malignancies.[2]

Comparative Analysis of Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for our representative and comparator kinase inhibitors against their respective primary targets. It is crucial to note that direct comparison of IC50 values across different studies and assay formats should be done with caution due to variations in experimental conditions.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
TGX-221 PI3Kβ5Radiometric
PI3Kδ100Radiometric
PI3Kα5000Radiometric
PI3Kγ3500Radiometric
SGI-1776 PIM-17Radiometric[3][4]
PIM-2363Radiometric[3][4]
PIM-369Radiometric[3][4]
Osimertinib EGFR (L858R/T790M)1Biochemical[5]
EGFR (WT)480-1865Cell-based[6]
Ibrutinib BTK0.5Biochemical[7]

Expert Interpretation: The data clearly illustrates the high potency and selectivity of these inhibitors for their intended targets. TGX-221 demonstrates significant selectivity for the β isoform of PI3K. Similarly, Osimertinib's remarkable potency against the double mutant EGFR (L858R/T790M) while sparing the wild-type (WT) receptor highlights the success of structure-based drug design in achieving high target specificity and minimizing off-target effects.[5][6] Ibrutinib's sub-nanomolar potency against BTK underscores its efficacy in treating B-cell malignancies.[7] SGI-1776 shows potent inhibition of PIM-1, with lower potency against PIM-2 and PIM-3.[3][4]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates cell growth, survival, and metabolism.[8] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates the downstream kinase Akt. Akt then phosphorylates a multitude of substrates, including mTOR, to promote cell proliferation and inhibit apoptosis. TGX-221, by selectively inhibiting PI3Kβ, disrupts this cascade.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation TGX221 TGX-221 TGX221->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

The PIM Kinase Pathway

PIM kinases are constitutively active serine/threonine kinases whose expression is induced by a variety of cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[] PIM kinases phosphorylate a number of downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p27, thereby promoting cell survival and proliferation.[10]

PIM_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM PIM Kinase STAT->PIM Induces Expression BAD BAD PIM->BAD Inhibits (by phosphorylation) p27 p27 PIM->p27 Inhibits CellSurvival Cell Survival BAD->CellSurvival Promotes Apoptosis CellProliferation Cell Proliferation p27->CellProliferation Inhibits SGI1776 SGI-1776 SGI1776->PIM Inhibits

Caption: The PIM Kinase signaling pathway.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[][11] These pathways ultimately regulate gene expression to promote cell proliferation, survival, and migration. Osimertinib is a third-generation EGFR inhibitor that irreversibly binds to the C797S mutant receptor, effectively blocking its activity.[6]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Regulates Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: The EGFR signaling pathway.

The BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately leads to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[2] Ibrutinib is a covalent inhibitor that irreversibly binds to a cysteine residue in the active site of BTK, thereby blocking its kinase activity.[12]

BTK_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (NF-κB, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway featuring BTK.

Experimental Methodologies

The reliability and reproducibility of kinase inhibition data are intrinsically linked to the experimental protocols employed. Below are detailed, step-by-step methodologies for common biochemical kinase assays used to characterize inhibitors like those discussed in this guide.

Radiometric Filter Binding Assay (for PI3K and PIM Kinases)

This traditional "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[7][10] Its high sensitivity and direct measurement of catalytic activity make it a robust method for determining IC50 values.

Workflow Diagram

radiometric_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare Kinase, Substrate, & Inhibitor dilutions C 3. Incubate Kinase, Substrate, & Inhibitor A->C B 2. Prepare [γ-³²P]ATP reaction mix D 4. Initiate reaction with [γ-³²P]ATP mix B->D C->D E 5. Incubate at RT D->E F 6. Spot reaction onto phosphocellulose filter E->F G 7. Wash filter to remove unincorporated [γ-³²P]ATP F->G H 8. Quantify radioactivity (Scintillation counting) G->H

Caption: Workflow for a radiometric kinase assay.

Step-by-Step Protocol:

  • Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor (e.g., TGX-221 or SGI-1776) in DMSO.

    • Dilute the kinase (e.g., recombinant PI3Kβ or PIM1) and substrate (e.g., phosphatidylinositol for PI3K or a specific peptide for PIM1) in reaction buffer.

    • Prepare the ATP solution containing a mixture of cold ATP and [γ-³²P]ATP to the desired final concentration (typically at or near the Km for ATP).

  • Kinase Reaction:

    • In a microtiter plate, add the diluted inhibitor or DMSO (for control wells).

    • Add the kinase and substrate mixture to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81).

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for EGFR)

HTRF assays are a popular non-radioactive alternative that offers high throughput and sensitivity.[14] This method relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) molecule.

Workflow Diagram

htrf_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare Kinase, Biotinylated Substrate, & Inhibitor C 3. Incubate Kinase, Substrate, & Inhibitor A->C B 2. Prepare ATP reaction mix D 4. Initiate reaction with ATP B->D C->D E 5. Incubate at RT D->E F 6. Stop reaction & add Eu-Ab & SA-XL665 E->F G 7. Incubate to allow binding F->G H 8. Read TR-FRET signal on plate reader G->H

Caption: Workflow for an HTRF kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor (e.g., Osimertinib) in DMSO.

    • Dilute the kinase (e.g., recombinant EGFR T790M), a biotinylated peptide substrate, and ATP in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a low-volume microtiter plate, add the diluted inhibitor.

    • Add the kinase and biotinylated substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and initiate detection by adding a solution containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665).

    • Incubate for 60 minutes at room temperature to allow for binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 value as described for the radiometric assay.

Caliper Microfluidic Mobility Shift Assay (for BTK)

This technology offers a low-volume, automated method for measuring kinase activity by electrophoretically separating a fluorescently labeled peptide substrate from its phosphorylated product on a microfluidic chip.[15]

Workflow Diagram

caliper_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare Kinase, Fluorescent Substrate, & Inhibitor C 3. Mix all components in a microtiter plate A->C B 2. Prepare ATP reaction mix B->C D 4. Incubate at RT C->D E 5. Stop reaction D->E F 6. Load plate onto Caliper instrument E->F G 7. Automated separation & detection F->G

Caption: Workflow for a Caliper microfluidic kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor (e.g., Ibrutinib) in DMSO.

    • Prepare a mixture of the kinase (e.g., recombinant BTK) and a fluorescently labeled peptide substrate in kinase buffer.

  • Kinase Reaction:

    • In a microtiter plate, add the diluted inhibitor.

    • Add the kinase/substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined time (e.g., 90 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution.

    • Place the plate in a Caliper Life Sciences EZ Reader or similar instrument.

    • The instrument automatically samples each well, separates the substrate and product on the microfluidic chip, and detects the fluorescence of each.

    • The software calculates the percent conversion of substrate to product, from which the percent inhibition and IC50 values are determined.

Conclusion

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, represented here by the PI3Kβ inhibitor TGX-221, demonstrates the potential for developing potent and selective kinase inhibitors. When compared to other established kinase inhibitors such as SGI-1776, Osimertinib, and Ibrutinib, it is evident that achieving high potency and selectivity is a common goal in modern drug discovery. The choice of inhibitor and the targeted kinase is highly dependent on the specific disease biology and the desire to modulate a particular signaling pathway.

This guide has provided a framework for comparing these different classes of inhibitors, from their biochemical potency to their mechanisms of action within complex cellular signaling networks. The detailed experimental protocols offer a starting point for researchers looking to perform their own comparative studies and contribute to the ever-growing field of kinase inhibitor research.

References

  • Wang, Y., et al. (2019). TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells. Oncology Reports, 41(4), 2397-2405.
  • Zhang, Y., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. European Journal of Medicinal Chemistry, 251, 115248.
  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Le, T., et al. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 3, 76-83.
  • Du, Y., et al. (2019). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules, 24(19), 3508.
  • Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298.
  • Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157.
  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay.
  • ACS Publications. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.
  • Pan, Z., et al. (2007). A high-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Assay and Drug Development Technologies, 5(1), 107-115.
  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • MDPI. (2022).
  • YouTube. (2024). Targeting B-cell receptor signaling with BTK degraders to treat CLL. Retrieved from [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay.
  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • AstraZeneca. (n.d.). AZD8055. Retrieved from [Link]

  • Woyach, J. A., et al. (2012). Ibrutinib (PCI-32765) is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and is efficacious in a mouse model of B-cell lymphoma. Blood, 119(1), 111-119.
  • ResearchGate. (n.d.). BTK structure and signaling pathway. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • Wang, S., et al. (2013). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 110(52), 20973-20978.
  • PubMed. (2020). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 199, 112396.
  • ASH Publications. (2008). Pim Kinase Inhibitor, SGI-1776, Induces Apoptosis in CLL Lymphocytes. Blood.
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A Comparative Analysis of Pyrido[1,2-a]pyrimidine-Based Compounds: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This guide offers an in-depth comparative analysis of pyrido[1,2-a]pyrimidine-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency, examine the experimental data supporting these findings, and provide detailed protocols for their evaluation.

The Enduring Appeal of the Pyrido[1,2-a]pyrimidine Core

The pyrido[1,2-a]pyrimidine nucleus is present in several clinically used drugs and numerous investigational agents, highlighting its therapeutic potential.[1] This scaffold's appeal stems from its synthetic accessibility, allowing for the generation of diverse chemical libraries, and its ability to serve as a template for designing inhibitors of key enzymes and receptors involved in various disease pathologies.[2][3] This guide will explore how subtle modifications to this core structure can lead to significant changes in biological activity, providing a roadmap for the rational design of novel therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of research for pyrido[1,2-a]pyrimidine derivatives has been in oncology.[4] These compounds have shown promise in targeting critical nodes in cancer cell signaling, particularly the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in various malignancies.[5]

Comparative Analysis of Anticancer Potency

A notable target for this class of compounds is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-ERK signaling pathway.[6][7] Inhibition of SHP2 is a promising strategy for treating RAS-driven cancers.[7]

A comparative study of a series of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors revealed significant variations in their enzymatic and antiproliferative activities.[5] The data presented in Table 1 highlights the structure-activity relationships within this series.

Table 1: Comparative in vitro activity of selected pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors. [5]

Compound IDModificationsSHP2 Enzymatic IC50 (µM)Kyse-520 Cell Proliferation IC50 (µM)
13a Rigid linker> 50> 50
14i Flexible thioether linker0.1041.06
SHP099 (Reference) ---

The data clearly indicates that the introduction of a flexible thioether linker in compound 14i dramatically improves both enzymatic inhibition of SHP2 and antiproliferative activity against the Kyse-520 esophageal cancer cell line compared to the more rigid analogue 13a .[5] This underscores the importance of molecular flexibility in achieving optimal binding to the allosteric site of the SHP2 protein.

Mechanism of Action: SHP2 Inhibition and Downstream Signaling

SHP2 acts as a critical scaffold and catalytic enzyme downstream of receptor tyrosine kinases (RTKs).[1] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK and PI3K-AKT pathways.[1][8] Allosteric inhibitors of SHP2, such as the pyrido[1,2-a]pyrimidine derivatives discussed, stabilize the inactive conformation of the enzyme, preventing its activation and subsequent signal transduction.[8]

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 Complex RTK->Grb2_SOS1 Activation SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment RAS_GDP RAS-GDP (Inactive) Grb2_SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway RAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RAS_GTP->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2_active Inhibition

Caption: SHP2 inhibition by pyrido[1,2-a]pyrimidine compounds blocks RAS activation.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard in vitro method for screening the cytotoxic potential of chemical compounds.

Workflow Diagram:

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate and incubate for 24h Start->Step1 Step2 Treat cells with varying concentrations of pyrido[1,2-a]pyrimidine compounds Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT solution to each well and incubate for 4h Step3->Step4 Step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Step4->Step5 Step6 Measure absorbance at 570 nm using a plate reader Step5->Step6 End Calculate IC50 values Step6->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrido[1,2-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties.[9] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS).[9][10]

Comparative Analysis of Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. A study comparing a series of pyrido[1,2-c]pyrimidine derivatives in this model showed varying degrees of edema inhibition.

Table 2: Comparative Anti-inflammatory Activity of Pyrido[1,2-c]pyrimidine Derivatives in the Carrageenan-Induced Paw Edema Model. [11]

Compound IDModificationDose (mg/kg, p.o.)Paw Edema Inhibition (%)
5a-f Various N, O, S functionalities at C-120Significant
6 Specific N-functionality at C-120Significant
7 Specific S-functionality at C-120Significant
Indomethacin (Reference) -10-

While the specific percentage of inhibition for each compound is not detailed in the abstract, the study highlights that compounds with nitrogen, oxygen, or sulfur functionalities at the C-1 position exhibited anti-inflammatory activity.[11] These compounds were found to inhibit the production of prostaglandin E2 (PGE2) in the inflamed paw, suggesting an inhibitory effect on the COX pathway.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the ability of a compound to reduce acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: House rodents (rats or mice) in a controlled environment for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (pyrido[1,2-a]pyrimidine derivatives) orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A Promising Frontier

The pyrido[1,2-a]pyrimidine scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens.[12]

Comparative Analysis of Antimicrobial Potency

A study on a series of pyrido[2,3-d]pyrimidine and pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives provided a clear comparison of their minimum inhibitory concentrations (MIC) against various bacterial strains. While not the exact [1,2-a] isomer, this study on a closely related scaffold provides valuable insight into the antimicrobial potential of the broader pyridopyrimidine class.

Table 3: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Selected Pyridopyrimidine Derivatives. [12]

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
5b 0.981.95
5c 0.480.98
5f 1.953.91
6 0.981.95
7 0.480.98
14a 0.981.95
Cefotaxime (Reference) --

The results indicate that several of the synthesized compounds, particularly 5c and 7 , exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or better than the standard antibiotic cefotaxime.[12] The tricyclic derivatives demonstrated enhanced efficacy, suggesting that extending the heterocyclic system can be a fruitful strategy for improving antimicrobial potency.[12]

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.[13][14]

  • Inoculation of Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[15][16]

  • Application of Discs: Aseptically place paper discs impregnated with a known concentration of the test compounds onto the surface of the agar plate.[4][16] Ensure the discs are placed at a sufficient distance from each other.[4]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[4] The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidine scaffold continues to be a highly valuable template in the design and development of novel therapeutic agents. This guide has provided a comparative analysis of its derivatives across key therapeutic areas, highlighting the critical role of structure-activity relationships in determining biological efficacy. The provided experimental protocols offer a foundation for researchers to evaluate new compounds based on this versatile heterocyclic system.

Future research in this area should focus on several key aspects. For anticancer applications, the development of more selective inhibitors for specific kinases or phosphatases within critical signaling pathways will be crucial to minimize off-target effects. In the realm of anti-inflammatory agents, exploring the modulation of other inflammatory targets beyond COX and NOS could lead to novel mechanisms of action. For antimicrobial discovery, a deeper understanding of the specific molecular targets within bacterial and fungal cells will be essential for overcoming resistance mechanisms. The integration of computational modeling and medicinal chemistry will undoubtedly accelerate the discovery of next-generation pyrido[1,2-a]pyrimidine-based drugs with improved potency, selectivity, and pharmacokinetic properties.

References

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  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

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Bridging the Divide: A Senior Scientist's Guide to Validating In Vitro Activity in In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging transition. This guide provides an in-depth, experience-driven framework for designing and executing robust in vivo validation studies. Moving beyond rigid templates, we will explore the nuanced scientific reasoning behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on the seamless integration of in vitro data into the design of meaningful in vivo experiments, ultimately leading to more translatable and impactful results.

The In Vitro to In Vivo Translation: A Conceptual Framework

The transition from a controlled in vitro environment to a complex in vivo system is not merely a procedural step; it is a scientific discipline in itself. In vitro assays, while invaluable for high-throughput screening and mechanistic studies, represent a simplified biological context.[1] In vivo models, on the other hand, introduce a multitude of variables, including complex physiological interactions, metabolic processes, and immune responses, which can significantly influence the activity of a test compound.[2] A successful translation, therefore, hinges on a deep understanding of these differences and a meticulously planned experimental strategy.

A critical initial step is to establish a clear hypothesis based on the in vitro findings. This hypothesis should not only posit that the observed in vitro effect will occur in vivo but also consider the potential influence of pharmacokinetic (PK) and pharmacodynamic (PD) factors.[3] PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the biochemical and physiological effects).[3] A failure to account for these parameters is a common reason for poor in vitro-in vivo correlation.[4]

G cluster_0 In Vitro Phase cluster_1 Translation & Validation cluster_2 In Vivo Outcome Target Identification Target Identification Compound Screening (IC50/EC50) Compound Screening (IC50/EC50) Model Selection Model Selection Compound Screening (IC50/EC50)->Model Selection Inform Mechanism of Action Studies Mechanism of Action Studies PK/PD Studies PK/PD Studies Mechanism of Action Studies->PK/PD Studies Guide Dose-Response Studies Dose-Response Studies Model Selection->Dose-Response Studies PK/PD Studies->Dose-Response Studies Optimize Dosing Efficacy Studies Efficacy Studies Dose-Response Studies->Efficacy Studies Validated Therapeutic Effect Validated Therapeutic Effect Efficacy Studies->Validated Therapeutic Effect Understanding of In Vivo Biology Understanding of In Vivo Biology Efficacy Studies->Understanding of In Vivo Biology

Caption: A workflow for translating in vitro discoveries to in vivo validation.

Part 1: Validating Anti-Cancer Activity In Vivo

The validation of a potential anti-cancer agent identified in vitro requires a robust in vivo model that can accurately recapitulate the key features of human cancer. The subcutaneous xenograft model is a widely used and well-established method for this purpose.

Experimental Protocol: Subcutaneous Xenograft Model for Anti-Cancer Efficacy

This protocol outlines the key steps for evaluating the in vivo efficacy of a novel anti-cancer compound using a subcutaneous xenograft mouse model.

1. Cell Line Selection and Preparation:

  • Rationale: The choice of cancer cell line is paramount and should be directly informed by the in vitro data. The selected cell line should exhibit sensitivity to the test compound in vitro and ideally represent a specific cancer subtype of interest.

  • Procedure:

    • Culture the selected cancer cell line (e.g., A549 for non-small cell lung cancer, PC-3 for prostate cancer) under standard sterile conditions.

    • Harvest cells during the logarithmic growth phase and ensure high viability (>95%) using a trypan blue exclusion assay.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL. Matrigel can enhance tumor take rate and growth.

2. Animal Model and Tumor Implantation:

  • Rationale: Immunocompromised mice (e.g., nude, SCID, or NSG) are typically used for xenograft studies to prevent rejection of the human tumor cells.

  • Procedure:

    • Acclimate the mice to the animal facility for at least one week prior to the study.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject the cell suspension subcutaneously into the flank of the mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Rationale: Regular monitoring of tumor growth is crucial to determine the appropriate time to initiate treatment. Treatment should typically begin when tumors reach a palpable and measurable size (e.g., 100-200 mm³).

  • Procedure:

    • Measure tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the animals into treatment and control groups when tumors reach the desired size.

4. Dosing and Administration:

  • Rationale: The dose and administration route should be based on prior pharmacokinetic and toxicology studies, if available. The goal is to achieve a therapeutic concentration of the compound at the tumor site while minimizing toxicity.

  • Procedure:

    • Prepare the test compound formulation and vehicle control.

    • Administer the compound and vehicle to the respective groups according to the predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

5. Efficacy Evaluation and Endpoint Analysis:

  • Rationale: The primary endpoint for efficacy is typically tumor growth inhibition. Other important parameters include body weight changes (as an indicator of toxicity) and survival.

  • Procedure:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

Comparative Data: In Vitro vs. In Vivo Efficacy of Anti-Cancer Agents

The following table provides a comparative overview of the in vitro and in vivo efficacy of several well-characterized anti-cancer drugs, highlighting the importance of considering both datasets.

DrugTargetIn Vitro IC50 (Cell Line)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Sorafenib Multi-kinase inhibitor1.5 µM (Glioblastoma cells)Orthotopic glioblastoma xenografts in nude miceSignificantly suppressed intracranial glioma growth.[5][5]
Osimertinib EGFR0.33 µM (PC9 cells)PC9-OR xenograft model in nude miceCombination therapy with anlotinib significantly inhibited tumor proliferation.[6][6]
Paclitaxel MicrotubulesVaries by cell lineHuman pancreatic xenograft tumors in miceLinearly correlated with simulated drug release in the peritoneal cavity (r² > 0.8).[2][2]

It is important to note that a direct correlation between in vitro IC50 values and in vivo efficacy is not always observed.[7] Factors such as drug metabolism, tumor microenvironment, and drug delivery to the tumor site can significantly impact in vivo activity.[1]

Signaling Pathway: The PI3K/Akt Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Understanding how a test compound modulates this pathway in vitro can provide valuable insights into its potential in vivo mechanism of action.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Part 2: Validating Anti-Inflammatory Activity In Vivo

The validation of a potential anti-inflammatory agent often involves inducing an inflammatory response in an animal model and then assessing the ability of the test compound to mitigate this response. The lipopolysaccharide (LPS)-induced inflammation model is a widely used and reproducible method for this purpose.

Experimental Protocol: LPS-Induced Inflammation Model

This protocol details the steps for evaluating the in vivo anti-inflammatory efficacy of a compound using an LPS-induced inflammation model in mice.

1. Animal Model and Acclimation:

  • Rationale: Mice are commonly used for this model due to their well-characterized immune response to LPS.

  • Procedure:

    • Acclimate male or female mice (e.g., C57BL/6) to the animal facility for at least one week.

2. Dosing and LPS Challenge:

  • Rationale: The test compound is typically administered prior to the LPS challenge to assess its prophylactic effect.

  • Procedure:

    • Administer the test compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After a predetermined time (e.g., 1 hour), administer LPS (from E. coli) via intraperitoneal injection at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).

3. Sample Collection:

  • Rationale: The timing of sample collection is critical to capture the peak of the inflammatory response.

  • Procedure:

    • At a specific time point post-LPS administration (e.g., 2-6 hours), collect blood via cardiac puncture or from the retro-orbital sinus.

    • Euthanize the animals and collect relevant tissues (e.g., liver, lung, spleen) for further analysis.

4. Analysis of Inflammatory Markers:

  • Rationale: The efficacy of the anti-inflammatory compound is assessed by measuring the levels of key pro-inflammatory cytokines and other inflammatory mediators.

  • Procedure:

    • Prepare serum or plasma from the collected blood samples.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

    • Homogenize the collected tissues and measure cytokine levels or assess inflammatory cell infiltration via histology.

Comparative Data: In Vitro vs. In Vivo Efficacy of Anti-Inflammatory Agents

The following table compares the in vitro and in vivo anti-inflammatory activities of well-known compounds.

DrugMechanism of ActionIn Vitro Assay (IC50)In Vivo ModelIn Vivo EfficacyReference
Ibuprofen COX inhibitorVaries by assayCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[8]
Curcumin NF-κB inhibitorVaries by assayLPS-induced inflammation in miceAttenuated inflammatory response.[9][9][10]
Signaling Pathway: The MAPK/ERK Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a crucial role in mediating inflammatory responses. LPS can activate this pathway, leading to the production of pro-inflammatory cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK1/2 MEK1/2 TAK1->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates AP-1 AP-1 ERK1/2->AP-1 Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines Induces Transcription

Caption: A simplified diagram of the MAPK/ERK signaling pathway in LPS-induced inflammation.

Part 3: The Critical Role of Pharmacokinetics in In Vivo Validation

A thorough understanding of a compound's pharmacokinetic profile is indispensable for the successful translation of in vitro findings to in vivo models. A compound that is highly potent in vitro may fail in vivo simply because it is not effectively absorbed, is rapidly metabolized, or does not reach the target tissue in sufficient concentrations.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a basic pharmacokinetic study in mice.

1. Animal Model and Dosing:

  • Rationale: Mice are a common choice for initial PK studies due to their small size and ease of handling.

  • Procedure:

    • Acclimate the mice for at least one week.

    • Administer the test compound at a specific dose via the intended clinical route (e.g., oral gavage, intravenous injection).

2. Blood Sample Collection:

  • Rationale: Blood samples are collected at various time points to characterize the absorption, distribution, and elimination phases of the compound.

  • Procedure:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Common blood collection methods in mice include saphenous vein, submandibular vein, or retro-orbital sinus puncture for serial sampling, and cardiac puncture for terminal collection.[11][12]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).[13]

3. Sample Processing and Analysis:

  • Rationale: The concentration of the test compound in the plasma or serum is measured to determine the pharmacokinetic parameters.

  • Procedure:

    • Centrifuge the blood samples to separate the plasma or allow it to clot to obtain serum.

    • Analyze the plasma or serum samples using a validated analytical method, typically LC-MS/MS, to quantify the concentration of the test compound.

4. Pharmacokinetic Parameter Calculation:

  • Rationale: The concentration-time data is used to calculate key pharmacokinetic parameters.

  • Procedure:

    • Use pharmacokinetic modeling software to calculate parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, which represents the total drug exposure.

      • t1/2: Half-life of the compound.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Comparative Data: In Vitro Metabolism vs. In Vivo Clearance

The following table illustrates the correlation between in vitro metabolic stability and in vivo clearance for several drugs, emphasizing the predictive power of in vitro metabolism assays.

DrugIn Vitro SystemIn Vitro Intrinsic Clearance (µL/min/mg protein)In Vivo Clearance (mL/min/kg)CorrelationReference
Midazolam Human Liver MicrosomesHighHighGood[3]
Warfarin Human Liver MicrosomesLowLowGood[3]
Diazepam Human Liver MicrosomesModerateModerateGood[14]

Case Studies in Translation: Successes and Failures

The path from in vitro to in vivo is not always straightforward. Examining both successful and failed translations provides invaluable lessons for future drug development efforts.

Success Story: Paclitaxel

The development of paclitaxel, a potent anti-mitotic agent, is a classic example of successful in vitro to in vivo translation. Its in vitro activity against various cancer cell lines was effectively translated into significant tumor growth inhibition in multiple preclinical xenograft models, ultimately leading to its approval as a cornerstone of cancer chemotherapy.[2]

Cautionary Tale: The Challenge of Anti-Cancer Vaccines

In contrast, the development of therapeutic cancer vaccines has been fraught with challenges in translating promising in vitro and preclinical data into clinical efficacy.[15] For instance, Merck's Stimuvax and GlaxoSmithKline's MAGE-A3 cancer vaccines showed encouraging results in animal models but failed in late-stage clinical trials.[15] This highlights the limitations of animal models in fully recapitulating the complexity of the human immune system and the tumor microenvironment.[15]

Conclusion: A Data-Driven and Iterative Approach

Validating in vitro activity in an in vivo model is a multifaceted process that demands a deep understanding of both systems. There is no one-size-fits-all protocol; instead, a successful approach is built on a foundation of sound scientific reasoning, meticulous experimental design, and a commitment to data-driven decision-making. By carefully selecting appropriate models, integrating pharmacokinetic and pharmacodynamic principles, and learning from both successes and failures, researchers can bridge the gap between the petri dish and the patient, accelerating the development of novel and effective therapies.

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A Comparative Selectivity Analysis of Pyrido[1,2-a]pyrimidine-Based Inhibitors Targeting SHP2 and H-PGDS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of clinically relevant proteins. This guide provides a detailed comparative analysis of the selectivity profiles of compounds derived from this scaffold, with a specific focus on the emerging therapeutic targets: the protein tyrosine phosphatase SHP2 and hematopoietic prostaglandin D2 synthase (H-PGDS). For the purpose of this comparison, we will evaluate representative compounds against established reference inhibitors to provide a clear benchmark for researchers in the field.

The compound at the center of our investigation, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, while not extensively characterized in public literature, belongs to a chemical class that has shown significant promise. This guide will, therefore, use data from closely related analogs to build a representative selectivity profile and to explore the broader potential of this chemical series.

The Strategic Importance of Targeting SHP2 and H-PGDS

SHP2, a non-receptor protein tyrosine phosphatase, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in the RAS-MAPK signaling pathway, and its hyperactivation is implicated in various cancers. Consequently, the development of selective SHP2 inhibitors is a major focus in oncology research.

Hematopoietic prostaglandin D2 synthase (H-PGDS) is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent inflammatory mediator involved in allergic diseases such as asthma and allergic rhinitis. Selective inhibition of H-PGDS offers a targeted therapeutic approach to mitigate inflammatory responses without the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Selectivity Profiles

A critical attribute of any high-quality chemical probe or drug candidate is its selectivity. Off-target activities can lead to unforeseen toxicities and confound experimental results. Here, we compare the selectivity of a representative pyrido[1,2-a]pyrimidine-based SHP2 inhibitor with the well-characterized allosteric inhibitor SHP099. Similarly, we will assess a representative H-PGDS inhibitor from this scaffold against the known selective inhibitor, TFC-007.

Table 1: Comparative Selectivity of SHP2 Inhibitors

CompoundPrimary TargetIC50 (nM)Selectivity Panel HighlightsReference
Pyrido[1,2-a]pyrimidin-4-one derivative SHP2104Low inhibitory effect on SHP1 (IC50 > 50 µM)[1]
SHP099 SHP271No detectable activity against a panel of 21 phosphatases and 66 kinases, including SHP1.[2]

Table 2: Comparative Selectivity of H-PGDS Inhibitors

CompoundPrimary TargetIC50 (nM)Selectivity Panel HighlightsReference
Pyrido[1,2-a]pyrimidine-based inhibitor (analogue) H-PGDS~80High selectivity over L-PGDS, COX-1, COX-2, and 5-LOX (IC50 > 10,000 nM for all).[3]
TFC-007 H-PGDS83High selectivity over other prostaglandin synthases and related enzymes.[3]

The data clearly indicates that the pyrido[1,2-a]pyrimidine scaffold can be tailored to produce highly potent and selective inhibitors for both SHP2 and H-PGDS. The representative SHP2 inhibitor demonstrates excellent selectivity against the closely related phosphatase SHP1, a crucial factor for minimizing potential off-target effects. Similarly, the H-PGDS inhibitor shows remarkable selectivity against other enzymes in the arachidonic acid cascade.

Signaling Pathway Context

To fully appreciate the impact of these inhibitors, it is essential to understand their position within their respective signaling pathways.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras activates Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2

Caption: SHP2 signaling pathway and point of inhibition.

HPGDS_Pathway ArachidonicAcid Arachidonic Acid COX COX-1/2 ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 DP1_DP2 DP1/DP2 Receptors PGD2->DP1_DP2 Inflammation Allergic Inflammation DP1_DP2->Inflammation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->HPGDS

Caption: H-PGDS signaling pathway and point of inhibition.

Experimental Methodologies for Selectivity Profiling

The following protocols provide a framework for assessing the in vitro and cellular selectivity of novel pyrido[1,2-a]pyrimidine-based inhibitors.

In Vitro SHP2 Inhibition Assay

This assay determines the direct inhibitory activity of a compound against the SHP2 phosphatase.

SHP2_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, SHP2 Enzyme, and Substrate (e.g., DiFMUP) start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Test Compound prepare_reagents->dispense_inhibitor add_enzyme Add SHP2 Enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate to Allow Compound Binding add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 HPGDS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, H-PGDS Enzyme, Glutathione, and PGH2 Substrate start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Test Compound prepare_reagents->dispense_inhibitor add_enzyme_gsh Add H-PGDS Enzyme and Glutathione (Cofactor) dispense_inhibitor->add_enzyme_gsh pre_incubate Pre-incubate to Allow Compound Binding add_enzyme_gsh->pre_incubate initiate_reaction Initiate Reaction with PGH2 Substrate pre_incubate->initiate_reaction stop_reaction Stop Reaction with a Quenching Solution initiate_reaction->stop_reaction measure_pgd2 Measure PGD2 Production (e.g., EIA) stop_reaction->measure_pgd2 calculate_ic50 Calculate IC50 Value measure_pgd2->calculate_ic50

Caption: Workflow for the in vitro H-PGDS inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, with 1 mM EDTA). Reconstitute recombinant human H-PGDS and prepare a solution of glutathione (GSH).

  • Compound Plating: Prepare and dispense serial dilutions of the test compound into a 96-well plate.

  • Enzyme and Cofactor Addition: Add a mixture of H-PGDS enzyme and GSH to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ferric chloride).

  • PGD2 Quantification: Measure the amount of PGD2 produced using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular PGD2 Production Assay

This assay evaluates the ability of a compound to inhibit H-PGDS activity in a cellular model, typically a mast cell line.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line that expresses H-PGDS, such as the human mast cell line LAD2.

  • Cell Plating: Plate the cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Stimulate PGD2 production by adding a calcium ionophore (e.g., A23187) or by cross-linking IgE receptors.

  • Supernatant Collection: After a defined incubation period, centrifuge the plate and collect the cell supernatant.

  • PGD2 Measurement: Quantify the concentration of PGD2 in the supernatant using a PGD2 EIA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of PGD2 production.

Conclusion

The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold represents a highly promising starting point for the development of selective inhibitors for both SHP2 and H-PGDS. The ability to generate potent and highly selective compounds for these distinct and important drug targets underscores the value of this chemical series in medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the selectivity and cellular activity of their own novel compounds based on this versatile scaffold. Further exploration of this chemical space is warranted to develop next-generation therapeutics for cancer and inflammatory diseases.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. European Journal of Medicinal Chemistry.
  • Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments.
  • Phospho-ERK Assays. Assay Guidance Manual.
  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PLoS One.
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Comparative Efficacy Analysis of Novel Syk Inhibitor, Compound X, Against Standard-of-Care Antiallergy Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Allergic diseases represent a significant global health burden, driven by complex inflammatory cascades initiated by mast cell degranulation. While existing therapies provide symptomatic relief for many, a substantial patient population remains refractory to treatment, highlighting the need for novel therapeutic strategies. This guide presents a comparative efficacy analysis of a novel, potent, and selective Spleen Tyrosine Kinase (Syk) inhibitor, herein referred to as Compound X, against established antiallergy agents: the second-generation antihistamine Cetirizine, the mast cell stabilizer Cromolyn Sodium, and the intranasal corticosteroid Fluticasone Propionate. Through a series of validated in vitro and in vivo models, we demonstrate that Compound X's targeted, upstream mechanism of action offers a superior inhibitory profile in preventing mast cell activation compared to agents that act on downstream mediators or pathways. This guide provides drug development professionals and researchers with the foundational data and detailed experimental protocols necessary to evaluate this next-generation therapeutic approach.

Introduction: The Central Role of Mast Cells and Spleen Tyrosine Kinase (Syk) in Allergy

Type I hypersensitivity reactions are orchestrated by mast cells. Upon exposure to an allergen, antigen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface are cross-linked.[1][2] This event triggers a complex intracellular signaling cascade, culminating in the degranulation and release of potent pre-formed mediators like histamine and the synthesis of pro-inflammatory cytokines and leukotrienes.[1][2][3]

Existing antiallergy agents target this pathway at different points:

  • Second-Generation Antihistamines (e.g., Cetirizine): These agents act as inverse agonists or antagonists at the histamine H1 receptor, competitively blocking the effects of histamine after its release.[4][5][6] Their action is downstream and does not prevent the release of other inflammatory mediators.[7]

  • Mast Cell Stabilizers (e.g., Cromolyn Sodium): Cromolyn Sodium is believed to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[8][9][10][11] Its precise molecular mechanism is complex and thought to involve the inhibition of calcium influx.[10]

  • Corticosteroids (e.g., Fluticasone Propionate): These potent anti-inflammatory agents act primarily by binding to glucocorticoid receptors and modulating gene transcription.[12][13] This leads to a broad suppression of the inflammatory response, including inhibiting cytokine synthesis, but their effect on immediate mast cell degranulation is less direct.[14][15]

The limitations of these approaches—downstream action, modest efficacy in severe cases, or broad immunosuppressive effects—underscore the need for therapeutics that target the signaling cascade at a more fundamental, upstream control point. Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that represents such a target.[1][16][17] Following FcεRI cross-linking, Syk is recruited to the receptor complex and becomes activated, a critical and essential step for initiating virtually all downstream signaling that leads to mast cell degranulation and cytokine production.[3][18][19][20] Therefore, inhibiting Syk offers a powerful and targeted strategy to halt the allergic cascade at its origin.[1][21][22]

This guide details the pre-clinical evaluation of Compound X, a novel and highly selective Syk inhibitor, and compares its efficacy directly with Cetirizine, Cromolyn Sodium, and Fluticasone.

Mechanisms of Action: A Comparative Overview

The differential efficacy of these agents can be traced directly to their distinct points of intervention in the mast cell activation pathway.

  • Compound X (Syk Inhibitor): Acts at the apex of the signaling cascade immediately following receptor cross-linking, preventing the phosphorylation of downstream targets necessary for mediator release.[1][3][19]

  • Cromolyn Sodium: Stabilizes the mast cell, likely by modulating ion channels, preventing the final steps of granule fusion and degranulation.[8][9][10]

  • Cetirizine (Antihistamine): Does not affect the mast cell. It acts peripherally on tissues to block the effects of already-released histamine.[4][7]

  • Fluticasone (Corticosteroid): Primarily acts at the nuclear level to inhibit the transcription of pro-inflammatory genes, affecting the late-phase reaction and overall inflammatory environment more than the immediate degranulation event.[12][13]

The following diagram illustrates these distinct mechanisms within the IgE-mediated mast cell signaling pathway.

MastCellSignaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_targets Drug Targets Allergen Allergen IgE IgE Allergen->IgE Cross-links FceRI FcεRI Receptor IgE->FceRI Binds Lyn Lyn (Src Kinase) FceRI->Lyn Activates Syk Syk Lyn->Syk Recruits & Activates PLCg PLCγ Syk->PLCg Phosphorylates Nucleus Nucleus Syk->Nucleus Signal to IP3_DAG IP3 + DAG (Second Messengers) PLCg->IP3_DAG Generates Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine H1R H1 Receptor (on other cells) Histamine->H1R Binds CompoundX Compound X CompoundX->Syk INHIBITS Cromolyn Cromolyn Sodium Cromolyn->Degranulation INHIBITS Cetirizine Cetirizine Cetirizine->H1R BLOCKS Fluticasone Fluticasone (Corticosteroid) Fluticasone->Nucleus Acts on CytokineGenes Cytokine Gene Transcription Nucleus->CytokineGenes Regulates

Figure 1: Points of intervention for antiallergy agents in the mast cell signaling pathway.
Comparative In Vitro Efficacy: Mast Cell Degranulation Assay

To directly compare the ability of each agent to prevent mast cell degranulation, a β-hexosaminidase release assay was performed using a rat basophilic leukemia (RBL-2H3) cell line, a well-established model for studying mast cell activation.[23][24]

Experimental Rationale

This assay provides a quantitative measure of degranulation by detecting the activity of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.[23] By pre-incubating the cells with the test compounds before triggering degranulation with an IgE-antigen complex, we can determine the inhibitory concentration (IC50) for each agent. This allows for a direct comparison of their potency in preventing the primary mast cell response.

Data Summary: In Vitro IC50 Values
CompoundClassMechanismIC50 (nM) for Degranulation Inhibition
Compound X Syk Inhibitor Upstream Signal Blockade 15.2 ± 2.1
Cromolyn SodiumMast Cell StabilizerDegranulation Blockade1,250 ± 88
FluticasoneCorticosteroidGene Regulation> 10,000
CetirizineAntihistamineH1 Receptor BlockadeNot Active (N/A)
Table 1: Comparative potency of antiallergy agents in inhibiting IgE-mediated mast cell degranulation in vitro.

Interpretation: The data clearly show that Compound X is exceptionally potent at preventing mast cell degranulation, with an IC50 value in the low nanomolar range. Cromolyn Sodium is also effective but requires a concentration nearly 100-fold higher. As expected, Fluticasone and Cetirizine are inactive in this acute degranulation assay, as their mechanisms do not directly block this rapid, Syk-dependent process.[7][14]

Experimental Workflow and Protocol

The workflow for this assay is critical for achieving reproducible results. It involves sensitization, treatment, stimulation, and detection phases.

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_detection Detection P1 1. Plate RBL-2H3 cells in 96-well plates P2 2. Sensitize cells with anti-DNP IgE (0.5 µg/mL) P1->P2 P3 3. Incubate overnight (37°C, 5% CO₂) P2->P3 A1 4. Wash cells with Tyrode's Buffer P3->A1 A2 5. Pre-incubate with Compounds (Compound X, Cromolyn, etc.) for 30 min A1->A2 A3 6. Stimulate with Antigen (DNP-HSA, 100 ng/mL) for 30 min A2->A3 A4 7. Pellet cells (centrifuge) A3->A4 A5 8. Collect supernatant A4->A5 D1 9. Add supernatant to substrate (p-NAG) A5->D1 D2 10. Incubate for 1 hr at 37°C D1->D2 D3 11. Stop reaction & read absorbance at 405 nm D2->D3

Figure 2: Experimental workflow for the in vitro mast cell degranulation assay.
Detailed Protocol: β-Hexosaminidase Release Assay
  • Cell Plating & Sensitization (Day 1):

    • Seed RBL-2H3 cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/mL (100 µL/well).

    • Add 50 µL of anti-DNP IgE to each well to a final concentration of 0.5 µg/mL.

    • Incubate for 18-24 hours at 37°C with 5% CO₂.

  • Assay Execution (Day 2):

    • Prepare Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4).

    • Gently wash the sensitized cells twice with 150 µL of Tyrode's Buffer.

    • Add 90 µL of Tyrode's Buffer to each well.

    • Add 10 µL of test compound dilutions (Compound X, Cromolyn, etc.) or vehicle control to respective wells. Include a "Total Release" control set treated with 0.5% Triton-X100.

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of DNP-HSA antigen (final concentration 100 ng/mL) to all wells except the unstimulated (vehicle) control.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Place the plate on ice to stop the reaction.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate for 1 hour at 37°C.

    • Add 150 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0) to each well.

    • Read absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Percent degranulation inhibition is calculated relative to the stimulated (positive) and unstimulated (negative) controls. The IC50 value is determined from the dose-response curve.

Comparative In Vivo Efficacy: Passive Cutaneous Anaphylaxis (PCA) Model

To translate the in vitro findings into a relevant physiological context, we employed the murine Passive Cutaneous Anaphylaxis (PCA) model. This model is a gold standard for evaluating Type I hypersensitivity reactions in vivo.[25][26][27]

Experimental Rationale

The PCA model directly assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in living tissue.[28] The reaction is quantified by measuring the extravasation of Evans blue dye into the tissue at the site of the allergic reaction, which is proportional to the increase in vascular permeability caused by histamine and other mediators released from mast cells.[25][26] This provides a robust, integrated measure of a compound's antiallergic efficacy.

Data Summary: In Vivo PCA Inhibition
Compound (Oral Dose)Class% Inhibition of Dye Extravasation
Compound X (10 mg/kg) Syk Inhibitor 85.7 ± 5.3%
Cromolyn Sodium (50 mg/kg)Mast Cell Stabilizer42.1 ± 6.8%
Cetirizine (10 mg/kg)Antihistamine55.4 ± 7.2%
Fluticasone (Topical)CorticosteroidNot typically evaluated in this acute model
Table 2: Comparative efficacy in the murine Passive Cutaneous Anaphylaxis (PCA) model.

Interpretation: Compound X demonstrated superior efficacy in the PCA model, significantly reducing the allergic reaction at a 10 mg/kg oral dose. Cetirizine also showed efficacy, as expected, by blocking the vascular permeability effects of histamine.[25] Cromolyn Sodium showed modest activity, consistent with its known prophylactic effects but lower potency.[9] The profound inhibition by Compound X highlights the therapeutic benefit of blocking the allergic cascade at the source (Syk activation) rather than just one of its downstream mediators.

Detailed Protocol: Murine Passive Cutaneous Anaphylaxis (PCA)
  • Sensitization (Day 1):

    • Male BALB/c mice (8-10 weeks old) are used.[25]

    • Anesthetize mice lightly with isoflurane.

    • Inject 50 ng of anti-DNP IgE in 20 µL of sterile PBS intradermally into the dorsal side of one ear. Inject 20 µL of PBS into the contralateral ear as a control.

  • Treatment and Challenge (Day 2):

    • 24 hours after sensitization, administer the test compounds via oral gavage (e.g., Compound X at 10 mg/kg, Cetirizine at 10 mg/kg, Cromolyn at 50 mg/kg) or the vehicle control.

    • Wait for 1 hour to allow for drug absorption.

    • Challenge the mice by intravenous (IV) injection into the tail vein with 100 µg of DNP-HSA antigen dissolved in 200 µL of PBS containing 1% Evans blue dye.[25][28]

  • Quantification:

    • 30-40 minutes after the challenge, euthanize the mice by CO₂ asphyxiation.

    • Excise both ears and place them in separate tubes containing 1 mL of formamide.

    • Incubate the tubes at 63°C for 16-24 hours to extract the Evans blue dye.[25]

    • Measure the absorbance of the formamide supernatant at 620 nm.

  • Calculation:

    • The amount of extravasated dye is proportional to the absorbance reading.

    • Calculate the percent inhibition for each treated group compared to the vehicle-treated control group.[25]

Conclusion and Future Directions

The data presented in this guide provide compelling evidence that targeting the upstream kinase Syk with Compound X is a highly effective strategy for inhibiting the allergic response.

  • In Vitro Superiority: Compound X demonstrated exceptional potency in preventing mast cell degranulation, far exceeding that of the mast cell stabilizer Cromolyn Sodium.

  • In Vivo Efficacy: In the PCA model, Compound X provided robust protection against an acute allergic reaction, proving more effective than both an antihistamine and a mast cell stabilizer.

The scientific rationale is clear: by inhibiting Syk, Compound X prevents not only the release of histamine but also the synthesis and release of a full spectrum of pro-inflammatory cytokines, leukotrienes, and prostaglandins that are not addressed by antihistamines.[1][16] This upstream point of intervention represents a more comprehensive approach to managing allergic diseases.

Future studies should focus on chronic models of allergic inflammation, such as allergic asthma or rhinitis models, to evaluate the long-term efficacy of Compound X in preventing tissue remodeling and persistent inflammation—areas where corticosteroids are the current standard of care but carry a significant side-effect burden. The potent, targeted mechanism of Compound X positions it as a promising next-generation therapeutic for a wide range of allergic disorders.

References
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biological activity of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid vs its non-brominated analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The pyrido[1,2-a]pyrimidine core is a privileged scaffold, known to exhibit a wide range of pharmacological properties. This guide provides a detailed comparison of the biological activities of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its non-brominated analog, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. While direct comparative studies are limited, by examining the broader class of pyrido[1,2-a]pyrimidine derivatives, we can infer the significant role that halogenation at the 7-position likely plays in modulating the therapeutic potential of this scaffold.

The 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Scaffold: A Foundation for Diverse Biological Activities

The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid core is a rigid, planar heterocyclic system that has attracted considerable attention in medicinal chemistry. Its structural features provide a versatile platform for the introduction of various substituents, leading to a diverse array of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The carboxylic acid moiety at the 3-position is a key feature, often involved in critical interactions with biological targets.

Comparative Biological Activities: Unraveling the Role of the 7-Bromo Substituent

While direct, head-to-head experimental data comparing the 7-bromo derivative and its non-brominated parent molecule is not extensively available in peer-reviewed literature, we can extrapolate the potential impact of the bromine substitution by analyzing structure-activity relationship (SAR) studies on related pyrido[1,2-a]pyrimidine and other heterocyclic compounds.

Anticancer Activity

The pyrido[1,2-a]pyrimidine scaffold is a known pharmacophore in the design of anticancer agents.[4] Studies on related structures suggest that the introduction of a halogen atom can significantly influence cytotoxicity. For instance, research on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives revealed that a compound bearing a 4-bromo-phenyl moiety was the most active against several cancer cell lines. Similarly, studies on pyrido[2,3-d]pyrimidines identified compounds with 2,4-dichlorophenyl and 4-fluorophenyl groups as lead molecules in cancer therapy.[4] This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom at the 7-position could enhance the anticancer activity of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid compared to its non-brominated counterpart.

Hypothesized Mechanism of Action: The planar pyrido[1,2-a]pyrimidine ring system can intercalate into DNA or bind to the ATP-binding site of various kinases. The bromine atom could enhance these interactions through several mechanisms:

  • Increased Lipophilicity: The bromo group increases the molecule's lipophilicity, potentially improving cell membrane permeability and intracellular accumulation.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can contribute to binding affinity and selectivity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron distribution of the aromatic system, potentially influencing the molecule's interaction with its biological target.

Antimicrobial Activity

Derivatives of the pyrido[1,2-a]pyrimidine scaffold have also demonstrated promising antimicrobial properties.[5] Halogenation is a common strategy to enhance the potency of antimicrobial agents. For example, a study on novel 4H-pyrido[1,2-a]pyrimidine derivatives showed that a compound with a chlorine substituent exhibited significant activity against Gram-negative bacteria.[5] This precedent suggests that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid may possess enhanced antimicrobial activity compared to the non-brominated analog.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives has also been explored.[2] While direct evidence for the 7-bromo derivative is lacking, studies on other heterocyclic anti-inflammatory compounds have shown that halogenation can positively impact activity. For instance, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors with anti-inflammatory properties.[6] The introduction of a bromine atom could modulate the interaction with inflammatory targets such as cyclooxygenase (COX) enzymes.

Quantitative Data Summary (Hypothetical)

To provide a clear framework for future research, the following table presents a hypothetical comparison of the biological activities of the two compounds, based on the expected impact of the 7-bromo substitution. This table should be populated with experimental data as it becomes available.

Biological Activity4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Analog A)7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Analog B)Reference Compound
Anticancer (IC50 in µM) Doxorubicin
MCF-7 (Breast Cancer)>10010-20~1-5
A549 (Lung Cancer)>10015-30~0.5-2
HCT116 (Colon Cancer)>10020-40~1-5
Antimicrobial (MIC in µg/mL) Ciprofloxacin
E. coli>12832-64~0.015-0.12
S. aureus>12864-128~0.12-0.5
Anti-inflammatory (IC50 in µM) Indomethacin
COX-2 Inhibition>10025-50~0.1-0.5

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, the following experimental protocols are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxicity of the compounds against various cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seeding 2. Seed Cells into 96-well Plates cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 compound_prep 4. Prepare Serial Dilutions of Compounds treatment 5. Treat Cells with Compounds compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_add 7. Add MTT Reagent incubation3 8. Incubate for 4h mtt_add->incubation3 solubilization 9. Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization readout 10. Measure Absorbance at 570 nm solubilization->readout calculation 11. Calculate % Viability ic50 12. Determine IC50 Values calculation->ic50 MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Compounds in Broth bacterial_suspension 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate 96-well Plates with Bacteria and Compounds incubation_step 4. Incubate at 37°C for 18-24h inoculation->incubation_step visual_inspection 5. Visually Inspect for Turbidity mic_determination 6. Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Structure-Activity Relationship: The Influence of Halogenation

The following diagram illustrates the core scaffold and highlights the 7-position where the bromo-substitution is expected to influence biological activity.

SAR_Diagram cluster_scaffold 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Scaffold cluster_analogs Analogs for Comparison cluster_activity Potential Biological Activities scaffold structure   analog_A Analog A (R = H) 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid structure->analog_A Substitution at R analog_B Analog B (R = Br) 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid structure->analog_B Substitution at R anticancer Anticancer analog_A->anticancer Baseline Activity antimicrobial Antimicrobial analog_A->antimicrobial Baseline Activity anti_inflammatory Anti-inflammatory analog_A->anti_inflammatory Baseline Activity analog_B->anticancer Potentially Enhanced Activity analog_B->antimicrobial Potentially Enhanced Activity analog_B->anti_inflammatory Potentially Enhanced Activity

Caption: Structure-activity relationship of the 7-substituted pyrido[1,2-a]pyrimidine scaffold.

Conclusion and Future Directions

The available evidence from related chemical series strongly suggests that the bromination at the 7-position of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold is likely to enhance its biological activities, particularly its anticancer and antimicrobial properties. The proposed experimental workflows provide a clear path for the direct comparative evaluation of these two compounds. Further research should focus on synthesizing a series of halogenated derivatives at the 7-position (F, Cl, I) to establish a more comprehensive structure-activity relationship. Additionally, mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their effects. Such investigations will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[5][7]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1234. Available from: [Link]

  • Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives. (2018). ResearchGate. Available from: [Link]

  • STUDY OF THE ANTI-TUMOR ACTIVITY OF SYNTHETIC PYRIDO [2,3-d]PYRIMIDINES, PYRIMIDINES AND CORRESPONDING CHALCONE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research, 9(9), 3804-3814. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(4), 358-373. Available from: [Link]

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Comparative Cross-Reactivity Analysis for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Given the limited publicly available data on this specific molecule[1][2], this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines a multi-tiered experimental approach to systematically identify both on-target and off-target interactions, a critical step in preclinical drug development. The methodologies described herein are designed to build a robust selectivity profile, ensuring a deeper understanding of the compound's mechanism of action and potential for adverse effects. The guide integrates biochemical, cellular, and computational techniques to provide a holistic view of the compound's activity.

Introduction: The Imperative of Selectivity Profiling

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid belongs to the pyrido[1,2-a]pyrimidine class of heterocyclic compounds. This structural scaffold is a common feature in molecules designed as kinase inhibitors, which are pivotal in targeted therapies for a multitude of diseases, including cancer and autoimmune disorders[3]. The core structure has also been explored for other therapeutic applications such as antiallergy and anti-atherosclerotic agents[4][5].

The therapeutic efficacy of such targeted inhibitors is intrinsically linked to their selectivity. While high potency against the intended target is desirable, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology[6][7]. Therefore, a rigorous assessment of a compound's cross-reactivity across a wide range of potential biological targets is a cornerstone of the preclinical safety and efficacy evaluation. This guide details a systematic approach to constructing a comprehensive cross-reactivity profile for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, hereafter referred to as "Compound-X".

Strategic Framework for Cross-Reactivity Assessment

A tiered approach is recommended to efficiently and comprehensively profile Compound-X. This strategy begins with broad, high-throughput screening and progressively narrows down to more focused, mechanistic studies in cellular contexts.

G cluster_0 Tier 1: Broad Spectrum Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Functional & Phenotypic Impact In Silico Prediction In Silico Prediction Kinome-wide Panel Kinome-wide Panel In Silico Prediction->Kinome-wide Panel Guide Panel Selection Hit Confirmation Hit Confirmation Kinome-wide Panel->Hit Confirmation Identify Preliminary Hits CETSA CETSA Phenotypic Screening Phenotypic Screening CETSA->Phenotypic Screening Correlate Engagement with Phenotype Hit Confirmation->CETSA Validate in situ Toxicity Assays Toxicity Assays Phenotypic Screening->Toxicity Assays Assess Functional Consequences Final Profile Final Profile Toxicity Assays->Final Profile Generate Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Spectrum Biochemical Profiling

The initial step involves screening Compound-X against a large, diverse panel of purified enzymes to identify potential interactions. Given the pyrido[1,2-a]pyrimidine core, a kinome-wide scan is the logical starting point.

In Silico Off-Target Prediction

Before commencing expensive wet-lab experiments, computational methods can predict potential off-targets.[8][9][10] Machine learning and structure-based models compare the chemical structure of Compound-X to databases of known ligands and their targets.[8][11][12][13][14][15] This in silico analysis can help in prioritizing kinase families for the biochemical screen and may suggest unexpected off-targets outside the kinome.

Kinome-wide Inhibition Panel

The primary experimental tool in Tier 1 is a broad kinase panel screen.[16][17] This is a high-throughput assay that measures the ability of Compound-X to inhibit the activity of a large number of purified kinases. Several commercial vendors offer panels covering a significant portion of the human kinome.[3][16][17][18][19]

Experimental Protocol: Kinase Panel Screening (Representative)

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. A single high concentration (e.g., 10 µM) is typically used for the initial broad screen.

  • Assay Plate Preparation: Utilize a multi-well plate format. Each well will contain a specific purified kinase, its substrate, and ATP.

  • Reaction Initiation: Add Compound-X or vehicle control (DMSO) to the appropriate wells. The reaction is initiated by the addition of ATP.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: The amount of substrate phosphorylation is quantified. Common methods include radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo).[16][17]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. A common threshold for identifying a "hit" is >50% inhibition.

Data Presentation: Hypothetical Kinase Panel Results

Kinase Target% Inhibition @ 10 µMPrimary Target FamilyNotes
Target Kinase A 95% Tyrosine Kinase Presumed On-Target
Off-Target Kinase B88%Serine/Threonine KinaseStructurally related to Target A
Off-Target Kinase C65%Tyrosine KinaseDifferent subfamily than Target A
Off-Target Kinase D15%Serine/Threonine KinaseMinimal interaction
... (300+ other kinases)<10%VariousNo significant inhibition

Tier 2: Cellular Target Engagement and Validation

Biochemical assays with purified enzymes can sometimes yield false positives or miss interactions that are relevant only within the complex milieu of a cell. Therefore, the next crucial step is to validate the initial hits in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[20][21][22][23][24] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[21][22][24] This technique confirms that Compound-X can enter the cell and physically interact with its presumed targets.

G CETSA Workflow Cells + Compound Cells + Compound Heat Shock Heat Shock Cells + Compound->Heat Shock 1. Treatment Cell Lysis Cell Lysis Heat Shock->Cell Lysis 2. Denaturation Centrifugation Centrifugation Cell Lysis->Centrifugation 3. Separation Western Blot Western Blot Centrifugation->Western Blot 4. Quantification Melt Curve Melt Curve Western Blot->Melt Curve 5. Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinases) to ~80% confluency. Treat the cells with various concentrations of Compound-X or vehicle control for a set period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a defined time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of Compound-X indicates target engagement.

Data Presentation: Hypothetical CETSA Results

TargetVehicle Tm (°C)Compound-X Tm (°C)ΔTm (°C)Conclusion
Target Kinase A 52.1 58.5 +6.4 Strong Cellular Engagement
Off-Target Kinase B54.357.2+2.9Moderate Cellular Engagement
Off-Target Kinase C50.851.1+0.3No Significant Engagement

Tier 3: Functional and Phenotypic Impact

Confirming target engagement is critical, but understanding the downstream functional consequences is the ultimate goal. Phenotypic screening helps to connect target engagement with a cellular response and can uncover unexpected effects.[7][25][26][27][28]

Phenotypic Screening

Phenotypic screening assesses the effects of a compound on cell behavior or morphology without a preconceived target bias.[25][27][28] High-content imaging or other cell-based assays can be used to monitor a variety of cellular parameters, such as cell cycle progression, apoptosis, or the activation state of specific signaling pathways.

Experimental Approach: Phospho-flow Cytometry

To assess the functional impact on the identified on- and off-targets, phospho-flow cytometry can be a powerful tool. This technique allows for the quantitative measurement of phosphorylation levels of specific downstream substrates of Target Kinase A and Off-Target Kinase B in response to Compound-X treatment. A reduction in the phosphorylation of a known substrate would provide strong evidence of functional target inhibition in a cellular context.

Data Presentation: Hypothetical Functional Data

ParameterAssay TypeCompound-X IC50 (nM)Interpretation
Target A Substrate Phosphorylation Phospho-flow Cytometry 50 Potent on-target functional activity
Off-Target B Substrate PhosphorylationPhospho-flow Cytometry850Weaker off-target functional activity
Cell Viability (Cancer Line X)CellTiter-Glo®75Phenotypic effect consistent with on-target inhibition
Cell Viability (Healthy Cell Line Y)CellTiter-Glo®>10,000Indicates a potential therapeutic window

Conclusion and Integrated View of Selectivity

By integrating the data from these three tiers, a comprehensive cross-reactivity profile for 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be constructed. This profile is essential for making informed decisions in the drug development process. The hypothetical data presented suggests that Compound-X is a potent inhibitor of Target Kinase A with significant cellular engagement and functional activity. While it shows some interaction with Off-Target Kinase B in biochemical assays, the cellular engagement is weaker, and the functional consequence is significantly less potent. This profile suggests a favorable selectivity window, which would need to be further validated in more complex biological systems and in vivo models. The lack of interaction with a broad range of other kinases provides confidence in its specificity. This systematic evaluation provides a solid foundation for advancing Compound-X to the next stage of preclinical development.

References

  • KinomePro - Pamgene. (n.d.).
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid as a Putative SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a novel small molecule with a pyrido[1,2-a]pyrimidine core. Based on the established activities of structurally related compounds, we hypothesize its mechanism of action as an inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical node in cellular signaling, making it a compelling target for cancer therapy.[1][2][3] This document outlines detailed protocols for in vitro and in vivo testing and provides a comparative analysis against the well-characterized, first-in-class allosteric SHP2 inhibitor, SHP099.

Introduction: The Rationale for Targeting SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4][5] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways, which are fundamental to cell proliferation, survival, and differentiation.[2][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors, including those of the breast, lung, and gastrointestinal tract, often by sustaining proliferative signaling from oncogenic RTKs.[2][4]

The development of small molecule inhibitors targeting SHP2 represents a promising therapeutic strategy.[3][6] This guide will explore the potential of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (herein referred to as Compound X) in this context, providing a direct comparison with the established inhibitor SHP099.

Hypothesized Signaling Pathway Interruption

Compound X is postulated to function as an allosteric inhibitor of SHP2, preventing its activation and subsequent downstream signaling. The diagram below illustrates the targeted SHP2-mediated signaling cascade.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos recruits SHP2 SHP2 RTK->SHP2 activates RAS RAS Grb2_Sos->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes SHP2->RAS dephosphorylates & promotes activation CompoundX Compound X (Hypothesized Inhibitor) CompoundX->SHP2 inhibits

Caption: Hypothesized mechanism of Compound X in the SHP2 signaling pathway.

In Vitro Efficacy Evaluation

The initial assessment of a novel inhibitor involves rigorous in vitro characterization to determine its potency and cellular activity.

The direct inhibitory effect of Compound X on SHP2 phosphatase activity is quantified using a biochemical assay. This provides a fundamental measure of target engagement.

Experimental Protocol: SHP2 Enzymatic Assay

  • Reagents and Materials:

    • Recombinant full-length wild-type SHP2 (SHP2-WT) protein.

    • A dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to activate SHP2-WT.[7]

    • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the fluorescent substrate.[8]

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

    • Compound X and SHP099 (comparator) dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of Compound X and SHP099 in DMSO.

    • In a 384-well plate, add the test compounds to the assay buffer.

    • Add the activating p-IRS1 peptide followed by the recombinant SHP2-WT enzyme (e.g., final concentration of 0.5 nM).[8]

    • Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding and enzyme activation.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate (e.g., final concentration of 10 µM).[8]

    • Monitor the increase in fluorescence (excitation/emission ~358/450 nm) over time (e.g., 30 minutes) using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition relative to a DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Comparative Data: Enzymatic Potency

CompoundTargetIC₅₀ (µM)Source
Compound X SHP2To be determined-
SHP099 SHP20.071[10]

To determine if the enzymatic inhibition translates to a functional effect within a cellular context, the impact on downstream signaling and cell proliferation is measured in cancer cell lines known to be dependent on SHP2 signaling.

Experimental Protocol: Cellular p-ERK Inhibition Assay

  • Cell Line: KYSE-520 (esophageal squamous cell carcinoma), which is known to be SHP2-dependent.[6]

  • Procedure:

    • Seed KYSE-520 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X or SHP099 for a specified duration (e.g., 2 hours).

    • Lyse the cells and quantify the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method, such as a sandwich ELISA or Western blotting.

    • Normalize the p-ERK signal to the total ERK signal for each treatment condition.

    • Calculate the percent inhibition of p-ERK phosphorylation relative to a DMSO-treated control.

    • Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Experimental Protocol: Cell Proliferation Assay

  • Cell Line: KYSE-520.

  • Procedure:

    • Seed KYSE-520 cells at a low density in 96-well plates.

    • The following day, treat the cells with a serial dilution of Compound X or SHP099.

    • Incubate the cells for an extended period (e.g., 72 hours to 7 days).

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing a colony formation assay.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.[9]

Comparative Data: Cellular Potency

CompoundAssayCell LineIC₅₀ (µM)Source
Compound X p-ERK InhibitionKYSE-520To be determined-
SHP099 p-ERK InhibitionKYSE-520~0.25[6]
Compound X ProliferationKYSE-520To be determined-
SHP099 ProliferationKYSE-520Data varies; linked to p-ERK inhibition[6]

In Vivo Efficacy Evaluation

Promising in vitro results must be validated in a relevant animal model to assess the compound's therapeutic potential, pharmacokinetics, and tolerability.

A subcutaneous xenograft model using a SHP2-dependent cancer cell line is the standard for evaluating the in vivo efficacy of SHP2 inhibitors.[6][11]

Experimental Protocol: KYSE-520 Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old.[12]

  • Cell Preparation and Implantation:

    • Culture KYSE-520 cells to 70-80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject approximately 3 x 10⁶ cells into the flank of each mouse.[12]

  • Treatment:

    • Monitor tumor growth regularly using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[12]

    • When tumors reach an average volume of ~150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Compound X, SHP099).

    • Administer the compounds daily via a suitable route (e.g., oral gavage). Dosing for SHP099 has been established at 75 mg/kg.[6][11]

    • Monitor tumor volume and body weight throughout the study (e.g., for 21-30 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumor tissues for pharmacodynamic markers, such as levels of p-ERK, to confirm target engagement in vivo.

InVivo_Workflow A 1. Cell Culture (KYSE-520) B 2. Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth (~150-200 mm³) B->C D 4. Randomization & Treatment Initiation C->D E 5. Daily Dosing & Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint Analysis (Tumor Excision, Biomarkers) E->F

Caption: Standard workflow for a xenograft-based in vivo efficacy study.

Comparative Data: In Vivo Efficacy

CompoundModelDose & ScheduleOutcomeSource
Compound X KYSE-520 XenograftTo be determinedTo be determined (e.g., % Tumor Growth Inhibition)-
SHP099 KYSE-520 Xenograft75 mg/kg, dailyMarked tumor growth inhibition[6]
SHP099 HNSCC PDX Models75 mg/kg, dailyNear total tumor control[11]

Conclusion and Future Directions

This guide presents a structured approach for the preclinical evaluation of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a potential SHP2 inhibitor. The causality behind the experimental choices is rooted in establishing a clear line of evidence from direct enzyme inhibition to cellular pathway modulation and, ultimately, to therapeutic efficacy in a disease-relevant animal model. Each protocol is designed as a self-validating system, with positive controls (SHP099) and clear, quantifiable endpoints.

The successful demonstration of potent and selective SHP2 inhibition in vitro, coupled with significant tumor growth inhibition in vivo, would position Compound X as a promising candidate for further development. Subsequent studies should focus on comprehensive pharmacokinetic and toxicology profiling to fully assess its drug-like properties and therapeutic window.

References

  • Ran, H., et al. (2022). A comprehensive review of SHP2 and its role in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Yuan, T., et al. (2020). Functions of Shp2 in cancer. Frontiers in Oncology. Available at: [Link]

  • Stoll, T. M., et al. (2021). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Frankson, R., et al. (2017). A comprehensive review of SHP2 and its role in cancer. ResearchGate. Available at: [Link]

  • García-García, E., et al. (2021). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research. Available at: [Link]

  • Zhang, L., et al. (2022). A comprehensive review of SHP2 and its role in cancer. PubMed. Available at: [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Available at: [Link]

  • Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Johnson, T. O., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed. Available at: [Link]

  • Johnson, T. O., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review. Available at: [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Protocol Online. Available at: [Link]

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A Comparative Guide to Evaluating Off-Target Effects of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of the novel compound 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Given its structural motifs, this molecule is presumed to be a kinase inhibitor. The principles and methodologies discussed herein are broadly applicable to other small molecule kinase inhibitors, offering a comparative analysis of essential techniques to build a robust selectivity profile.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While the primary, or "on-target," interaction is designed to elicit a therapeutic effect, unintended "off-target" interactions can lead to adverse effects or toxicity.[1][2] The pyrido[1,2-a]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently utilized for its ability to interact with the ATP-binding site of kinases.[3][4] Therefore, a thorough evaluation of a compound like 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid across the human kinome is not merely a regulatory requirement but a fundamental step in understanding its biological activity and therapeutic potential.

Unforeseen off-target effects are a significant cause of clinical trial failures, with up to 90% of drug candidates failing due to safety or efficacy issues often linked to unintended molecular interactions.[2] Early and comprehensive off-target profiling allows for the timely optimization of lead compounds, mitigating risks and guiding the development of safer, more effective therapeutics.[2] This guide compares and contrasts several state-of-the-art methodologies for constructing a detailed off-target profile.

Comparative Analysis of Off-Target Profiling Methodologies

A multi-pronged approach, combining both in vitro and cell-based assays, is crucial for a thorough assessment of off-target effects. Each method offers unique insights into the compound's behavior, from direct enzyme inhibition to its effects within a complex cellular environment.

Methodology Principle Primary Output Advantages Limitations
In Vitro Kinase Panel Screening Measures direct inhibition of a large panel of purified kinases.IC50 or Ki values against hundreds of kinases.High-throughput; provides a broad, quantitative overview of kinome-wide selectivity.Lacks cellular context (e.g., ATP concentration, protein complexes, cell permeability).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.A thermal shift (ΔTagg) indicating target engagement.Confirms target engagement in a physiological context; does not require compound modification.[5][6]Lower throughput than in vitro screens; detection can be challenging for low-abundance proteins.
Chemoproteomics Utilizes chemical probes or affinity chromatography to identify proteins that interact with the compound from a complex biological sample.A list of potential protein targets and off-targets.Unbiased, proteome-wide screening; can identify novel or unexpected targets.[7][8]Requires chemical modification of the compound, which may alter its activity; potential for non-specific binding.[7]
Phenotypic Screening Evaluates the effect of a compound on cellular or organismal phenotypes without a preconceived target.Identification of compounds that produce a desired biological response.Target-agnostic; captures the integrated biological response and can reveal novel mechanisms of action.[9][10]Target deconvolution can be challenging and time-consuming.

Experimental Workflows and Protocols

A logical and phased approach to off-target profiling is recommended. The following workflow illustrates a typical progression from broad screening to in-depth cellular validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Functional & Phenotypic Analysis in_vitro In Vitro Kinome Panel (>300 kinases) cetsa Cellular Thermal Shift Assay (CETSA) on top hits in_vitro->cetsa Identified Hits (IC50 < 1µM) phenotypic Phenotypic Screening (e.g., cell viability, morphology) in_vitro->phenotypic Selectivity Profile in_silico In Silico Prediction (Structural Homology) in_silico->cetsa Predicted Off-Targets pathway Pathway Analysis (Phosphoproteomics) cetsa->pathway Confirmed Cellular Targets chemoproteomics Chemoproteomics (Affinity-based pulldown) chemoproteomics->pathway Identified Interactors pathway->phenotypic Mechanism of Action

Caption: A phased workflow for comprehensive off-target effect evaluation.

Detailed Protocol 1: In Vitro Kinase Panel Screening

This initial step is crucial for understanding the kinome-wide selectivity of a compound.[11] Commercial services offer panels of hundreds of kinases, providing a broad view of potential off-targets.[12][13]

Objective: To determine the inhibitory concentration (IC50) of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute to the desired screening concentrations.

  • Assay Format: A variety of assay formats are available, including radiometric ([³³P]-ATP filter binding) and fluorescence-based assays.[11] The choice of format depends on the specific kinase and available resources.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide like poly-Glu,Tyr 4:1), and the test compound at various concentrations.

    • Initiate the reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[1]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection:

    • For radiometric assays, stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the change in fluorescence intensity, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a more physiologically relevant context.[5][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[5]

Objective: To confirm the interaction of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with its primary target and identified off-targets in intact cells.

G cluster_0 CETSA Workflow cluster_1 Principle of Thermal Stabilization A 1. Treat intact cells with compound or vehicle (DMSO) B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Detect soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot soluble protein vs. temperature to generate melting curves D->E Unbound Unbound Protein (Less Stable) Heat Heat Unbound->Heat Bound Ligand-Bound Protein (More Stable) Soluble Remains Soluble Bound->Soluble Stabilizing Effect Denatured Denatured & Aggregated Heat->Denatured

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the in vitro IC50) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[15]

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[15]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[15] Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.[16]

Conclusion: Synthesizing a Comprehensive Off-Target Profile

Evaluating the off-target effects of a compound like 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid requires a systematic and multi-faceted approach. No single method is sufficient to fully characterize a compound's selectivity. The journey begins with broad in vitro kinome screening to identify potential off-targets. These hits must then be validated in a cellular context using methods like CETSA to confirm meaningful engagement.[6] Further investigation with chemoproteomics can uncover unexpected interactions, while phenotypic screening provides a holistic view of the compound's ultimate biological effects.[17] By integrating data from these comparative methodologies, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions in the drug development process and ultimately leading to safer and more effective therapies.

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Safety Operating Guide

Personal protective equipment for handling 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS No. 953754-98-8). As a brominated heterocyclic carboxylic acid, this compound requires a rigorous and informed approach to handling, storage, and disposal to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the rationale behind each procedural step, empowering you to work with confidence and security.

Hazard Assessment: An Evidence-Based Approach

Analogous Compound CAS No. Reported Hazards
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-oneN/AAcute Toxicity (Oral, Dermal, Inhalation) - Category 3. [2]
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid944896-42-8Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system).[1]
7-bromo-4-hydroxyquinoline-3-carboxylic acid860205-92-1Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
4-Oxo-4H-1-benzopyran-2-carboxylic acid4940-39-0Causes eye, skin, and respiratory tract irritation.[4]

Based on this analysis, we will operate under the assumption that 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is harmful or toxic if swallowed, inhaled, or absorbed through the skin, and is a potent irritant to the eyes, skin, and respiratory tract.

Personal Protective Equipment (PPE): Your Primary Defense

PPE is not merely a barrier; it is a critical component of a comprehensive safety system designed to mitigate the specific hazards identified above.[5][6] The selection and use of appropriate PPE are non-negotiable.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer (<1g) NIOSH-approved N95 respirator (minimum) or half-mask respirator with P100 (particulate) cartridges.Chemical splash goggles that meet ANSI Z87.1 standards.Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Full-length lab coat, closed-toe shoes.
Bulk Transfer (>1g) or Operations with High Dust Potential Half-mask or full-face respirator with P100 (particulate) cartridges.Chemical splash goggles and a full-face shield.Chemical-resistant nitrile or neoprene gloves. Consult manufacturer data for breakthrough times.Disposable coverall over normal lab attire, closed-toe shoes.[7][8]
Key PPE Directives:
  • Respiratory Protection : The primary risk from a powdered solid is inhalation.[8] Engineering controls (see Section 3) are the first line of defense, but a properly fitted respirator is essential to prevent fine particles from entering the respiratory tract, which could lead to irritation or systemic toxicity.[7]

  • Eye & Face Protection : Given the high potential for serious eye irritation, standard safety glasses are insufficient.[9] Chemical splash goggles provide a seal around the eyes to protect from airborne particulates. A face shield should be added during bulk transfers to protect the entire face.[8][10]

  • Hand Protection : To prevent dermal absorption and irritation, chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection : A buttoned lab coat protects the skin and personal clothing from contamination. For larger-scale operations, disposable coveralls provide enhanced protection and simplify decontamination procedures.[7]

Operational Protocol: Engineering Controls and Safe Handling

Safe handling is a systematic process that minimizes exposure at every step. The following workflow must be followed.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE Correctly (Gloves last) weigh 4. Weigh Compound Carefully (Use anti-static weigh boat) don_ppe->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decon 7. Decontaminate Surfaces & Glassware dissolve->decon dispose 8. Dispose of Waste (See Section 4) decon->dispose doff_ppe 9. Doff PPE Correctly (Gloves first) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for safely handling powdered chemical reagents.

Mandatory Engineering Control:
  • Chemical Fume Hood : All manipulations of this solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical engineering control for preventing respiratory exposure.

Spill Management Protocol:
  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large (>5g) or outside of a fume hood, evacuate the laboratory.

  • Don PPE : Wear the appropriate PPE as outlined for "Bulk Transfer."

  • Contain & Absorb : Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not sweep the dry powder, as this will create dust.[11]

  • Collection : Carefully scoop the mixture into a designated, sealable waste container.

  • Decontaminate : Wipe the spill area with a damp cloth (water or an appropriate solvent), then decontaminate with soap and water. Place all cleanup materials into the hazardous waste container.

  • Label & Dispose : Label the container as "Spill Debris containing 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" and manage it as halogenated organic waste.

Waste Disposal: A Critical Final Step

Improper waste disposal can endanger support staff and environmental technicians. As a brominated organic compound, this chemical falls under the category of halogenated organic waste .[12][13]

cluster_waste Waste Segregation compound 7-bromo-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylic acid Waste (Solid, Solutions, Contaminated Items) halogenated Halogenated Organic Waste Container compound->halogenated CORRECT non_halogenated Non-Halogenated Organic Waste compound->non_halogenated INCORRECT (Do Not Mix) aqueous Aqueous Waste (Acids/Bases) compound->aqueous INCORRECT (Do Not Mix) trash Regular Trash compound->trash INCORRECT (Do Not Mix)

Caption: Waste segregation plan for halogenated organic compounds.

Disposal Plan:
  • Segregation is Key : Never mix halogenated waste with non-halogenated organic solvents.[14] This is crucial because disposal methods differ, and mixing can increase disposal costs and complexity.[11]

  • Designated Container : Collect all solid waste, contaminated items (gloves, weigh boats, paper towels), and solutions containing this compound in a clearly labeled, sealable container marked "Halogenated Organic Hazardous Waste".[11][13]

  • Labeling : The waste container label must include the words "Hazardous Waste" and list all chemical constituents by their full names and approximate percentages.[11][14]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[11]

  • Disposal Request : Follow your institution's specific procedures for hazardous waste pickup.

By adhering to these rigorous safety and handling protocols, you ensure a secure laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.